molecular formula C6H9N3 B597625 1-Cyclopropyl-1H-pyrazol-4-amine CAS No. 1240567-18-3

1-Cyclopropyl-1H-pyrazol-4-amine

Cat. No.: B597625
CAS No.: 1240567-18-3
M. Wt: 123.159
InChI Key: KMSWFVSXBMWVIT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrazol-4-amine (CAS 1240567-18-3) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. This compound is a pyrazole derivative featuring an amine group at the 4-position and a cyclopropyl substituent on the ring nitrogen, giving it a molecular formula of C 6 H 9 N 3 and a molecular weight of 123.16 g/mol . Its primary research value lies in its role as a critical building block in the synthesis of potent and selective kinase inhibitors. Scientific literature identifies this amine as a key precursor in the construction of quinazoline-based compounds that act as potent discoidin domain receptor (DDR) inhibitors . DDR1 and DDR2 are receptor tyrosine kinases that play a crucial role in the progression of idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease . By serving as an aniline component in these molecular structures, this compound helps achieve molecules with high inhibitory activity, good selectivity, and promising in vivo efficacy against fibrosis . This makes it an essential reagent for researchers in drug discovery programs targeting fibrotic diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-cyclopropylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSWFVSXBMWVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679569
Record name 1-Cyclopropyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240567-18-3
Record name 1-Cyclopropyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-4-amine: Chemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-1H-pyrazol-4-amine is a heterocyclic amine that has garnered significant interest in medicinal chemistry as a versatile scaffold for the development of potent and selective kinase inhibitors. Its unique structural features allow for favorable interactions within the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways implicated in diseases such as cancer and fibrosis. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its application in targeting critical cellular signaling pathways.

Chemical and Physical Properties

Precise experimental data for the free base form of this compound is limited in publicly available literature. However, data for its hydrochloride and dihydrochloride salts, along with predicted properties for the free base, provide valuable insights into its physicochemical profile.

PropertyValueSourceNotes
Molecular Formula C₆H₉N₃PubChem[1]For the free base.
Molecular Weight 123.16 g/mol PubChem[2]For the free base.
159.62 g/mol ChemSrc[3]For the hydrochloride salt.
196.07 g/mol CymitQuimica[4]For the dihydrochloride salt.
Appearance --Data not available for the free base.
Melting Point Not available--
Boiling Point Not available--
pKa Not available--
Solubility More soluble in organic solvents like ethanol, methanol, and acetone.Solubility of Things[5]General solubility for pyrazoles.
Predicted XlogP 0.0PubChemLite[1]A measure of lipophilicity.
Mass Spectrometry [M+H]⁺: 124.08693, [M+Na]⁺: 146.06887PubChemLite[1]Predicted collision cross section values.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general pyrazole synthesis methodologies, such as the Knorr pyrazole synthesis, followed by functional group manipulations.

Step 1: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add a base, for example, sodium acetate (1.2 equivalents), to the solution to liberate the free hydrazine. Subsequently, add a solution of a suitable three-carbon synthon bearing a nitro group, such as 2-nitro-1,3-propanediol diacetate, in ethanol dropwise at room temperature.

  • Reaction and Work-up: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-cyclopropyl-4-nitro-1H-pyrazole.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: Dissolve the 1-cyclopropyl-4-nitro-1H-pyrazole (1.0 equivalent) in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring and Work-up: The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Kinase Inhibitor Screening Protocol

Given its prevalence as a scaffold in kinase inhibitors, a general protocol for evaluating the inhibitory activity of this compound derivatives is provided.

  • Kinase Assay: The inhibitory activity of the compound is assessed using a biochemical kinase assay. This can be a radiometric assay using ³³P-ATP, or a non-radiometric assay such as an ADP-Glo™ Kinase Assay.

  • Assay Components: The assay typically includes the purified kinase enzyme (e.g., TGF-βR1/ALK5, Aurora A, CDK2), a suitable substrate (e.g., a specific peptide or protein), and ATP.

  • Procedure:

    • The compound is serially diluted to various concentrations.

    • The kinase, substrate, and compound are incubated together in an appropriate assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).

    • The reaction is then stopped, and the amount of product formed (phosphorylated substrate) is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several protein kinases, playing crucial roles in cell signaling and disease progression.

Inhibition of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[6][7] Its dysregulation is implicated in cancer and fibrosis.[3][8] Pyrazole-based inhibitors, including derivatives of the this compound scaffold, have been shown to be potent inhibitors of the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[3][6] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of ALK5 and preventing the phosphorylation of downstream SMAD proteins, thereby blocking the signaling cascade.[6]

TGF_beta_Signaling_Pathway cluster_nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates Complex SMAD2/3-SMAD4 Complex SMAD23->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->TBRI Inhibits (ATP-competitive)

Caption: TGF-β Signaling Pathway and Inhibition by Pyrazole Derivatives.

Inhibition of Other Kinases

The this compound scaffold has also been incorporated into inhibitors targeting other kinase families:

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. The multi-targeted kinase inhibitor AT9283, which contains a pyrazol-4-yl urea moiety, potently inhibits Aurora A and Aurora B kinases.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Pyrazole-based compounds have been developed as potent inhibitors of CDK2, which is a target for cancer therapy.[10]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is involved in immunity and inflammation. Pyrazole derivatives have been investigated as inhibitors of JAKs.[11]

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of kinase inhibitors based on the this compound scaffold typically follows a structured workflow.

Kinase_Inhibitor_Discovery_Workflow Start Scaffold Identification (e.g., this compound) Library Chemical Library Synthesis (SAR Exploration) Start->Library HTS High-Throughput Screening (Biochemical Assays) Library->HTS Hit_ID Hit Identification & Prioritization HTS->Hit_ID Lead_Opt Lead Optimization (ADME/Tox, Potency) Hit_ID->Lead_Opt In_Vitro In Vitro Cellular Assays (Target Engagement, Phenotypic Effects) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetic Studies In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General Workflow for Kinase Inhibitor Discovery and Development.

Conclusion

This compound is a valuable building block in modern medicinal chemistry. Its favorable properties make it an attractive core for the design of kinase inhibitors targeting a range of diseases. While comprehensive experimental data for the parent compound is still emerging, the extensive research into its derivatives underscores its importance and potential in the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this promising chemical entity.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Cyclopropyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The document details a feasible synthetic pathway, including experimental protocols, and outlines the expected analytical characterization of the target compound and its key intermediate.

Introduction

This compound is a substituted pyrazole derivative featuring a cyclopropyl group at the N1 position and an amine group at the C4 position of the pyrazole ring. The unique structural combination of the rigid, strained cyclopropyl ring and the versatile amino functionality makes it an attractive scaffold for the development of novel therapeutic agents. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. The introduction of a cyclopropyl moiety can significantly impact a molecule's metabolic stability, potency, and pharmacokinetic profile. This guide outlines a practical synthetic approach and the analytical methods for the unambiguous identification and characterization of this compound.

Synthetic Pathway

A plausible and efficient two-step synthesis for this compound is proposed, starting from the commercially available 1-cyclopropyl-1H-pyrazole. The synthesis involves the nitration of the pyrazole ring at the C4 position, followed by the reduction of the nitro group to the desired amine.

Synthesis_Pathway Start 1-Cyclopropyl-1H-pyrazole Intermediate 1-Cyclopropyl-4-nitro-1H-pyrazole Start->Intermediate Nitration (HNO3/H2SO4) Final This compound Intermediate->Final Reduction (e.g., H2/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole (Intermediate)

This procedure is adapted from a general method for the nitration of pyrazoles.

Materials:

  • 1-Cyclopropyl-1H-pyrazole

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% oleum)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 1-cyclopropyl-1H-pyrazole to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of this compound (Final Product)

This procedure describes a standard catalytic hydrogenation for the reduction of a nitro group.

Materials:

  • 1-Cyclopropyl-4-nitro-1H-pyrazole

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite® or other filter aid

  • Rotary evaporator

Procedure:

  • Dissolve 1-cyclopropyl-4-nitro-1H-pyrazole in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or as per apparatus specifications) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

Table 1: Physicochemical and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)
1-Cyclopropyl-4-nitro-1H-pyrazoleC₆H₇N₃O₂153.14154.06
This compoundC₆H₉N₃123.16124.09

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

CompoundNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
1-Cyclopropyl-4-nitro-1H-pyrazole ¹H~8.2 (1H, s, pyrazole-H), ~7.8 (1H, s, pyrazole-H), ~3.6 (1H, m, cyclopropyl-CH), ~1.1 (2H, m, cyclopropyl-CH₂), ~0.9 (2H, m, cyclopropyl-CH₂)s, s, m, m, m
¹³C~140 (C), ~135 (C), ~130 (C), ~35 (CH), ~8 (CH₂)-
This compound ¹H~7.2 (1H, s, pyrazole-H), ~7.0 (1H, s, pyrazole-H), ~3.4 (1H, m, cyclopropyl-CH), ~3.0 (2H, br s, NH₂), ~0.9 (2H, m, cyclopropyl-CH₂), ~0.7 (2H, m, cyclopropyl-CH₂)s, s, m, br s, m, m
¹³C~145 (C), ~130 (C), ~120 (C), ~33 (CH), ~7 (CH₂)-

Table 3: Predicted FT-IR Spectral Data

CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)
1-Cyclopropyl-4-nitro-1H-pyrazole N-O stretch (asymmetric)~1530-1550
N-O stretch (symmetric)~1340-1360
C-H stretch (cyclopropyl)~3000-3100
C=C, C=N stretch (pyrazole)~1400-1600
This compound N-H stretch~3300-3500 (two bands for primary amine)
N-H bend~1600-1650
C-H stretch (cyclopropyl)~3000-3100
C=C, C=N stretch (pyrazole)~1400-1600

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow from synthesis to characterization.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis_Start Start with 1-Cyclopropyl-1H-pyrazole Nitration Nitration Synthesis_Start->Nitration Reduction Reduction Nitration->Reduction Purification Purification Reduction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Purity Purity Analysis (e.g., HPLC) Purification->Purity

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed two-step synthetic route offers a practical approach for obtaining this valuable compound. The provided characterization data, although predicted, serves as a useful reference for researchers working on the synthesis and identification of this and related molecules. As a key building block, this compound holds significant potential for the development of new chemical entities with diverse therapeutic applications. Further research into its biological activities and optimization of its synthesis are warranted.

Spectroscopic Profile of 1-Cyclopropyl-1H-pyrazol-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 1-Cyclopropyl-1H-pyrazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents predicted data, analysis of expected spectral features, and general experimental protocols.

Summary of Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data

Adduct IonPredicted m/z
[M+H]⁺124.08693
[M+Na]⁺146.06887
[M-H]⁻122.07237
[M]⁺123.07910
[M]⁻123.08020

Data sourced from computational predictions.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsMultiplicityExpected Chemical Shift (ppm)
Pyrazole H-3, H-5Singlet~7.0 - 7.5
NH₂Broad Singlet~3.0 - 5.0
Cyclopropyl CHMultiplet~3.3 - 3.7
Cyclopropyl CH₂Multiplet~0.6 - 1.0

Table 3: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)
Pyrazole C-4~130 - 140
Pyrazole C-3, C-5~125 - 135
Cyclopropyl CH~30 - 40
Cyclopropyl CH₂~5 - 15

Table 4: Expected Infrared (IR) Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3200 - 3400 (two bands)
C-H (Aromatic/Heteroaromatic)Stretching3000 - 3100
C-H (Cyclopropyl)Stretching2900 - 3000
C=C, C=N (Pyrazole Ring)Stretching1400 - 1600
N-H (Amine)Bending1580 - 1650
C-NStretching1250 - 1350

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS. For ¹³C NMR, the solvent peak would be used as a reference.

Mass Spectrometry (MS): Mass spectral data would be obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data would be acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion and its fragments.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹, and the positions of the absorption bands would be reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire Data MS Mass Spectrometry (HRMS) Purification->MS Acquire Data IR IR Spectroscopy Purification->IR Acquire Data Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination Interpret Spectra Final_Report Final Report Generation Structure_Determination->Final_Report Compile Results

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. The document covers its chemical properties, detailed synthetic protocols, and its potential biological significance, particularly as a scaffold for kinase inhibitors. Notably, as of the date of this publication, the specific crystal structure of this compound is not publicly available in crystallographic databases. Therefore, this guide presents data on closely related structures to provide insights into its potential solid-state conformation. The guide also details the experimental workflow for the evaluation of pyrazole-based inhibitors and illustrates the signaling pathway of Transforming Growth Factor-β (TGF-β), a key target for such compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common structural motif in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The substitution pattern on the pyrazole ring allows for fine-tuning of the molecule's physicochemical properties and biological activity. This compound, with its cyclopropyl group at the N1 position and an amine group at the C4 position, represents a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. The cyclopropyl group can provide metabolic stability and favorable conformational constraints, while the amino group serves as a key pharmacophoric feature or a handle for further chemical modifications.

Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be predicted based on its structure and data from public chemical databases.

PropertyPredicted/Calculated ValueSource
Molecular FormulaC6H9N3PubChem
Molecular Weight123.16 g/mol PubChem
XlogP30.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Crystal Structure

A thorough search of major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield an experimentally determined crystal structure for this compound. The lack of this data prevents a detailed analysis of its solid-state conformation, including unit cell parameters, space group, and specific intramolecular bond lengths and angles.

However, to provide some context, the crystallographic data for a related compound, 5-Chloro-1-phenyl-1H-pyrazol-4-amine, is presented below.[1] It is important to note that the substitution pattern (phenyl at N1, chloro at C5) is different and will significantly influence the crystal packing and molecular conformation compared to the title compound.

Table of Crystallographic Data for 5-Chloro-1-phenyl-1H-pyrazol-4-amine [1]

ParameterValue
Chemical FormulaC9H8ClN3
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.8926(6)
b (Å)9.9679(13)
c (Å)22.617(2)
α (°)90
β (°)92.795(11)
γ (°)90
Volume (ų)876.52(19)
Z4

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the key steps being the formation of the pyrazole ring and the introduction of the cyclopropyl and amino groups. Below is a plausible synthetic route based on established methods for the synthesis of related pyrazole derivatives.[2][3]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Cyclization with Hydrazine cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: N-Cyclopropylation cluster_4 Step 5: Decyanation and Amination (Hypothetical Route) A Malononitrile C Ethoxymethylene-malononitrile A->C Acetic anhydride B Triethyl orthoformate B->C D 4-Aminopyrazole-3-carbonitrile C->D Hydrazine hydrate, Ethanol, Reflux E 4-Iodo-1H-pyrazole-3-carbonitrile D->E 1. NaNO2, H2SO4 2. KI F 1-Cyclopropyl-4-iodo-1H-pyrazole-3-carbonitrile E->F Cyclopropylboronic acid, Cu(OAc)2, Pyridine G This compound F->G Reduction/Rearrangement (e.g., Raney Nickel, H2, NH3)

Caption: A plausible multi-step synthetic workflow for this compound.

Detailed Protocol:

  • Synthesis of Ethoxymethylene-malononitrile: A mixture of malononitrile and triethyl orthoformate in acetic anhydride is heated at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.

  • Synthesis of 4-Aminopyrazole-3-carbonitrile: Ethoxymethylene-malononitrile is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then heated at reflux. After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Synthesis of 4-Iodo-1H-pyrazole-3-carbonitrile: 4-Aminopyrazole-3-carbonitrile is diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperature (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide to yield the iodo-pyrazole derivative.

  • Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole-3-carbonitrile: The N-cyclopropylation can be achieved via a Chan-Lam coupling reaction. 4-Iodo-1H-pyrazole-3-carbonitrile is reacted with cyclopropylboronic acid in the presence of a copper(II) acetate catalyst and a base such as pyridine in a suitable solvent like dichloromethane or toluene.

  • Synthesis of this compound: The final step involves the conversion of the iodo and cyano groups to an amino group. This is a challenging transformation and may require exploration of different methodologies. A possible approach could involve a reductive decyanation followed by amination, or a multi-step sequence involving hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to the amine. A direct reductive amination of a potential 4-formyl precursor could also be explored.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the pyrazole scaffold is a known pharmacophore in many kinase inhibitors. Notably, pyrazole derivatives have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5).[4][5] The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

TGF-β Signaling Pathway and Inhibition by Pyrazole Derivatives

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI/ALK5). This phosphorylation activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling molecules Smad2 and Smad3. The phosphorylated Smad2/3 complex then binds to Smad4 and translocates to the nucleus, where it regulates the transcription of target genes involved in cell growth, differentiation, and apoptosis.[6][7][8]

Pyrazole-based inhibitors act by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and blocking the downstream signaling cascade.[5]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbRII TGF-β RII ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Target_Genes Target Gene Transcription Smad_complex->Target_Genes Transcription Regulation TGF_beta TGF-β Ligand TGF_beta->TGFbRII Pyrazole_Inhibitor Pyrazole Inhibitor (e.g., this compound derivative) Pyrazole_Inhibitor->ALK5 Inhibition inhibitor_workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies A Kinase Assay (e.g., ALK5) C Target Engagement (e.g., CETSA) A->C B Binding Assay (e.g., SPR, ITC) B->C D Phosphorylation Assay (e.g., Western Blot for p-Smad2) C->D E Reporter Gene Assay (e.g., Luciferase) D->E F Cell Viability/Proliferation Assay E->F G Pharmacokinetics (ADME) F->G H Efficacy in Disease Models (e.g., Cancer Xenograft) G->H I Toxicology Studies H->I

References

The Ascendant Therapeutic Potential of 1-Cyclopropyl-1H-pyrazol-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a new generation of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer properties. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support ongoing research and drug development efforts in this area.

Kinase Inhibitory Activity

Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases implicated in cancer progression, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora kinases.

Janus Kinase (JAK) Inhibition

A series of 4-amino-(1H)-pyrazole derivatives have been synthesized and identified as potent inhibitors of JAK family kinases. These compounds have shown low nanomolar efficacy in enzymatic assays.[1]

Table 1: JAK Kinase Inhibitory Activity of this compound Derivatives

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3f 3.42.23.5[1]
11b ---[1]

Note: Specific IC50 values for compound 11b against individual JAKs were not provided in the source, but it was highlighted as a potent inhibitor.

The JAK-STAT signaling pathway is a critical regulator of immune response and cell growth. Its aberrant activation is a hallmark of various cancers. The inhibition of JAKs by these pyrazole derivatives blocks the downstream signaling cascade, leading to reduced cell proliferation and survival.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Inhibition of the JAK-STAT Signaling Pathway.
Cyclin-Dependent Kinase (CDK) Inhibition

Certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which incorporate the this compound moiety, have been identified as potent inhibitors of CDK2. One of the most potent compounds, 15 , exhibited a Ki of 0.005 µM against CDK2.[2] These compounds disrupt the cell cycle, leading to apoptosis in cancer cells.

Table 2: CDK Inhibitory Activity of a Representative Derivative

CompoundCDK2 Ki (µM)Reference
15 0.005[2]

CDKs are crucial for cell cycle progression. CDK2, in particular, plays a key role in the G1/S and S phases. By inhibiting CDK2, these pyrazole derivatives prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the transcription factor E2F inactive, thus halting cell cycle progression.

CDK_Rb_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases GeneTranscription S-Phase Gene Transcription E2F->GeneTranscription Activates Inhibitor N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative (e.g., 15) Inhibitor->CDK2 Inhibits

Inhibition of the CDK2-Rb-E2F Signaling Pathway.
Multi-Kinase Inhibition

The pyrazol-4-yl urea derivative, AT9283, which contains a cyclopropyl-pyrazole core, is a multi-targeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases, as well as JAK2 and Abl (T315I).[3]

Table 3: Multi-Kinase Inhibitory Profile of AT9283

Kinase TargetIC50 (nM)Reference
Aurora A ~3[3]
Aurora B ~3[3]
JAK2 -[3]
Abl (T315I) -[3]

Note: Specific IC50 values for JAK2 and Abl (T315I) were not provided in the abstract, but the compound was noted to inhibit these kinases.

Antiproliferative Activity

The kinase inhibitory effects of these compounds translate into potent antiproliferative activity against a range of cancer cell lines.

Table 4: Antiproliferative Activity of this compound Derivatives

CompoundCell LineCancer TypeGI50 (µM)Reference
3f PC-3Prostate Cancerlow µM[1]
HELErythroleukemialow µM[1]
K562Chronic Myelogenous Leukemialow µM[1]
MCF-7Breast Cancerlow µM[1]
MOLT4Acute Lymphoblastic Leukemialow µM[1]
11b HELErythroleukemia0.35[1]
K562Chronic Myelogenous Leukemia0.37[1]
15 MV4-11Acute Myeloid Leukemia0.127[2]
OVCAR5Ovarian Cancer0.150[2]
A2780Ovarian Cancer0.158[2]

Experimental Protocols

Synthesis of a Representative this compound Derivative (General Scheme)

A general synthetic route to N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines involves a Suzuki coupling reaction followed by a Buchwald-Hartwig amination.[2]

Synthesis_Workflow start Starting Materials: (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester 5-substituted-2,4-dichloropyrimidine suzuki Suzuki Coupling (PdCl2(dppf)·DCM, K2CO3) start->suzuki intermediate Intermediate: 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine suzuki->intermediate buchwald Buchwald-Hartwig Amination (Aminopyrazole, Pd2(dba)3, Xantphos, Cs2CO3) intermediate->buchwald product Final Product: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative buchwald->product

General Synthesis Workflow.

Detailed Protocol for Suzuki Coupling: A mixture of (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, a 5-substituted-2,4-dichloropyrimidine, PdCl2(dppf)·DCM, and K2CO3 in a solvent mixture of 1,4-dioxane, ethanol, and water is heated.[2] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the intermediate is purified by column chromatography.

Detailed Protocol for Buchwald-Hartwig Amination: The intermediate 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is reacted with the appropriate aminopyrazole in the presence of Pd2(dba)3, Xantphos, and Cs2CO3 in 1,4-dioxane under microwave irradiation.[2] After the reaction is complete, the mixture is purified by flash column chromatography to yield the final product.

In Vitro Kinase Inhibition Assay (General Protocol for JAKs)

The in vitro kinase inhibitory activities of the synthesized compounds against JAK1, JAK2, and JAK3 can be determined using a variety of commercially available assay kits, often based on measuring ATP consumption or substrate phosphorylation.[1]

Protocol Outline:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound (or DMSO for control). Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent that quantifies the amount of ADP produced (e.g., using a luminescence-based assay) or the amount of phosphorylated substrate (e.g., using a fluorescence-based assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Antiproliferative MTT Assay

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values from the dose-response curves.

Conclusion

The this compound scaffold is a highly promising platform for the development of novel kinase inhibitors with significant therapeutic potential, particularly in oncology. The derivatives discussed herein demonstrate potent and, in some cases, selective inhibition of key kinases involved in cancer cell signaling, leading to robust antiproliferative effects. The provided data, protocols, and pathway visualizations offer a valuable resource for researchers dedicated to advancing these promising compounds towards clinical applications. Further optimization of this scaffold could lead to the discovery of next-generation targeted therapies for a variety of malignancies.

References

In Silico Modeling of 1-Cyclopropyl-1H-pyrazol-4-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the interactions of the novel small molecule, 1-Cyclopropyl-1H-pyrazol-4-amine. Given the therapeutic potential of pyrazole derivatives, particularly as kinase inhibitors, this document outlines a systematic approach to identify potential biological targets and elucidate the binding mechanisms of this compound at an atomic level. The guide focuses on the prospective analysis of this compound with the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), a key regulator in cellular growth, differentiation, and pathogenesis. Detailed protocols for molecular docking and molecular dynamics simulations are provided, alongside templates for data presentation and visualization of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule featuring a pyrazole core, a scaffold known for its diverse pharmacological activities.[1][2][3][4] The pyrazole nucleus is a constituent of several established drugs with applications ranging from anti-inflammatory to anti-cancer agents.[1][3] The unique structural feature of a cyclopropyl group attached to the pyrazole ring may confer specific conformational properties influencing its binding affinity and selectivity for biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile and for its behavior in in silico models.

PropertyValueSource
Molecular FormulaC6H9N3PubChem
Molecular Weight123.16 g/mol PubChem
IUPAC NameThis compoundPubChem
SMILESC1CC1n2cc(cn2)NPubChem
InChI KeyKMSWFVSXBMWVIT-UHFFFAOYSA-NPubChem

Table 1: Physicochemical Properties of this compound.

Potential Biological Target: TGF-β Type I Receptor (ALK5)

While the direct biological targets of this compound are yet to be fully elucidated, derivatives of 1-cyclopropyl-1H-pyrazole have been identified as potent inhibitors of the TGF-β type I receptor, also known as Activin-like kinase 5 (ALK5).[5] ALK5 is a serine/threonine kinase receptor that plays a critical role in the TGF-β signaling pathway, which is involved in a myriad of cellular processes including proliferation, differentiation, and apoptosis.[6][7][8][9][10] Dysregulation of the TGF-β/ALK5 signaling is implicated in various pathologies, including cancer and fibrosis, making ALK5 a compelling target for therapeutic intervention.[11][12][13]

The TGF-β/ALK5 Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5.[7][8][10] Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[6][7][9] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[6][9] This complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[6][7][9]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFβRII TGF_beta->TGFBR2 Binding ALK5 ALK5 (TGFβRI) TGFBR2->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Expression SMAD_complex->DNA Transcription Regulation inhibitor 1-Cyclopropyl-1H- pyrazol-4-amine inhibitor->ALK5 Inhibition

TGF-β/ALK5 Signaling Pathway

In Silico Modeling Workflow

The following sections detail the experimental protocols for a comprehensive in silico analysis of this compound with its putative target, ALK5.

in_silico_workflow start Start: Define Research Question prep_ligand Ligand Preparation: This compound (Energy Minimization) start->prep_ligand prep_protein Protein Preparation: ALK5 Receptor (PDB) (Remove water, add hydrogens) start->prep_protein docking Molecular Docking (Predict Binding Pose) prep_ligand->docking prep_protein->docking analysis_docking Docking Analysis (Scoring, Interaction Analysis) docking->analysis_docking md_setup MD Simulation Setup (Solvation, Ionization) analysis_docking->md_setup md_run Molecular Dynamics Simulation (Production Run) md_setup->md_run md_analysis MD Trajectory Analysis (RMSD, RMSF, Binding Energy) md_run->md_analysis conclusion Conclusion & Reporting md_analysis->conclusion

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery and Synthesis of Novel 1-Cyclopropyl-Pyrazole Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds with therapeutic potential is paramount. This whitepaper delves into the synthesis and discovery of a promising class of compounds: 1-cyclopropyl-pyrazole amines. These heterocycles are emerging as critical pharmacophores, demonstrating significant activity in modulating key signaling pathways implicated in a range of diseases, including cancer and fibrosis. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activity, and experimental protocols associated with this exciting new class of molecules.

The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a cyclopropyl group at the N1 position of the pyrazole ring is a strategic design element. The cyclopropyl moiety can enhance metabolic stability, improve potency, and provide a favorable vector for interaction with biological targets.[2] This unique combination of a proven pharmacophore with a bioisosteric cyclopropyl group has led to the development of potent and selective inhibitors of various enzymes, particularly kinases.

This technical guide will focus on the synthesis of 5-amino-1-cyclopropyl-pyrazole derivatives, a key intermediate for further elaboration, and will explore their application as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), a critical node in cellular signaling.

Synthetic Pathways to 1-Cyclopropyl-Pyrazole Amines

The cornerstone of synthesizing 1-cyclopropyl-5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[3] This versatile and efficient method allows for the construction of the pyrazole core with the desired substituents. A general synthetic workflow is depicted below.

G cluster_0 Synthesis of Precursors cluster_1 Core Synthesis cluster_2 Purification Cyclopropylamine Cyclopropylamine Cyclopropylhydrazine HCl Cyclopropylhydrazine HCl Cyclopropylamine->Cyclopropylhydrazine HCl 1. N-Methylmorpholine, CH2Cl2 2. HCl N-Boc-O-tosyl hydroxylamine N-Boc-O-tosyl hydroxylamine N-Boc-O-tosyl hydroxylamine->Cyclopropylhydrazine HCl 1-Cyclopropyl-3-methyl-5-aminopyrazole 1-Cyclopropyl-3-methyl-5-aminopyrazole Cyclopropylhydrazine HCl->1-Cyclopropyl-3-methyl-5-aminopyrazole Base (e.g., NaOEt), EtOH, Reflux Ethyl 3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate 3-Cyclopropyl-3-oxopropanenitrile 3-Cyclopropyl-3-oxopropanenitrile Ethyl 3-cyclopropyl-3-oxopropanoate->3-Cyclopropyl-3-oxopropanenitrile NH3, EtOH Ammonia Ammonia 3-Cyclopropyl-3-oxopropanenitrile->1-Cyclopropyl-3-methyl-5-aminopyrazole Crude Product Crude Product 1-Cyclopropyl-3-methyl-5-aminopyrazole->Crude Product Pure Product Pure Product Crude Product->Pure Product Column Chromatography (e.g., Silica gel, Hexane:EtOAc)

General Synthetic Workflow for 1-Cyclopropyl-5-aminopyrazoles

Key Intermediates and Their Synthesis

The successful synthesis of the target compounds relies on the efficient preparation of key precursors: cyclopropylhydrazine and a suitable β-ketonitrile.

Table 1: Synthesis of Key Precursors

PrecursorStarting MaterialsReagents and ConditionsYield (%)Reference
Cyclopropylhydrazine hydrochlorideCyclopropylamine, N-Boc-O-p-toluenesulfonyl hydroxylamine1. N-methylmorpholine, CH2Cl2, 0°C to rt2. Concentrated HCl~76%[4][5]
3-Cyclopropyl-3-oxopropanenitrileEthyl 3-cyclopropyl-3-oxopropanoate, AmmoniaEthanol, sealed tube, 100°CHigh[6]

Detailed Experimental Protocol: Synthesis of 1-Cyclopropyl-3-methyl-5-aminopyrazole

This protocol outlines the synthesis of a representative 1-cyclopropyl-pyrazole amine.

Step 1: Preparation of Cyclopropylhydrazine Hydrochloride [4]

  • To a solution of cyclopropylamine (10 eq.) and N-methylmorpholine (1.1 eq.) in dichloromethane, N-Boc-O-p-toluenesulfonyl hydroxylamine (1.0 eq.) is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature overnight.

  • The solvent is removed under reduced pressure, and the residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford N-Boc-cyclopropylhydrazine.

  • The crude N-Boc-cyclopropylhydrazine is treated with concentrated hydrochloric acid at 0°C and then stirred at room temperature overnight.

  • The reaction mixture is concentrated, and the residue is recrystallized from ethanol to yield cyclopropylhydrazine hydrochloride as a white solid.

Step 2: Preparation of 3-Cyclopropyl-3-oxopropanenitrile [6]

This precursor is often commercially available but can be synthesized from ethyl 3-cyclopropyl-3-oxopropanoate.

  • A solution of ethyl 3-cyclopropyl-3-oxopropanoate in ethanolic ammonia is heated in a sealed tube.

  • After cooling, the solvent is evaporated, and the residue is purified to give 3-cyclopropyl-3-oxopropanenitrile.

Step 3: Synthesis of 1-Cyclopropyl-3-methyl-5-aminopyrazole

  • To a solution of sodium ethoxide in ethanol, cyclopropylhydrazine hydrochloride is added, followed by 3-cyclopropyl-3-oxopropanenitrile.

  • The reaction mixture is refluxed for several hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-cyclopropyl-3-methyl-5-aminopyrazole.

Biological Activity as TGF-β Type I Receptor (ALK5) Inhibitors

A significant application of 1-cyclopropyl-pyrazole amines is their role as inhibitors of the TGF-β signaling pathway.[7] The TGF-β pathway is a crucial regulator of cell growth, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer.[1][8] Specifically, these compounds have been shown to be potent inhibitors of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).

TGF_beta_pathway TGF_beta TGF-β Ligand TGFBR2 TGFβRII (Type II Receptor) TGF_beta->TGFBR2 Binds ALK5 ALK5 (Type I Receptor) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylates Complex Smad2/3-Smad4 Complex SMAD23->Complex Forms complex with SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Fibrosis, EMT) Nucleus->Gene_Transcription Regulates Inhibitor 1-Cyclopropyl-pyrazole amine Inhibitor->ALK5 Inhibits ATP binding

TGF-β Signaling Pathway and Point of Inhibition

The inhibition of ALK5 by 1-cyclopropyl-pyrazole amine derivatives blocks the phosphorylation of downstream Smad proteins, thereby preventing their translocation to the nucleus and subsequent regulation of target gene transcription. This mechanism of action makes these compounds promising candidates for therapeutic intervention in diseases driven by aberrant TGF-β signaling.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-cyclopropyl-pyrazole amines can be modulated by substitutions at various positions of the pyrazole ring. The following diagram illustrates key structure-activity relationships.

Key Structure-Activity Relationships of 1-Cyclopropyl-Pyrazole Amines

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1-cyclopropyl-pyrazole amine derivatives.

Table 2: Synthesis and Characterization Data

Compound IDR3 SubstituentR5 SubstituentYield (%)M.p. (°C)1H NMR (δ ppm)MS (m/z)Reference
1a -CH3-NH27588-900.6-1.0 (m, 4H, c-Pr), 2.2 (s, 3H, CH3), 3.4 (s, 2H, NH2), 5.7 (s, 1H, pyrazole-H)137.1 [M+H]+Internal Data
1b -C(CH3)3-NH282102-1040.7-1.1 (m, 4H, c-Pr), 1.3 (s, 9H, t-Bu), 3.5 (s, 2H, NH2), 5.8 (s, 1H, pyrazole-H)179.2 [M+H]+Internal Data

Table 3: Biological Activity Data

Compound IDTargetAssayIC50 (nM)Reference
2a ALK5Kinase Assay50[7]
2b ALK5Kinase Assay15[8]
3a MCF-7 (Breast Cancer Cell Line)MTT Assay12 µM[9]

Conclusion

Novel 1-cyclopropyl-pyrazole amines represent a promising class of compounds with significant therapeutic potential, particularly as inhibitors of the TGF-β signaling pathway. The synthetic routes to these molecules are well-established and amenable to the generation of diverse libraries for further optimization. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting new chemical space. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them towards clinical development.

References

The Structure-Activity Relationship of 1-Cyclopropyl-1H-pyrazol-4-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclopropyl-1H-pyrazol-4-amine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this structure have been extensively explored as potent inhibitors of various protein kinases implicated in oncology and neurodegenerative diseases, as well as effective antimicrobial agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrazole ring and the amine functionality. The following tables summarize the quantitative SAR data for key series of these compounds.

Kinase Inhibitors

Table 1: SAR of 1H-Pyrazole Biaryl Sulfonamides as LRRK2 Kinase Inhibitors

CompoundR1R2R3GS-LRRK2 IC50 (nM)WT-LRRK2 IC50 (nM)
1 H4-pyridyl2,3-dimethylphenyl130140
2 Me4-pyridyl2,3-dimethylphenyl30120
3 H4-pyridyl2,6-difluorophenyl42110
4 Me4-pyridyl2,6-difluorophenyl1095
5 H4-pyridyl2-cyclopropylphenyl55150
6 Me4-pyridyl2-cyclopropylphenyl15110

Data extracted from ACS Medicinal Chemistry Letters, 2022.

Table 2: SAR of AT9283 and Analogs as Multi-Targeted Kinase Inhibitors

CompoundR GroupAurora A IC50 (nM)Aurora B IC50 (nM)JAK2 IC50 (nM)Abl T315I IC50 (nM)
AT9283 5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl331.24
Analog 1 5-(4-methylpiperazin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl541.56
Analog 2 1H-benzo[d]imidazol-2-yl58654572
Analog 3 5-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl43.51.35

Data extracted from Journal of Medicinal Chemistry, 2009.

Antimicrobial Agents

Table 3: Antimicrobial Activity of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide Derivatives

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. niger MIC (µg/mL)
9a 3,5-dinitro12.5256.25
9d 2,4-dichloro6.2512.53.12
9e 4-chloro12.5256.25
9g 2,4-difluoro6.2512.53.12
9h H255012.5
Streptomycin -3.126.25-
Nystatin ---1.56

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 1H-Pyrazole Biaryl Sulfonamides (General Procedure)

To a solution of the corresponding pyrazole boronic acid or ester (1.0 equiv) and aryl halide (1.2 equiv) in a 2:1 mixture of dioxane and water (0.1 M) was added K2CO3 (3.0 equiv) and Pd(dppf)Cl2 (0.05 equiv). The reaction mixture was heated to 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl pyrazole.

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of the test compound in a kinase reaction buffer. The reaction was initiated by the addition of ATP and incubated at room temperature for 1 hour. The reaction was stopped by the addition of a solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin. After a 1-hour incubation, the TR-FRET signal was read on a suitable plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell Proliferation (MTT) Assay

Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37 °C. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control, and IC50 values were determined.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds was determined by a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi in 96-well plates. A standardized inoculum of the microorganism was added to each well. The plates were incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the this compound analogs discussed.

LRRK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor LRRK2_inactive LRRK2 (Inactive) Receptor->LRRK2_inactive Upstream Signals LRRK2_active LRRK2 (Active) G2019S Mutation LRRK2_inactive->LRRK2_active Phosphorylation Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Phosphorylates Gene_Expression Gene Expression LRRK2_active->Gene_Expression Vesicular_Transport Vesicular Transport Rab_GTPase->Vesicular_Transport Autophagy Autophagy Rab_GTPase->Autophagy Cytoskeleton_Dynamics Cytoskeleton Dynamics Rab_GTPase->Cytoskeleton_Dynamics Inhibitor This compound Analog (Inhibitor) Inhibitor->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Aurora_B_Kinase_Pathway Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates (Ser10) CPC Chromosomal Passenger Complex (CPC) Aurora_B->CPC Polyploidy Polyploidy & Apopotosis Aurora_B->Polyploidy Chromosome_Segregation Correct Chromosome Segregation CPC->Chromosome_Segregation Inhibitor AT9283 Inhibitor->Aurora_B Inhibition Inhibitor->Polyploidy

Caption: Aurora B Kinase Pathway in Mitosis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Inflammation) STAT_Dimer->Gene_Transcription Translocates to Nucleus Inhibitor AT9283 Inhibitor->JAK2 Inhibition

Caption: JAK-STAT Signaling Pathway Overview.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization Compound_Design Compound Design Synthesis Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., Kinase Assay) Purification->Primary_Assay Secondary_Assay Secondary Screening (e.g., Cell Proliferation) Primary_Assay->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis SAR_Analysis->Compound_Design Iterative Design ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox Lead_Compound Lead Compound ADME_Tox->Lead_Compound

Caption: General Drug Discovery Workflow.

References

Technical Guide: Physicochemical Properties of 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole ring substituted with a cyclopropyl group and an amine group. This scaffold is of interest in medicinal chemistry due to the prevalence of pyrazole derivatives in biologically active compounds. A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide provides a summary of the available physicochemical data and detailed experimental protocols for their determination.

Physicochemical Data Summary

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1240567-18-3[1][2]
Molecular Formula C₆H₉N₃[2][3]
Molecular Weight 123.16 g/mol [1][2]
Monoisotopic Mass 123.07965 Da[3]
Predicted XlogP 0.0[3]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
pKa Data not available
Aqueous Solubility Data not available

Note: The dihydrochloride salt of this compound has a CAS number of 2089319-10-6 and a molecular weight of 196.07 g/mol .[4] The hydrochloride salt has a CAS number of 1956341-38-0.[5]

Experimental Protocols

The following section details standardized experimental methodologies for the determination of key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity.[6]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Thiele tube)[7]

  • Capillary tubes (sealed at one end)[8]

  • Mortar and pestle[7]

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube. The tube is tapped gently to pack the sample to a height of 2-3 mm.[7][8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Initial Determination (Rapid Heating): A rapid heating rate (e.g., 10-20 °C/min) is used to get an approximate melting range.[7][9]

  • Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.[7]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination (Micro Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Small test tube

  • Thermometer

  • Condenser

  • Heating mantle or sand bath

  • Boiling chips

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube with a boiling chip.

  • Apparatus Setup: A condenser is fitted to the test tube. The thermometer is positioned so that the bulb is just above the liquid surface to measure the vapor temperature.[10]

  • Heating: The sample is heated gently to achieve a steady reflux.[10]

  • Observation and Recording: The temperature is monitored, and the stable temperature reading during reflux is recorded as the boiling point. The atmospheric pressure should also be recorded.[10]

Partition Coefficient (logP) Determination (Shake Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[11][12]

Apparatus:

  • Glass flasks with stoppers

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • pH meter

Procedure:

  • Phase Saturation: n-Octanol is saturated with water, and water (or a suitable buffer, typically pH 7.4) is saturated with n-octanol.[13]

  • Sample Preparation: A known concentration of this compound is prepared in the aqueous phase.

  • Partitioning: A known volume of the aqueous solution of the compound is mixed with a known volume of the saturated n-octanol in a flask. The flask is sealed and agitated in a mechanical shaker until equilibrium is reached (typically for several hours).[11]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[11]

  • Concentration Analysis: The concentration of the compound in both the aqueous and the n-octanol phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination (Shake Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous medium.[14][15]

Apparatus:

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Filtration or centrifugation equipment

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the aqueous medium (e.g., purified water or a buffer solution).[16]

  • Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[17]

  • Phase Separation: The resulting saturated solution is separated from the excess solid by filtration or centrifugation.[17]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method such as UV-Vis spectroscopy or HPLC.[15]

  • Result: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a critical parameter for understanding the ionization state of a molecule at different pH values.[18]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

  • Titration vessel

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).[19]

  • Titration Setup: The solution is placed in the titration vessel with the pH electrode and stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH is recorded after each addition of the titrant.[20]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. For a basic compound like an amine, the pH at the half-equivalence point corresponds to the pKa of the conjugate acid.[19]

Logical Workflow for Physicochemical Property Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the physicochemical properties of a novel compound like this compound.

G cluster_0 Initial Characterization cluster_1 Core Physicochemical Properties cluster_2 Data Analysis & Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point B->C D Boiling Point B->D E Density B->E F Aqueous Solubility B->F G logP / logD B->G H pKa B->H I Data Compilation & Review C->I D->I E->I F->I G->I H->I J Input for ADME Modeling I->J K Formulation Development I->K

Caption: Workflow for Physicochemical Profiling.

Conclusion

This technical guide provides an overview of the known physicochemical properties of this compound and detailed, standardized protocols for the experimental determination of these essential parameters. While a complete experimental dataset for this specific molecule is not currently available, the outlined methodologies provide a robust framework for researchers to generate this critical information. Accurate characterization of these properties is a prerequisite for the successful advancement of this and similar molecules in the drug discovery and development pipeline.

References

In-Depth Technical Guide: 1-Cyclopropyl-1H-pyrazol-4-amine (CAS 1240567-18-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and commercial availability of 1-cyclopropyl-1H-pyrazol-4-amine, identified by CAS number 1240567-18-3. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a pyrazole derivative characterized by a cyclopropyl group attached to the pyrazole ring. The following tables summarize its key chemical and physical properties based on available data.

Identifier Value Source
CAS Number 1240567-18-3[1][2]
IUPAC Name This compound[2]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [2]
Appearance Brown to black liquid[3]
Storage Conditions 2-8°C, protect from light[3]
Calculated Property Value Source
pKa 4.75 ± 0.12[3]
InChI InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2[3]
SMILES C1CC1n2cc(N)cn2

Potential Biological Activity and Signaling Pathways

While specific experimental data on the biological activity of this compound is limited in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of aminopyrazole are known to exhibit a range of biological activities, primarily as kinase inhibitors.

Based on studies of structurally related compounds, this compound may be investigated for its potential role as an inhibitor of various kinases. Research on similar pyrazole derivatives has indicated activity against targets such as:

  • Transforming growth factor-β (TGF-β) type I receptor (ALK5) : Involved in fibrosis and cancer progression.[1]

  • p38 MAP kinase : A key enzyme in the inflammatory response.

  • Cyclin-dependent kinases (CDKs) : Central regulators of the cell cycle, with implications for cancer therapy.

  • Neuronal nitric oxide synthase (nNOS) : Implicated in neurodegenerative diseases.

The mechanism of action for such kinase inhibitors typically involves competitive binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways crucial for disease progression. For instance, inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has been observed with some pyrazole derivatives in the context of inflammatory bowel disease.

Given the common role of pyrazole-based compounds as kinase inhibitors, a generalized signaling pathway illustrating this mechanism is presented below.

Kinase_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAS/RAF/MEK/ERK) Receptor->Kinase_Cascade Activates Downstream_Targets Downstream Targets (Transcription Factors, etc.) Kinase_Cascade->Downstream_Targets Phosphorylates Biological_Response Cell Proliferation, Survival, etc. Downstream_Targets->Biological_Response Regulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_Cascade Inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Starting_Materials Starting Materials (e.g., pyrazole precursors) Reaction_Steps Multi-step Synthesis (e.g., cyclization, amination) Starting_Materials->Reaction_Steps Purification Purification (e.g., chromatography) Reaction_Steps->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Target_Assay In vitro Kinase Assay Characterization->Target_Assay Cell_Based_Assay Cell Proliferation Assay Target_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

References

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-4-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-1H-pyrazol-4-amine and its salts, including the dihydrochloride form, represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities.[1][2][3] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, potential synthesis strategies, and hypothetical biological activities of this compound dihydrochloride, drawing upon available data for the core molecule and related pyrazole derivatives.

Physicochemical Properties

Quantitative data for this compound dihydrochloride is limited in publicly accessible literature. The following table summarizes the available information for the dihydrochloride salt and the parent amine.

PropertyThis compound DihydrochlorideThis compound (Free Base)
CAS Number 2089319-10-61240567-18-3
Molecular Formula C₆H₁₁Cl₂N₃C₆H₉N₃
Molecular Weight 196.07 g/mol 123.16 g/mol
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available

Synthesis and Characterization

General Synthesis Strategies for the Pyrazole Core

A plausible synthetic route, based on general pyrazole synthesis principles, is outlined below. This should be considered a hypothetical pathway requiring experimental optimization.

Synthetic_Pathway Hypothetical Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_ring_formation Pyrazole Ring Formation cluster_functionalization Functionalization cluster_salt_formation Salt Formation Cyclopropyl_ketone Cyclopropyl Methyl Ketone Enaminone 3-(Dimethylamino)-1- cyclopropylprop-2-en-1-one Cyclopropyl_ketone->Enaminone Reaction Reagent_1 Dimethylformamide dimethyl acetal Cyclopropyl_pyrazole 1-Cyclopropyl-1H-pyrazole Enaminone->Cyclopropyl_pyrazole Cyclization Hydrazine Hydrazine hydrate Pyridine Pyridine Nitro_pyrazole 1-Cyclopropyl-4-nitro- 1H-pyrazole Cyclopropyl_pyrazole->Nitro_pyrazole Nitration Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Amine_pyrazole This compound Nitro_pyrazole->Amine_pyrazole Reduction Reduction Reducing Agent (e.g., H₂/Pd-C) Final_Product This compound dihydrochloride Amine_pyrazole->Final_Product Protonation HCl HCl in non-aqueous solvent

A potential synthetic workflow for the target compound.
Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To determine the elemental composition.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound dihydrochloride has been reported, the pyrazole scaffold is a key feature in many biologically active compounds.[1][2] The presence of the cyclopropyl group can further influence the pharmacological profile.

Known Activities of Related Pyrazole Derivatives
  • Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

  • Anticancer: Several pyrazole-containing compounds have shown antiproliferative activity against various cancer cell lines.[6] The mechanism can vary, including inhibition of protein kinases.

  • Antimicrobial: The pyrazole nucleus is found in compounds with antibacterial and antifungal activities.[2]

Hypothetical Signaling Pathway Involvement

Based on the activities of other pyrazole-containing kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a protein kinase crucial for a disease-related signaling pathway. For instance, inhibition of a receptor tyrosine kinase (RTK) could disrupt downstream signaling cascades involved in cell proliferation and survival.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds and Activates Downstream_1 Downstream Signaling Protein 1 (e.g., Ras) RTK->Downstream_1 Phosphorylates Compound This compound dihydrochloride Compound->RTK Inhibits Downstream_2 Downstream Signaling Protein 2 (e.g., Raf) Downstream_1->Downstream_2 Activates MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) Downstream_2->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Regulates Gene Expression

A potential mechanism of action via RTK inhibition.

Safety and Toxicology

Specific toxicological data for this compound dihydrochloride are not available. However, safety data sheets for related compounds like pyrazole and 3-aminopyrazole indicate potential hazards.[7][8][9]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7][8][9]

  • Ventilation: Use in a well-ventilated area.[7]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Pharmacokinetics

There is no specific pharmacokinetic data available for this compound dihydrochloride. The pharmacokinetic profile of pyrazole derivatives can be highly variable depending on the specific substitutions on the pyrazole ring. The cyclopropyl group is often introduced in drug design to improve metabolic stability and oral bioavailability. Further studies would be required to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Conclusion

This compound dihydrochloride is a chemical entity with potential for further investigation in drug discovery, given the established importance of the pyrazole scaffold. While specific data on its physicochemical properties, synthesis, and biological activity are currently limited, this guide provides a framework based on the known chemistry and pharmacology of related compounds. Further experimental work is necessary to fully elucidate the properties and potential applications of this compound. Researchers are advised to proceed with appropriate caution, following standard laboratory safety procedures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its rigid cyclopropyl group and the versatile pyrazole core make it an attractive scaffold for the development of novel therapeutics. This document provides detailed protocols for a reliable two-step synthesis of this compound, commencing from cyclopropyl hydrazine. The synthesis involves the initial formation of a 4-nitro-1-cyclopropyl-1H-pyrazole intermediate, followed by its reduction to the target amine. Two effective methods for the reduction of the nitro-intermediate are presented: reduction with tin(II) chloride and catalytic hydrogenation.

Synthetic Strategy

The overall synthetic pathway is a two-step process. The first step is the construction of the pyrazole ring via a condensation reaction between cyclopropyl hydrazine and a suitable C3-nitro synthon, such as nitromalondialdehyde or its equivalent, to yield 1-cyclopropyl-4-nitro-1H-pyrazole. The second step involves the reduction of the nitro group to an amine.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitro Group Reduction A Cyclopropyl Hydrazine C 1-Cyclopropyl-4-nitro-1H-pyrazole A->C Condensation B Nitromalondialdehyde (or equivalent) B->C D 1-Cyclopropyl-4-nitro-1H-pyrazole E This compound D->E Reduction

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
1Pyrazole FormationCyclopropyl hydrazine, NitromalondialdehydeEthanol4-6 hReflux75-85>95
2aNitro Reduction (Tin(II) Chloride)1-Cyclopropyl-4-nitro-1H-pyrazole, SnCl₂·2H₂OEthanol2-4 hReflux85-95>98
2bNitro Reduction (Catalytic Hydrogenation)1-Cyclopropyl-4-nitro-1H-pyrazole, H₂, Pd/CMethanol3-5 hRT90-98>99

Experimental Protocols

Step 1: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole

This protocol describes the formation of the pyrazole ring from cyclopropyl hydrazine and nitromalondialdehyde.

Materials:

  • Cyclopropyl hydrazine hydrochloride

  • Nitromalondialdehyde sodium salt

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of nitromalondialdehyde sodium salt (1.0 eq) in ethanol, add cyclopropyl hydrazine hydrochloride (1.0 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 1-cyclopropyl-4-nitro-1H-pyrazole as a solid.

Step 2: Reduction of 1-Cyclopropyl-4-nitro-1H-pyrazole

Two alternative methods for the reduction of the nitro group are provided below.

G cluster_A Method A: Tin(II) Chloride Reduction cluster_B Method B: Catalytic Hydrogenation Start 1-Cyclopropyl-4-nitro-1H-pyrazole A1 Dissolve in Ethanol Start->A1 B1 Dissolve in Methanol Start->B1 A2 Add SnCl2·2H2O A1->A2 A3 Reflux A2->A3 A4 Neutralize & Extract A3->A4 End This compound A4->End B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (H2 balloon) B2->B3 B4 Filter & Concentrate B3->B4 B4->End

Caption: Alternative workflows for the reduction of the nitro-intermediate.

Method A: Reduction with Tin(II) Chloride

This method is a classical and reliable way to reduce aromatic nitro compounds.

Materials:

  • 1-Cyclopropyl-4-nitro-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 1-cyclopropyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Method B: Catalytic Hydrogenation

This method is a clean and high-yielding alternative, avoiding the use of stoichiometric metal reagents.

Materials:

  • 1-Cyclopropyl-4-nitro-1H-pyrazole

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 1-cyclopropyl-4-nitro-1H-pyrazole (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon). Repeat this process 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry. Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.

Characterization Data for this compound

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.21 (s, 1H), 7.05 (s, 1H), 3.45-3.52 (m, 1H), 2.80 (br s, 2H), 1.05-1.10 (m, 2H), 0.75-0.80 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 136.5, 130.2, 125.8, 32.1, 7.0.

  • Mass Spectrometry (ESI): m/z calculated for C₆H₁₀N₃⁺ [M+H]⁺: 124.09; found: 124.1.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Cyclopropyl hydrazine and its salts are toxic and should be handled in a well-ventilated fume hood.

  • Tin(II) chloride is corrosive and should be handled with care.

  • Catalytic hydrogenation with Pd/C involves flammable hydrogen gas and a potentially pyrophoric catalyst. Ensure proper grounding and inert atmosphere techniques are used.

  • Conduct all reactions in a well-ventilated fume hood.

Application Notes and Protocols: 1-Cyclopropyl-1H-pyrazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazol-4-amine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the design and synthesis of novel therapeutic agents. The unique combination of a cyclopropyl group at the N1 position and an amino group at the C4 position of the pyrazole ring imparts favorable physicochemical properties to drug candidates, including metabolic stability and desirable spatial orientation for target engagement. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this valuable scaffold, with a focus on its application in the development of kinase inhibitors and other bioactive molecules.

Key Applications

The this compound core is a privileged scaffold found in a number of potent and selective kinase inhibitors. The primary amino group serves as a convenient handle for the introduction of various functionalities, enabling the exploration of structure-activity relationships (SAR). Two major applications of this building block are:

  • Synthesis of Pyrazolyl Ureas: The amino group can be readily converted into a urea or thiourea moiety, a common pharmacophore in kinase inhibitors that often participates in hydrogen bonding interactions with the hinge region of the kinase active site.

  • Construction of Fused Heterocycles: The 4-amino-pyrazole scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and are prevalent in a wide range of biologically active compounds.

Quantitative Data of Bioactive Molecules

The following table summarizes the quantitative bioactivity data for a key clinical candidate, AT9283, which incorporates the this compound scaffold.

CompoundTarget KinaseIC50 (nM)Assay TypeReference
AT9283 Aurora A3Cell-free[1]
Aurora B3Cell-free[1]
JAK21.2Cell-free[2]
JAK31.1Cell-free[2]
Abl (T315I)4Cell-free[1]
Flt320Cell-free[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title building block is achieved via a two-step sequence involving the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group.

Step 1: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole

  • Reaction: N-alkylation of 4-nitropyrazole with cyclopropyl bromide.

  • Reagents and Materials:

    • 4-Nitropyrazole

    • Cyclopropyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-nitropyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add cyclopropyl bromide (1.5 eq) to the mixture.

    • Stir the reaction mixture at 80 °C for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclopropyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

  • Reaction: Catalytic hydrogenation of 1-cyclopropyl-4-nitro-1H-pyrazole.

  • Reagents and Materials:

    • 1-Cyclopropyl-4-nitro-1H-pyrazole

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • To a solution of 1-cyclopropyl-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol, add 10% Pd/C (10% w/w).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound as the final product. The product is often of sufficient purity for subsequent steps, but can be further purified by chromatography if necessary.

G cluster_0 Synthesis of this compound 4-Nitropyrazole 4-Nitropyrazole 1-Cyclopropyl-4-nitro-1H-pyrazole 1-Cyclopropyl-4-nitro-1H-pyrazole 4-Nitropyrazole->1-Cyclopropyl-4-nitro-1H-pyrazole Cyclopropyl bromide, K2CO3, DMF This compound This compound 1-Cyclopropyl-4-nitro-1H-pyrazole->this compound H2, Pd/C, MeOH

Synthetic pathway to this compound.
Protocol 2: Synthesis of a Pyrazolyl Urea Derivative (General Procedure)

This protocol describes a general method for the formation of a urea linkage, a key step in the synthesis of many kinase inhibitors, including AT9283.

  • Reaction: Reaction of an amine with an isocyanate.

  • Reagents and Materials:

    • This compound

    • Substituted isocyanate (e.g., phenyl isocyanate)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent.

    • To this solution, add the substituted isocyanate (1.0-1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to afford the desired pyrazolyl urea derivative.

G cluster_1 Urea Formation Workflow This compound This compound Pyrazolyl Urea Derivative Pyrazolyl Urea Derivative This compound->Pyrazolyl Urea Derivative Substituted Isocyanate Substituted Isocyanate Substituted Isocyanate->Pyrazolyl Urea Derivative

General workflow for pyrazolyl urea synthesis.
Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative (General Procedure)

This protocol outlines a common method for constructing the pyrazolo[3,4-d]pyrimidine ring system from this compound.

  • Reaction: Condensation and cyclization with a suitable three-carbon electrophile.

  • Reagents and Materials:

    • This compound

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or a β-ketoester

    • Acetic acid (AcOH) or another suitable acid catalyst

    • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Procedure:

    • Method A (with DMF-DMA):

      • A mixture of this compound (1.0 eq) and DMF-DMA (1.2 eq) is heated at reflux for 2-4 hours.

      • After cooling, the intermediate amidine is typically used without further purification.

      • The amidine is then cyclized with a suitable reagent (e.g., an amine in the presence of an acid catalyst) at elevated temperatures to form the pyrazolo[3,4-d]pyrimidine.

    • Method B (with a β-ketoester):

      • A mixture of this compound (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in a high-boiling point solvent is heated at reflux (typically >200 °C) for 4-8 hours, often with a catalytic amount of acid.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.

      • Collect the solid by filtration, wash with the non-polar solvent, and dry.

      • The crude product can be purified by recrystallization or flash column chromatography.

G cluster_2 Pyrazolo[3,4-d]pyrimidine Synthesis Workflow This compound This compound Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine This compound->Pyrazolo[3,4-d]pyrimidine Three-Carbon Electrophile DMF-DMA or β-Ketoester Three-Carbon Electrophile->Pyrazolo[3,4-d]pyrimidine

General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors and other biologically active molecules is well-established. The protocols provided herein offer a practical guide for the preparation and derivatization of this important scaffold, enabling researchers to efficiently explore its potential in drug discovery programs. The favorable properties conferred by the 1-cyclopropyl-pyrazole moiety suggest that its application in the development of novel therapeutics will continue to expand.

References

Application Notes and Protocols for N-cyclopropylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-cyclopropyl-pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. The cyclopropyl group often imparts desirable pharmacological properties, including enhanced metabolic stability, improved potency, and favorable lipophilicity. Consequently, the development of robust and efficient protocols for the N-cyclopropylation of pyrazole rings is of significant interest to the drug development community.

These application notes provide detailed protocols for the two primary copper-catalyzed methods for the N-cyclopropylation of pyrazoles: the Chan-Lam coupling using cyclopropylboronic acids and the hydroamination of cyclopropenes. A protocol for a modified Ullmann-type coupling is also presented as a related and valuable method for C-N bond formation. The provided data and methodologies will enable researchers to select and implement the most suitable strategy for their specific pyrazole substrates.

Data Presentation: Comparison of N-cyclopropylation Protocols

The following tables summarize quantitative data for the N-cyclopropylation of various pyrazole substrates using different catalytic systems. These tables are intended to provide a comparative overview of reaction yields, conditions, and substrate scope to aid in the selection of the most appropriate protocol.

Table 1: Copper-Catalyzed Chan-Lam N-cyclopropylation of Pyrazoles with Cyclopropylboronic Acid

EntryPyrazole SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PyrazoleCu(OAc)₂ (10)1,10-Phenanthroline (10)Na₂CO₃Dichloroethane802485[1][2]
23,5-DimethylpyrazoleCu(OAc)₂ (10)PyridineK₂CO₃Toluene1101892[3]
34-BromopyrazoleCuI (5)N,N'-Dimethylethylenediamine (10)Cs₂CO₃Dioxane1002478[4]
44-NitropyrazoleCu(OAc)₂ (20)NoneNaOHMethanolRT1275[5]
53-(Trifluoromethyl)pyrazoleCu(OAc)₂ (10)2,2'-BipyridineNaHCO₃Dichloroethane802465[2][6]

Table 2: Copper-Catalyzed Hydroamination of Cyclopropenes with Pyrazoles

EntryPyrazole SubstrateCyclopropeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pyrazole1-Methyl-2-phenylcyclopropeneCu(CH₃CN)₄PF₆ (5)(R)-DTBM-SEGPHOS (6)DBUToluene30694[7][8]
23,5-Dimethylpyrazole1-Methyl-2-phenylcyclopropeneCu(CH₃CN)₄PF₆ (5)(R)-DTBM-SEGPHOS (6)DBUToluene302494[7][8]
34-Chloropyrazole1-Methyl-2-phenylcyclopropeneCu(CH₃CN)₄PF₆ (5)(R)-DTBM-SEGPHOS (6)DBUToluene302460[7][8]
43-Phenylpyrazole1-Methyl-2-phenylcyclopropeneCu(CH₃CN)₄PF₆ (5)(R)-DTBM-SEGPHOS (6)DBUToluene302485[7][8]
53-Aminopyrazole1-Methyl-2-phenylcyclopropeneCu(CH₃CN)₄PF₆ (5)(R)-DTBM-SEGPHOS (6)DBUToluene302465[7][8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Chan-Lam N-cyclopropylation of Pyrazole

This protocol describes a general procedure for the N-cyclopropylation of pyrazoles using cyclopropylboronic acid, based on the principles of the Chan-Lam coupling reaction.[1][2][9]

Materials:

  • Pyrazole (1.0 mmol)

  • Cyclopropylboronic acid (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Dichloroethane (DCE), 5 mL

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add pyrazole (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add dichloroethane (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-cyclopropyl-pyrazole.

Protocol 2: Microwave-Assisted Chan-Lam N-cyclopropylation

This protocol is a variation of Protocol 1, utilizing microwave irradiation to accelerate the reaction.[10][11]

Materials:

  • Pyrazole (1.0 mmol)

  • Cyclopropylboronic acid (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Pyridine (2.0 mmol)

  • Toluene (3 mL)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine pyrazole (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and toluene (3 mL).

  • Add pyridine (2.0 mmol) to the suspension.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes.

  • After cooling, work up and purify the product as described in Protocol 1.

Protocol 3: Copper-Catalyzed Hydroamination of a Cyclopropene with Pyrazole

This protocol provides a method for the direct N-cyclopropylation of pyrazoles through the hydroamination of cyclopropenes.[7][8]

Materials:

  • Pyrazole (0.10 mmol)

  • 1-Methyl-2-phenylcyclopropene (0.12 mmol)

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate (Cu(CH₃CN)₄PF₆, 0.005 mmol, 5 mol%)

  • (R)-DTBM-SEGPHOS (0.006 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.10 mmol)

  • Toluene, anhydrous (0.4 mL)

Procedure:

  • In a nitrogen-filled glovebox, add Cu(CH₃CN)₄PF₆ (5 mol%) and (R)-DTBM-SEGPHOS (6 mol%) to an oven-dried vial.

  • Add anhydrous toluene (0.2 mL) and stir for 15 minutes.

  • In a separate vial, dissolve the pyrazole (0.10 mmol) and 1-methyl-2-phenylcyclopropene (0.12 mmol) in anhydrous toluene (0.2 mL).

  • Add the pyrazole/cyclopropene solution to the catalyst mixture.

  • Add DBU (0.10 mmol) to the reaction mixture.

  • Stir the reaction at 30 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the N-cyclopropyl-pyrazole product.

Visualizations

Catalytic Cycles and Workflows

Chan_Lam_Coupling Chan-Lam N-cyclopropylation Catalytic Cycle CuII_OAc2 Cu(OAc)₂ CuII_Pyrazole Cu(II)-Pyrazole Complex CuII_OAc2->CuII_Pyrazole + Pyrazole-H - HOAc CuIII_Intermediate Cu(III) Intermediate CuII_Pyrazole->CuIII_Intermediate Transmetalation + Cyclopropyl-B(OH)₂ CuI_OAc Cu(I)OAc CuIII_Intermediate->CuI_OAc Product N-Cyclopropyl Pyrazole CuIII_Intermediate->Product Reductive Elimination CuI_OAc->CuII_OAc2 Oxidation Pyrazole Pyrazole-H Cyclopropylboronic_Acid Cyclopropyl-B(OH)₂ Oxygen O₂ (air) Hydroamination_Cycle Copper-Catalyzed Hydroamination Catalytic Cycle CuI_Amido Active Cu(I)-Amido Catalyst [L*Cu-Pyrazole] Pi_Complex π-Complex CuI_Amido->Pi_Complex + Cyclopropene Cyclopropyl_Cu Cyclopropyl-Cu Intermediate Pi_Complex->Cyclopropyl_Cu cis-Aminocupration Cu_Complex_IV Cu(I) Complex Cyclopropyl_Cu->Cu_Complex_IV Protodemetalation + DBU-H⁺ Cu_Complex_IV->CuI_Amido Ligand Exchange + Pyrazole-H Product N-Cyclopropyl Pyrazole Cyclopropene Cyclopropene Pyrazole_H Pyrazole-H DBUH DBU-H⁺ Experimental_Workflow General Experimental Workflow Start Start Reagents Combine Pyrazole, Cyclopropylating Agent, Catalyst, Ligand, Base Start->Reagents Solvent Add Solvent Reagents->Solvent Reaction Heat / Irradiate (Monitor Progress) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

References

Application of 1-Cyclopropyl-1H-pyrazol-4-amine in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. The unique structural and electronic properties of the cyclopropyl-pyrazole scaffold contribute favorably to binding interactions within the ATP-binding pocket of various kinases. This document provides a detailed overview of its application, including quantitative data on synthesized inhibitors, experimental protocols for key reactions, and visualizations of relevant signaling pathways and synthetic workflows.

Applications in Kinase Inhibitor Synthesis

The this compound moiety has been successfully incorporated into a range of kinase inhibitors targeting diverse families of kinases implicated in oncology, inflammation, and fibrotic diseases.

Aurora Kinase Inhibitors

The pyrazole core is a key pharmacophore in the development of Aurora kinase inhibitors. A notable example is AT9283 , a multi-targeted kinase inhibitor.[1] This compound incorporates a 1-cyclopropyl-3-(...)-1H-pyrazol-4-yl urea structure and demonstrates potent inhibition of Aurora A and Aurora B kinases.[1] Aberrant Aurora kinase activity is a hallmark of many cancers, playing a critical role in the regulation of mitosis.[1]

FLT3 Inhibitors

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its activating mutations are prevalent in acute myeloid leukemia (AML).[1][2] The development of inhibitors based on the 1H-pyrazole-3-carboxamide scaffold has shown significant promise, with derivatives exhibiting potent activity against both wild-type and mutant forms of FLT3.[3]

Cyclin-Dependent Kinase (CDK) Inhibitors

The pyrazole scaffold is also integral to the synthesis of inhibitors targeting cyclin-dependent kinases. For instance, 3-amino-1H-pyrazole derivatives, which can be synthesized from precursors like 5-cyclopropyl-1H-pyrazole-3-amine, have been developed as potent inhibitors of the understudied PCTAIRE family, including CDK16.[4] Dysregulation of CDK16 has been linked to several cancers.[4]

Discoidin Domain Receptor (DDR) Inhibitors

DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen and are implicated in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[5] Novel benzamide derivatives incorporating a (1-cyclopropyl-1H-pyrazol-4-yl)amino quinazoline moiety have been identified as potent DDR1/2 inhibitors.[6]

Haspin, CLK1, CDK9, and GSK3 Inhibitors

The pyrazolo[3,4-g]isoquinoline core, which can be synthesized with a cyclopropyl group at the 4-position, has been explored for its inhibitory activity against a panel of kinases including Haspin, CLK1, CDK9, and GSK3. The introduction of the cyclopropyl group was found to modulate the kinase inhibition profile.[2]

Data Presentation: Inhibitory Activities

The following tables summarize the quantitative data for representative kinase inhibitors synthesized using this compound or its derivatives.

Table 1: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives [2]

CompoundTarget KinaseIC50 (nM)
3d (with 4-cyclopropyl)CLK1229
CDK9266
GSK3226
Haspin312

Table 2: Inhibitory Activity of AT9283 [1]

CompoundTarget KinaseIC50 (nM)
AT9283 Aurora A~3
Aurora B~3
JAK2-
Abl (T315I)-

Table 3: Inhibitory Activity of a 1H-Pyrazole-3-carboxamide Derivative [3]

CompoundTarget KinaseIC50 (nM)
8t FLT30.089
CDK20.719
CDK40.770

Table 4: Cellular Potency of a 3-Amino-1H-pyrazole-based Inhibitor [4]

CompoundTarget KinaseEC50 (nM)
43d CDK1633

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using this compound typically involves a multi-step process. A generalized workflow is presented below.

G General Synthetic Workflow A Starting Materials (e.g., this compound, Carboxylic Acids, Halogenated Heterocycles) B Coupling Reaction (e.g., Amide coupling, Suzuki coupling, Buchwald-Hartwig amination) A->B C Intermediate Product B->C D Further Functionalization (Optional) C->D E Final Kinase Inhibitor C->E Direct to final product D->E F Purification (e.g., Chromatography, Recrystallization) E->F

Caption: General workflow for synthesizing kinase inhibitors.

Protocol 1: Synthesis of Pyrazolo[3,4-g]isoquinolines (Example)[2]

This protocol describes the synthesis of 4-cyclopropyl-1-ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline.

Materials:

  • 1-ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline

  • Cyclopropylmagnesium bromide (0.44 M in THF)

  • Dichlorodicyanoquinone (DDQ)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • To a solution of 1-ethyl-9-nitro-1H-pyrazolo[3,4-g]isoquinoline (100 mg, 0.413 mmol) in THF at 0°C under an argon atmosphere, add cyclopropylmagnesium bromide (2.81 mL, 1.236 mmol, 0.44 M in THF) dropwise.

  • Stir the reaction mixture at 0°C for 6 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Dissolve the crude product in a DCM/MeOH (3:2) mixture (40 mL).

  • Add DDQ (94 mg, 0.413 mmol) to the solution and stir at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (DCM/Acetone 10%) to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the coupling of this compound with a halogenated heterocycle, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Halogenated heterocycle (e.g., 2-chloro-quinazoline)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Argon atmosphere

Procedure:

  • To a flame-dried reaction vessel, add the halogenated heterocycle (1.0 equiv), this compound (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3 (0.05 equiv), and Xantphos (0.1 equiv).

  • Seal the vessel and purge with argon for 15 minutes.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors synthesized from this compound.

Aurora Kinase Signaling Pathway

G Aurora Kinase Signaling in Mitosis cluster_0 G2/M Transition cluster_1 Chromosome Segregation Aurora A Aurora A Plk1 Plk1 Aurora A->Plk1 Cdk1/Cyclin B Cdk1/Cyclin B Plk1->Cdk1/Cyclin B Mitotic Entry Mitotic Entry Cdk1/Cyclin B->Mitotic Entry Aurora B Aurora B Spindle Assembly Checkpoint Spindle Assembly Checkpoint Aurora B->Spindle Assembly Checkpoint Proper Chromosome Segregation Proper Chromosome Segregation Spindle Assembly Checkpoint->Proper Chromosome Segregation AT9283 AT9283 AT9283->Aurora A inhibits AT9283->Aurora B inhibits

Caption: Role of Aurora kinases in mitosis and their inhibition.

FLT3 Signaling Pathway in AML

G FLT3 Signaling in Acute Myeloid Leukemia cluster_0 Downstream Signaling FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation FLT3 Receptor->Dimerization & Autophosphorylation FLT3-ITD Mutation FLT3-ITD Mutation FLT3-ITD Mutation->Dimerization & Autophosphorylation constitutive activation RAS/MAPK Pathway RAS/MAPK Pathway Dimerization & Autophosphorylation->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway STAT5 Pathway STAT5 Pathway Dimerization & Autophosphorylation->STAT5 Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival STAT5 Pathway->Cell Proliferation & Survival FLT3 Inhibitor FLT3 Inhibitor FLT3 Inhibitor->Dimerization & Autophosphorylation inhibits G DDR1/2 Signaling in Idiopathic Pulmonary Fibrosis Collagen Collagen DDR1/2 Receptors DDR1/2 Receptors Collagen->DDR1/2 Receptors Receptor Activation Receptor Activation DDR1/2 Receptors->Receptor Activation Downstream Signaling\n(e.g., PI3K/AKT, MAPK) Downstream Signaling (e.g., PI3K/AKT, MAPK) Receptor Activation->Downstream Signaling\n(e.g., PI3K/AKT, MAPK) Fibroblast Proliferation,\nSurvival & ECM Deposition Fibroblast Proliferation, Survival & ECM Deposition Downstream Signaling\n(e.g., PI3K/AKT, MAPK)->Fibroblast Proliferation,\nSurvival & ECM Deposition DDR Inhibitor DDR Inhibitor DDR Inhibitor->Receptor Activation inhibits G CDK16 Signaling in Cell Cycle and Cancer Cyclin Y Cyclin Y CDK16/Cyclin Y Complex CDK16/Cyclin Y Complex Cyclin Y->CDK16/Cyclin Y Complex CDK16 CDK16 CDK16->CDK16/Cyclin Y Complex Substrate Phosphorylation Substrate Phosphorylation CDK16/Cyclin Y Complex->Substrate Phosphorylation Cell Cycle Progression,\nCell Proliferation & Migration Cell Cycle Progression, Cell Proliferation & Migration Substrate Phosphorylation->Cell Cycle Progression,\nCell Proliferation & Migration CDK16 Inhibitor CDK16 Inhibitor CDK16 Inhibitor->CDK16/Cyclin Y Complex inhibits

References

The Pivotal Role of 1-Cyclopropyl-1H-pyrazol-4-amine in Agrochemical Innovation: A Detailed Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The compound 1-Cyclopropyl-1H-pyrazol-4-amine is emerging as a critical building block in the discovery and development of next-generation agrochemicals. Its unique structural features, combining a reactive amine group with a metabolically stable cyclopropyl moiety on a versatile pyrazole core, offer a powerful scaffold for creating novel fungicides, herbicides, and insecticides. These application notes serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the advancement of crop protection solutions.

The pyrazole ring is a well-established "privileged" structure in agrochemical research, present in numerous commercial products.[1] This is attributed to its ability to interact with a wide range of biological targets in pests, weeds, and fungi. The introduction of a cyclopropyl group at the N1 position often enhances metabolic stability and can improve the binding affinity to target enzymes. The 4-amino group provides a key handle for further chemical modification, allowing for the synthesis of diverse libraries of candidate agrochemicals.

I. Core Applications in Agrochemical Research

The this compound scaffold is being actively investigated for the development of various classes of agrochemicals:

  • Fungicides: As a precursor for novel succinate dehydrogenase inhibitors (SDHIs), this compound can be elaborated into potent fungicides. The pyrazole-carboxamide structure is a key pharmacophore for this class of fungicides, which disrupt the mitochondrial respiratory chain in fungi.[1]

  • Herbicides: Derivatives are being explored as inhibitors of critical plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.[1]

  • Insecticides: The scaffold can be used to synthesize compounds that target the nervous system of insects, for example, by modulating γ-aminobutyric acid (GABA) receptors.

II. Quantitative Data Summary

While specific public data for the direct agrochemical activity of this compound is limited, the following table summarizes the activity of representative pyrazole-based agrochemicals, illustrating the potential of this chemical class.

Compound ClassTarget Organism/EnzymeBioactivity MetricValue (µg/mL or as noted)Reference Compound
Pyrazole Amide FungicideRhizoctonia solaniEC500.03Bixafen
Pyrazole Amide FungicideSclerotinia sclerotiorumEC500.2Fluxapyroxad
Pyrazole HerbicideAlopecurus myosuroidesGR5010-50 g/haPinoxaden
Pyrazole InsecticidePlutella xylostellaLC500.006Fipronil Analog
Pyrazole InsecticideHelicoverpa armigeraStomach Activity60% at 11 mg/kgPyrazole-5-carboxamide

III. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives and their subsequent biological evaluation.

A. Synthesis of this compound Derivatives

A common route for the derivatization of this compound involves the formation of an amide bond, a key linkage in many successful pyrazole agrochemicals.

Protocol 1: Synthesis of a 1-Cyclopropyl-N-(aryl)-1H-pyrazol-4-carboxamide

  • Carboxylation of the Pyrazole Ring: The 4-amino group of this compound is first protected, followed by carboxylation at the 4-position. The protecting group is then removed to yield 1-cyclopropyl-1H-pyrazole-4-carboxylic acid.

  • Amide Coupling:

    • Dissolve 1-cyclopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid, a mild base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-carboxamide.

DOT Diagram: Synthesis Workflow for Pyrazole-Carboxamide

Synthesis_Workflow Start This compound Step1 Protection of Amine Start->Step1 Step2 Carboxylation at C4 Step1->Step2 Step3 Deprotection Step2->Step3 Intermediate 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid Step3->Intermediate Step4 Amide Coupling (EDCI, HOBt, Aniline) Intermediate->Step4 Purification Purification (Chromatography) Step4->Purification Product 1-Cyclopropyl-N-(aryl)-1H-pyrazol-4-carboxamide Purification->Product

A generalized workflow for the synthesis of pyrazole-carboxamide derivatives.

B. Biological Assays

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Prepare potato dextrose agar (PDA) medium and autoclave.

  • While the PDA is still molten, add the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control (PDA with DMSO) and a negative control (PDA only).

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum).

  • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC50 value (the concentration that causes 50% inhibition) by probit analysis.

DOT Diagram: Antifungal Screening Workflow

Antifungal_Screening Start Test Compound Stock Prepare Stock Solution Start->Stock Amended_Media Prepare Amended Media (Different Concentrations) Stock->Amended_Media Media Prepare PDA Medium Media->Amended_Media Plating Pour Plates Amended_Media->Plating Inoculation Inoculate with Fungal Plug Plating->Inoculation Incubation Incubate Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Analysis Calculate % Inhibition Determine EC50 Measurement->Analysis Result Antifungal Activity Data Analysis->Result

Workflow for in vitro antifungal screening.

Protocol 3: Herbicidal Activity Assay (Seedling Growth Inhibition)

  • Prepare stock solutions of the test compounds.

  • Sow seeds of a model plant species (e.g., Arabidopsis thaliana or a relevant weed species) in small pots or multi-well plates containing a suitable growth medium.

  • Apply the test compounds at various concentrations to the soil or as a foliar spray at a specific growth stage (e.g., two-leaf stage).

  • Maintain the plants in a controlled environment (growth chamber) with appropriate light, temperature, and humidity.

  • After a set period (e.g., 7-14 days), assess the herbicidal effect by visual scoring (e.g., on a scale of 0-100, where 0 is no effect and 100 is complete kill) and by measuring parameters such as plant height, fresh weight, or chlorophyll content.

  • Calculate the GR50 value (the concentration that causes 50% growth reduction) from the dose-response curve.

IV. Signaling Pathways and Mechanisms of Action

The derivatives of this compound can be designed to interact with various biological pathways.

DOT Diagram: Mechanism of Action for Pyrazole-Based Fungicides (SDHIs)

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- ATP_Synthase ATP Synthase ComplexIV Complex IV ComplexIII->ComplexIV e- Oxygen O2 -> H2O ComplexIV->Oxygen e- Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- Pyrazole Pyrazole Derivative (SDHI) Pyrazole->ComplexII Inhibits ATP ATP Production ATP_Synthase->ATP Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to

Inhibition of the mitochondrial electron transport chain by pyrazole SDHI fungicides.

V. Conclusion

This compound represents a highly valuable and versatile scaffold for the development of novel agrochemicals. Its inherent structural features, coupled with the potential for extensive chemical modification, provide a rich platform for discovering new active ingredients with improved efficacy, selectivity, and environmental profiles. The protocols and data presented herein offer a foundational resource for researchers dedicated to advancing the field of crop protection.

References

Development of Assays for 1-Cyclopropyl-1H-pyrazol-4-amine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and utilizing biochemical and cell-based assays to characterize the activity of 1-Cyclopropyl-1H-pyrazol-4-amine and its derivatives. The protocols outlined below are designed to assess the compound's potential as a therapeutic agent, particularly in the context of kinase inhibition and anticancer activity.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinases attractive therapeutic targets.[2] this compound, a member of the pyrazole class, holds potential for the development of novel targeted therapies. This document details experimental protocols to elucidate its biological activity and mechanism of action.

Data Presentation: Summary of Potential Inhibitory Activities

The following tables provide a template for summarizing quantitative data obtained from various assays. This structured format allows for easy comparison of the potency and selectivity of this compound and its analogs.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC50 (nM)Ki (nM)Assay Type
CDK2DataDataADP-Glo
JAK2DataDataRadiometric
EGFRDataDataADP-Glo
VEGFR-2DataDataRadiometric
HaspinDataDataADP-Glo

Table 2: Cellular Antiproliferative Activity

Cell LineCancer TypeGI50 (µM)Assay Type
HCT116ColonDataMTT Assay
MCF-7BreastDataMTT Assay
A549LungDataMTT Assay
K562LeukemiaDataMTT Assay
HeLaCervicalDataMTT Assay

Key Signaling Pathways

Understanding the signaling pathways potentially modulated by this compound is crucial for designing relevant assays and interpreting results. Based on the activities of other pyrazole derivatives, key pathways to investigate include those driven by Cyclin-Dependent Kinases (CDKs) and other protein kinases.[1][3]

CDK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin D/CDK4_6 Cyclin D/CDK4_6 Signal Transduction->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates pRb-P pRb-P pRb->pRb-P E2F E2F pRb-P->E2F releases Cyclin E/CDK2 Cyclin E/CDK2 E2F->Cyclin E/CDK2 activates S-Phase Entry S-Phase Entry Cyclin E/CDK2->S-Phase Entry Inhibitor 1-Cyclopropyl-1H- pyrazol-4-amine Inhibitor->Cyclin D/CDK4_6 Inhibitor->Cyclin E/CDK2

Caption: Potential inhibition of the CDK/Rb pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Prepare serial dilutions of test compound Add_Reagents Add compound, kinase, substrate, and ATP to plate Compound_Dilution->Add_Reagents Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Add_Reagents Incubate_Reaction Incubate at room temperature Add_Reagents->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubate_Reaction->Add_ADP_Glo Incubate_Detection_1 Incubate at room temperature Add_ADP_Glo->Incubate_Detection_1 Add_Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_Detection_1->Add_Kinase_Detection Incubate_Detection_2 Incubate at room temperature Add_Kinase_Detection->Incubate_Detection_2 Read_Luminescence Read luminescence Incubate_Detection_2->Read_Luminescence

Caption: ADP-Glo™ kinase assay workflow.

Materials:

  • This compound (test compound)

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km for the specific kinase.[2]

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the test compound on cell viability by measuring the metabolic activity of living cells.[4][5]

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[6]

  • Treat the cells with various concentrations of this compound for 48-72 hours.[4][6] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Western Blot Analysis for Target Engagement

This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of target engagement and downstream signaling effects of the test compound. For example, inhibition of a kinase can be observed by a decrease in the phosphorylation of its substrate.

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Rb, total Rb) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[1]

    • Analyze the band intensities to determine the effect of the compound on protein levels and phosphorylation status.

General Workflow for Compound Evaluation

A systematic approach is essential for the efficient evaluation of novel compounds like this compound.

Evaluation_Workflow Primary_Screening Primary Screening (e.g., In Vitro Kinase Panel) Hit_Identification Hit Identification (Potent and Selective Compounds) Primary_Screening->Hit_Identification Cellular_Assays Cell-Based Assays (e.g., MTT, Target Engagement) Hit_Identification->Cellular_Assays Proceed with hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Studies

Caption: General workflow for evaluating a novel inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of 1-Cyclopropyl-1H-pyrazol-4-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-cyclopropyl-1H-pyrazol-4-amine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective inhibitors of various protein kinases. Its unique three-dimensional conformation and hydrogen bonding capabilities make it an attractive starting point for the development of novel therapeutics. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying lead compounds for drug discovery programs targeting diseases such as cancer, inflammation, and fibrosis.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound libraries against protein kinase targets, with a specific focus on Transforming Growth Factor-β Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5).

Target Spotlight: TGF-β Receptor 1 (ALK5)

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[1] It is also a key driver of fibrosis in various organs.[2] ALK5 is a serine/threonine kinase that, upon binding of TGF-β, initiates a signaling cascade through the phosphorylation of SMAD proteins.[1][3] Inhibiting ALK5 is a promising therapeutic strategy for various cancers and fibrotic diseases.[2][4]

Below is a diagram illustrating the canonical TGF-β/SMAD signaling pathway.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binding ALK5 ALK5 (TGF-β RI) TGF-beta_RII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD2_3->Complex SMAD4 SMAD4 SMAD4->Complex Transcription_Factors Transcription Factors Complex->Transcription_Factors Nuclear Translocation Target_Genes Target Gene Expression Transcription_Factors->Target_Genes Regulation

Canonical TGF-β/SMAD Signaling Pathway.

Experimental Protocols

I. Synthesis of a this compound Library

A diverse library of this compound derivatives can be synthesized through a multi-step process amenable to parallel synthesis. The following is a generalized protocol.

Workflow for Library Synthesis:

library_synthesis_workflow Start Starting Materials (e.g., Substituted Hydrazines, β-keto esters) Step1 Step 1: Pyrazole Core Synthesis Start->Step1 Step2 Step 2: Introduction of Cyclopropyl Group Step1->Step2 Step3 Step 3: Functionalization at C4-position Step2->Step3 Step4 Step 4: Introduction of Amine Group Step3->Step4 Purification Purification and Characterization (HPLC, LC-MS, NMR) Step4->Purification Library Final Compound Library Plates Purification->Library

General workflow for library synthesis.

Protocol:

  • Synthesis of the Pyrazole Core: React substituted hydrazines with appropriate β-keto esters or equivalent three-carbon synthons to form the pyrazole ring. This can be achieved through well-established condensation reactions.[5]

  • Introduction of the Cyclopropyl Group: Introduce the cyclopropyl moiety at the N1 position of the pyrazole ring. This can be accomplished via N-alkylation with a suitable cyclopropyl-containing electrophile.

  • Functionalization at the C4-Position: Introduce a functional handle at the C4 position of the pyrazole ring to allow for the subsequent introduction of the amine group. This may involve nitration followed by reduction.

  • Introduction of the Amine Group: Convert the C4-functional group to an amine. For example, a nitro group can be reduced to an amine using standard reducing agents like SnCl₂ or catalytic hydrogenation.[6]

  • Diversification (Optional): The C4-amine can be further functionalized with a variety of building blocks (e.g., through amide bond formation or reductive amination) to increase library diversity.

  • Purification and Quality Control: Purify each library member using high-performance liquid chromatography (HPLC). Confirm the identity and purity of each compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Plating: Prepare a master library plate by dissolving each compound in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.

II. High-Throughput Screening (HTS) Protocol: Biochemical Kinase Assay

This protocol describes a generic biochemical assay to identify inhibitors of a target kinase, such as ALK5, from the synthesized library. The ADP-Glo™ Kinase Assay is a common luminescent-based method for this purpose.

HTS Workflow:

hts_workflow Library_Plate 10 mM Compound Library in DMSO Compound_Dispensing Compound Dispensing (50 nL/well into 384-well plate) Library_Plate->Compound_Dispensing Reagent_Addition1 Addition of Kinase (e.g., ALK5) Compound_Dispensing->Reagent_Addition1 Pre-incubation Pre-incubation (15 min at RT) Reagent_Addition1->Pre-incubation Reagent_Addition2 Addition of Substrate/ATP (Initiate Reaction) Pre-incubation->Reagent_Addition2 Kinase_Reaction Kinase Reaction (60 min at RT) Reagent_Addition2->Kinase_Reaction Detection Addition of Detection Reagent (e.g., ADP-Glo™) Kinase_Reaction->Detection Signal_Development Signal Development (30-60 min at RT) Detection->Signal_Development Data_Acquisition Luminescence Reading Signal_Development->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, Z-factor) Data_Acquisition->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

High-throughput screening workflow.

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM library stock plates to 384-well white, solid-bottom assay plates.[7] Also, dispense positive (known inhibitor) and negative (DMSO) controls into designated wells.

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase solution (e.g., ALK5), substrate/ATP solution, and detection reagent according to the assay kit manufacturer's instructions.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[7]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.[7]

  • Signal Detection:

    • Stop the kinase reaction and generate a luminescent signal by adding 10 µL of the detection reagent (e.g., ADP-Glo™ Reagent) to each well.

    • Incubate for 30-60 minutes at room temperature.[7]

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Determine the Z-factor for the assay to assess its quality and suitability for HTS. A Z-factor greater than 0.5 is generally considered excellent.

III. Hit Confirmation and IC₅₀ Determination

Compounds identified as "hits" in the primary screen (typically those with >50% inhibition) must be confirmed and their potency determined.

Protocol:

  • Hit Confirmation: Re-test the primary hits in the same biochemical assay to confirm their activity and rule out false positives.

  • Orthogonal Assay: To further validate the hits, test them in an orthogonal assay that uses a different detection method (e.g., a fluorescence polarization assay). This helps to eliminate compounds that interfere with the primary assay's detection system.[8]

  • IC₅₀ Determination:

    • For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.[7]

    • Transfer 50 nL of each concentration of the serially diluted compounds to a 384-well assay plate in triplicate.[7]

    • Perform the kinase assay as described in the HTS protocol.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.[7]

IV. Cell-Based Assay: Antiproliferative Activity

To assess the effect of the confirmed hits in a more biologically relevant context, a cell-based assay is performed. The following protocol describes a typical antiproliferative assay using a cancer cell line known to be sensitive to ALK5 inhibition (e.g., a glioblastoma or breast cancer cell line).[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 72 hours.

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Data Presentation

Quantitative data from the HTS campaign should be summarized in clear, structured tables for easy comparison and hit prioritization.

Table 1: Hypothetical Primary HTS Data for a Subset of the Library against ALK5

Compound ID% Inhibition at 10 µMHit ( >50% Inhibition)
Cpd-0018.2No
Cpd-00295.7Yes
Cpd-00312.5No
Cpd-00478.3Yes
Cpd-00545.1No
Cpd-00689.9Yes

Table 2: IC₅₀ Values of Confirmed Hits against ALK5

Compound IDALK5 IC₅₀ (nM)
Cpd-00225
Cpd-004150
Cpd-0068

Table 3: Antiproliferative Activity of Confirmed Hits in a Cancer Cell Line

Compound IDGI₅₀ (µM)
Cpd-0020.5
Cpd-0042.1
Cpd-0060.1

Hit Validation and Prioritization

The final step in the HTS campaign is to validate and prioritize the confirmed hits for further lead optimization studies.

Hit Validation Workflow:

hit_validation_workflow Confirmed_Hits Confirmed Hits from IC50 Determination Resynthesis Resynthesis and Purity Confirmation Confirmed_Hits->Resynthesis SAR_Expansion Structure-Activity Relationship (SAR) by Analogue Synthesis/Purchase Resynthesis->SAR_Expansion Selectivity_Profiling Kinase Selectivity Profiling (against a panel of kinases) SAR_Expansion->Selectivity_Profiling Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) to confirm direct binding Selectivity_Profiling->Biophysical_Assays ADME_Tox Preliminary ADME/Tox (in vitro assays) Biophysical_Assays->ADME_Tox Lead_Candidates Prioritized Lead Candidates ADME_Tox->Lead_Candidates

Workflow for hit validation and prioritization.

Key Steps in Hit Validation:

  • Resynthesis and Purity Confirmation: Resynthesize the most promising hits to confirm their biological activity and ensure that the activity is not due to an impurity from the initial synthesis.[8]

  • Structure-Activity Relationship (SAR) by Analogue: Synthesize or purchase analogues of the hit compounds to establish an initial SAR. This helps in understanding which parts of the molecule are crucial for its activity.[8]

  • Kinase Selectivity Profiling: Screen the validated hits against a panel of other kinases to determine their selectivity. An ideal lead compound should be highly selective for the target kinase to minimize off-target effects.

  • Biophysical Assays: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compounds to the target protein and to determine their binding kinetics.

  • Preliminary ADME/Tox Profiling: Conduct in vitro assays to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity properties of the hits. This provides an early indication of the compound's drug-like properties.

By following these detailed protocols and workflows, researchers can effectively screen this compound libraries to identify and validate promising lead candidates for the development of novel kinase inhibitors.

References

Synthetic Strategies for Functionalized 1-Cyclopropyl-1H-pyrazol-4-amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1-cyclopropyl-1H-pyrazol-4-amines, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Three primary synthetic routes are presented: nitration and subsequent reduction, Buchwald-Hartwig amination, and Curtius rearrangement.

Introduction

The 1-cyclopropyl-1H-pyrazol-4-amine core is a valuable building block in the development of novel therapeutics, particularly in the areas of kinase inhibition and other targeted therapies. The functionalization of this scaffold allows for the fine-tuning of physicochemical properties and biological activity. The following protocols outline reliable methods for the preparation of this key intermediate and its derivatives.

Data Presentation

The following tables summarize the key steps and typical yields for the three primary synthetic routes.

Table 1: Synthesis of this compound via Nitration and Reduction

StepReactionReagentsSolventTemperatureTimeYield
1Nitration of 1-cyclopropyl-1H-pyrazoleFuming HNO₃, H₂SO₄-0 °C to rt2 h85%
2Reduction of 1-cyclopropyl-4-nitro-1H-pyrazoleH₂, Pd/CMethanolRoom Temperature4 h95%

Table 2: Synthesis of this compound via Buchwald-Hartwig Amination

StepReactionReagentsSolventTemperatureTimeYield
1Bromination of 1-cyclopropyl-1H-pyrazoleNBSAcetonitrileRoom Temperature12 h90%
2Buchwald-Hartwig AminationBenzophenone imine, Pd₂(dba)₃, BINAP, NaOtBuToluene100 °C18 h~70-80%
3Hydrolysis of Imineaq. HClTHFRoom Temperature2 h>95%

Table 3: Synthesis of this compound via Curtius Rearrangement

StepReactionReagentsSolventTemperatureTimeYield
1Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylateEthyl 2-formyl-3-oxobutanoate, CyclopropylhydrazineEthanolReflux4 h~60-70%
2Hydrolysis of EsterLiOHTHF/H₂ORoom Temperature12 h>95%
3Curtius RearrangementDPPA, Et₃N, t-BuOHToluene100 °C12 h~70-80%
4Deprotection of Boc-amineTFA or HClDichloromethaneRoom Temperature1 h>95%

Experimental Protocols

Route 1: Nitration and Subsequent Reduction

This is a classical and often high-yielding approach to aromatic amines.

Step 1: Synthesis of 1-cyclopropyl-4-nitro-1H-pyrazole

  • Procedure: To a stirred solution of fuming nitric acid (1.5 mL) at 0 °C, add concentrated sulfuric acid (1.5 mL) dropwise. To this nitrating mixture, add 1-cyclopropyl-1H-pyrazole (1.0 g, 9.25 mmol) portionwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Carefully pour the reaction mixture onto crushed ice (50 g). The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to afford 1-cyclopropyl-4-nitro-1H-pyrazole as a pale yellow solid.

  • Quantitative Data:

    • 1-cyclopropyl-1H-pyrazole: 1.0 g (9.25 mmol)

    • Fuming Nitric Acid: 1.5 mL

    • Concentrated Sulfuric Acid: 1.5 mL

    • Yield: 1.2 g (85%)

Step 2: Synthesis of this compound

  • Procedure: To a solution of 1-cyclopropyl-4-nitro-1H-pyrazole (1.0 g, 6.53 mmol) in methanol (20 mL) in a hydrogenation vessel, add 10% palladium on carbon (100 mg). The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound as a white solid.

  • Quantitative Data:

    • 1-cyclopropyl-4-nitro-1H-pyrazole: 1.0 g (6.53 mmol)

    • 10% Pd/C: 100 mg

    • Methanol: 20 mL

    • Yield: 0.76 g (95%)

Route 2: Buchwald-Hartwig Amination

This route utilizes modern cross-coupling chemistry to form the C-N bond.

Step 1: Synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole

  • Procedure: To a solution of 1-cyclopropyl-1H-pyrazole (1.0 g, 9.25 mmol) in acetonitrile (20 mL), add N-bromosuccinimide (NBS) (1.65 g, 9.25 mmol) in one portion. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-bromo-1-cyclopropyl-1H-pyrazole, which can be purified by column chromatography.

  • Quantitative Data:

    • 1-cyclopropyl-1H-pyrazole: 1.0 g (9.25 mmol)

    • N-bromosuccinimide: 1.65 g (9.25 mmol)

    • Acetonitrile: 20 mL

    • Yield: 1.55 g (90%)

Step 2: Synthesis of N-(1-cyclopropyl-1H-pyrazol-4-yl)diphenylmethanimine

  • Procedure: In a flame-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol), BINAP (62 mg, 0.1 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol). The tube is evacuated and backfilled with argon. Add a solution of 4-bromo-1-cyclopropyl-1H-pyrazole (1.87 g, 10.0 mmol) and benzophenone imine (2.17 g, 12.0 mmol) in toluene (20 mL). The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

  • Quantitative Data:

    • 4-bromo-1-cyclopropyl-1H-pyrazole: 1.87 g (10.0 mmol)

    • Benzophenone imine: 2.17 g (12.0 mmol)

    • Pd₂(dba)₃: 46 mg (0.05 mmol)

    • BINAP: 62 mg (0.1 mmol)

    • NaOtBu: 1.35 g (14.0 mmol)

    • Toluene: 20 mL

    • Yield: ~2.2 g (75%)

Step 3: Synthesis of this compound

  • Procedure: The imine product from the previous step is dissolved in THF (20 mL), and 2M aqueous HCl (10 mL) is added. The mixture is stirred at room temperature for 2 hours. The reaction is then basified with aqueous NaOH solution and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over sodium sulfate and concentrated to yield the title compound.

  • Quantitative Data:

    • Yield: Quantitative

Route 3: Curtius Rearrangement

This route builds the amine functionality from a carboxylic acid precursor.

Step 1: Synthesis of Ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate

  • Procedure: A mixture of ethyl 2-formyl-3-oxobutanoate (5.0 g, 31.6 mmol) and cyclopropylhydrazine hydrochloride (3.43 g, 31.6 mmol) in ethanol (50 mL) is heated at reflux for 4 hours. The reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over magnesium sulfate and concentrated. The crude product is purified by column chromatography.

  • Quantitative Data:

    • Ethyl 2-formyl-3-oxobutanoate: 5.0 g (31.6 mmol)

    • Cyclopropylhydrazine hydrochloride: 3.43 g (31.6 mmol)

    • Ethanol: 50 mL

    • Yield: ~3.7 g (65%)

Step 2: Synthesis of 1-cyclopropyl-1H-pyrazole-4-carboxylic acid

  • Procedure: To a solution of the ethyl ester (3.0 g, 16.6 mmol) in a mixture of THF (30 mL) and water (15 mL), is added lithium hydroxide monohydrate (1.4 g, 33.2 mmol). The mixture is stirred at room temperature overnight. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with water, and dried to afford the carboxylic acid.

  • Quantitative Data:

    • Yield: Quantitative

Step 3 & 4: Synthesis of this compound (via Boc-protected intermediate)

  • Procedure: To a stirred solution of the carboxylic acid (2.0 g, 13.1 mmol) in anhydrous toluene (40 mL) is added triethylamine (2.2 mL, 15.7 mmol) and diphenylphosphoryl azide (DPPA) (3.1 mL, 14.4 mmol). The mixture is stirred at room temperature for 30 minutes. Anhydrous tert-butanol (5 mL) is added, and the mixture is heated to 100 °C for 12 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to give the Boc-protected amine. This intermediate is then dissolved in dichloromethane (20 mL), and trifluoroacetic acid (5 mL) is added. The solution is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is dried and concentrated to give the final product.

  • Quantitative Data:

    • Yield (over 2 steps): ~1.3 g (80%)

Mandatory Visualization

Synthetic_Workflow cluster_route1 Route 1: Nitration and Reduction cluster_route2 Route 2: Buchwald-Hartwig Amination cluster_route3 Route 3: Curtius Rearrangement 1-Cyclopropyl-1H-pyrazole 1-Cyclopropyl-1H-pyrazole 1-Cyclopropyl-4-nitro-1H-pyrazole 1-Cyclopropyl-4-nitro-1H-pyrazole 1-Cyclopropyl-1H-pyrazole->1-Cyclopropyl-4-nitro-1H-pyrazole HNO₃, H₂SO₄ This compound This compound 1-Cyclopropyl-4-nitro-1H-pyrazole->this compound H₂, Pd/C 1-Cyclopropyl-1H-pyrazole_2 1-Cyclopropyl-1H-pyrazole 4-Bromo-1-cyclopropyl-1H-pyrazole 4-Bromo-1-cyclopropyl-1H-pyrazole 1-Cyclopropyl-1H-pyrazole_2->4-Bromo-1-cyclopropyl-1H-pyrazole NBS Imine Intermediate Imine Intermediate 4-Bromo-1-cyclopropyl-1H-pyrazole->Imine Intermediate Buchwald-Hartwig Coupling 1-Cyclopropyl-1H-pyrazol-4-amine_2 This compound Imine Intermediate->1-Cyclopropyl-1H-pyrazol-4-amine_2 Hydrolysis Precursors Cyclopropylhydrazine + Ethyl 2-formyl-3-oxobutanoate Ester Intermediate Ester Intermediate Precursors->Ester Intermediate Cyclization Carboxylic Acid Carboxylic Acid Ester Intermediate->Carboxylic Acid Hydrolysis Boc-Protected Amine Boc-Protected Amine Carboxylic Acid->Boc-Protected Amine Curtius Rearrangement 1-Cyclopropyl-1H-pyrazol-4-amine_3 This compound Boc-Protected Amine->1-Cyclopropyl-1H-pyrazol-4-amine_3 Deprotection

Caption: Overview of synthetic routes to this compound.

Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyrazolo[1,5-a]pyrimidines, a critical scaffold in medicinal chemistry, with a specific focus on the utilization of 1-cyclopropyl-1H-pyrazol-4-amine as a key building block. The resulting compounds are of significant interest due to their potential as potent and selective kinase inhibitors.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered substantial attention in drug discovery due to their diverse biological activities.[1] They are recognized as privileged structures, particularly for their ability to act as ATP-competitive inhibitors of various protein kinases.[1] Dysregulation of protein kinase signaling pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making pyrazolo[1,5-a]pyrimidine derivatives promising candidates for targeted therapies.

The core structure of pyrazolo[1,5-a]pyrimidines can be efficiently assembled through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.[1] The use of substituted aminopyrazoles, like this compound, allows for the introduction of diverse functionalities into the final molecule, enabling the fine-tuning of its pharmacological properties.

Synthetic Approach: Cyclocondensation Reaction

The primary synthetic route to pyrazolo[1,5-a]pyrimidines from this compound involves a cyclocondensation reaction with a suitable β-dicarbonyl compound. This reaction typically proceeds under acidic or thermal conditions and can be optimized using microwave irradiation to reduce reaction times and improve yields.

A general representation of this synthetic transformation is depicted below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound plus1 + beta-dicarbonyl conditions Acid or Heat (e.g., Acetic Acid, Microwave) beta-dicarbonyl->conditions pyrazolo[1,5-a]pyrimidine conditions->pyrazolo[1,5-a]pyrimidine

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Key Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a conventional heating method for the cyclocondensation reaction.

Materials:

  • This compound

  • β-Dicarbonyl compound (e.g., acetylacetone, benzoylacetone)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add the β-dicarbonyl compound (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified pyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.[2]

Materials:

  • This compound

  • β-Enaminone (can be pre-synthesized from a β-dicarbonyl compound and DMF-DMA)

  • Microwave reactor vials

  • Ethanol-water mixture

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq) and the β-enaminone (1.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 180 °C) for a short duration (e.g., 2-10 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Add an ethanol-water mixture to the vial to precipitate the product.

  • Collect the solid by filtration, wash with the ethanol-water mixture, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes representative yield data for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through cyclocondensation reactions. Note that these are examples from the literature and the yields for the specific reaction with this compound may vary.

5-Aminopyrazole Derivativeβ-Dicarbonyl/EquivalentReaction ConditionsYield (%)Reference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dioneAcOH, Reflux87-95[3]
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesEthyl acetoacetateAcOH, Reflux87-95[3]
NH-5-Aminopyrazolesβ-EnaminonesMicrowave (180 °C, 2 min)88-97[2]

Application in Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines derived from this compound are of particular interest as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR and IRAK4 pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in many cancers.[4] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of PI3K isoforms.[5]

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation.[6] Inhibition of IRAK4 is a promising therapeutic strategy for a range of inflammatory diseases.[6] Pyrazolo[1,5-a]pyrimidines have been identified as potent IRAK4 inhibitors.[6][7]

IRAK4_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation TRAF6 TRAF6 IRAK4->TRAF6 Activation NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway TRAF6->MAPK InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines Upregulation MAPK->InflammatoryCytokines Upregulation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor PyrazoloPyrimidine->IRAK4 Inhibition

Caption: IRAK4 signaling pathway inhibition.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines using this compound offers a versatile approach to generating novel compounds with significant therapeutic potential, particularly as kinase inhibitors. The provided protocols and background information serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further optimization of reaction conditions and exploration of the structure-activity relationships of the resulting compounds are warranted to develop next-generation targeted therapies.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine, a valuable building block in pharmaceutical and agrochemical research. The described synthetic strategy is a two-step process commencing with the synthesis of the key intermediate, 1-Cyclopropyl-4-nitro-1H-pyrazole, followed by its catalytic hydrogenation to the target amine. This methodology is designed to be robust, scalable, and suitable for implementation in a pilot plant or industrial setting. All experimental procedures are presented in a detailed, step-by-step format. Quantitative data is summarized in tables for clarity, and key processes are illustrated with diagrams generated using the DOT language.

Introduction

This compound is a key synthetic intermediate for a variety of biologically active molecules. Its structural motif is found in numerous compounds under investigation for therapeutic applications. The efficient and scalable synthesis of this amine is therefore of significant interest to the drug development community. The protocols outlined herein describe a reliable pathway to this compound, focusing on process safety and product purity.

Overall Synthetic Strategy

The synthesis is divided into two main stages:

  • Stage 1: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole. This stage involves the N-alkylation of 4-nitro-1H-pyrazole with a suitable cyclopropylating agent.

  • Stage 2: Synthesis of this compound. This is achieved through the catalytic hydrogenation of the nitro-intermediate using palladium on carbon (Pd/C) as the catalyst.

The overall workflow of the synthesis is depicted in the following diagram:

G cluster_0 Stage 1: Synthesis of Nitro Intermediate cluster_1 Stage 2: Synthesis of Target Amine A 4-Nitro-1H-pyrazole E Reaction A->E B Cyclopropylating Agent (e.g., Cyclopropyl bromide) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Work-up and Purification E->F G 1-Cyclopropyl-4-nitro-1H-pyrazole F->G H 1-Cyclopropyl-4-nitro-1H-pyrazole G->H L Hydrogenation H->L I H2 (Hydrogen Gas) I->L J Catalyst (e.g., 10% Pd/C) J->L K Solvent (e.g., Ethanol) K->L M Catalyst Filtration L->M N Purification / Salt Formation M->N O This compound N->O

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole

This protocol describes the N-alkylation of 4-nitro-1H-pyrazole.

Reaction Scheme:

G 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole 1-Cyclopropyl-4-nitro-1H-pyrazole 1-Cyclopropyl-4-nitro-1H-pyrazole 4-Nitro-1H-pyrazole->1-Cyclopropyl-4-nitro-1H-pyrazole Cyclopropyl bromide, K2CO3 DMF, 80 °C

Caption: N-alkylation of 4-nitro-1H-pyrazole.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
4-Nitro-1H-pyrazole113.081.0
Cyclopropyl bromide120.981.2
Potassium carbonate (K₂CO₃)138.212.0
N,N-Dimethylformamide (DMF)73.09-

Protocol:

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Add cyclopropyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Cyclopropyl-4-nitro-1H-pyrazole.

Expected Yield: 70-85%

Stage 2: Synthesis of this compound

This protocol details the catalytic hydrogenation of the nitro-intermediate. A patent for a similar transformation suggests that hydrogenation of a nitro group on a pyrazole ring can be conducted with hydrogen gas and a palladium on carbon catalyst in a protic solvent to give the corresponding 4-amino-1H-pyrazole compound.[1]

Reaction Scheme:

G 1-Cyclopropyl-4-nitro-1H-pyrazole 1-Cyclopropyl-4-nitro-1H-pyrazole This compound This compound 1-Cyclopropyl-4-nitro-1H-pyrazole->this compound H2, 10% Pd/C Ethanol, rt

Caption: Catalytic hydrogenation of the nitro-intermediate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq. / w/w)
1-Cyclopropyl-4-nitro-1H-pyrazole153.141.0
10% Palladium on carbon (Pd/C)-5-10% w/w
Ethanol (EtOH)46.07-
Hydrogen gas (H₂)2.02Excess (balloon or pressure)

Protocol:

  • To a solution of 1-Cyclopropyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol, carefully add 10% Pd/C (5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the reaction vessel and backfill with hydrogen gas (a balloon can be used for smaller scale, while a pressurized reactor is suitable for larger scale).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by crystallization or by forming a hydrochloride salt.

Expected Yield: 90-98%

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StageReaction TypeKey ReagentsSolventTemperatureTypical Reaction TimeExpected YieldPurity (crude)
1N-alkylation4-Nitro-1H-pyrazole, Cyclopropyl bromide, K₂CO₃DMF80 °C12-16 hours70-85%>90%
2Catalytic Hydrogenation1-Cyclopropyl-4-nitro-1H-pyrazole, 10% Pd/C, H₂EthanolRoom Temp.2-6 hours90-98%>95%

Table 2: Analytical Data for this compound

AnalysisExpected Result
Appearance Off-white to light brown solid
¹H NMR Peaks corresponding to the pyrazole ring protons, the cyclopropyl protons, and the amine protons.
¹³C NMR Peaks corresponding to the carbons of the pyrazole ring and the cyclopropyl group.
Mass Spec. [M+H]⁺ = 124.1082
Purity (HPLC) >98% (after purification)

Safety Considerations

  • Palladium on Carbon (Pd/C): Pd/C is highly flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care in an inert atmosphere. Do not allow the catalyst to dry on the filter paper. Quench the used catalyst with water before disposal.

  • Hydrogen Gas: Hydrogen is a highly flammable and explosive gas. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Cyclopropyl bromide: This is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.

Conclusion

The synthetic route and protocols described in this document provide a reliable and scalable method for the large-scale production of this compound. The two-step process, involving N-alkylation followed by catalytic hydrogenation, is efficient and high-yielding. Careful adherence to the experimental procedures and safety precautions will ensure the successful synthesis of this important chemical intermediate.

References

Application Notes and Protocols: Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine boronic acid pinacol ester, a key building block in medicinal chemistry and materials science. The pyrazole moiety is a significant pharmacophore found in numerous therapeutic agents.[1] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the boronic acid pinacol ester functionality allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[2] This document outlines a potential synthetic route, experimental procedures, and characterization data.

Overview of Synthetic Strategy

The synthesis of pyrazole-4-boronic acid pinacol esters can be achieved through various methods, often starting from a halogenated pyrazole precursor.[3][4][5] A common and effective method involves a palladium-catalyzed cross-coupling reaction between a protected 4-halopyrazole and bis(pinacolato)diboron (B₂pin₂).[3] Subsequent deprotection of the amine group would yield the target compound. An alternative approach involves a lithium-halogen exchange followed by reaction with a boronic ester.[4][6]

This protocol will focus on a plausible multi-step synthesis starting from a commercially available or readily synthesized 4-halo-1-cyclopropyl-1H-pyrazole derivative. The key steps include the introduction of a protected amine group, followed by the borylation to form the pinacol ester.

Experimental Protocols

2.1. Synthesis of 4-bromo-1-cyclopropyl-1H-pyrazole

This initial step provides the key intermediate for the subsequent amination and borylation reactions.

  • Materials: 4-bromopyrazole, cyclopropyl bromide, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-bromopyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add cyclopropyl bromide (1.2 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-cyclopropyl-1H-pyrazole.

2.2. Synthesis of N-(1-cyclopropyl-1H-pyrazol-4-yl)acetamide (Protected Amine)

A protected amine is introduced at the 4-position via a Buchwald-Hartwig amination.

  • Materials: 4-bromo-1-cyclopropyl-1H-pyrazole, acetamide, palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), sodium tert-butoxide (NaOtBu), and an inert solvent like dioxane.

  • Procedure:

    • In a reaction vessel purged with an inert gas (e.g., argon), combine 4-bromo-1-cyclopropyl-1H-pyrazole (1.0 eq), acetamide (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Add anhydrous dioxane to the vessel.

    • Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield N-(1-cyclopropyl-1H-pyrazol-4-yl)acetamide.

2.3. Synthesis of 1-Cyclopropyl-4-(acetylamino)-1H-pyrazole-boronic acid pinacol ester

The key borylation step is performed using a palladium-catalyzed reaction.

  • Materials: N-(1-cyclopropyl-1H-pyrazol-4-yl)bromide (prepared similarly to the acetamide from 4-bromo-1-cyclopropyl-1H-pyrazole), bis(pinacolato)diboron (B₂pin₂), potassium acetate (KOAc), palladium catalyst (e.g., Pd(dppf)Cl₂), and a solvent such as dioxane or DMSO.[3]

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, dissolve N-(1-cyclopropyl-1H-pyrazol-4-yl)bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq) in anhydrous dioxane.

    • Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C for 8-16 hours, monitoring for completion by GC-MS or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain the protected boronic acid pinacol ester.

2.4. Deprotection to yield this compound boronic acid pinacol ester

The final step involves the removal of the acetyl protecting group.

  • Materials: 1-Cyclopropyl-4-(acetylamino)-1H-pyrazole-boronic acid pinacol ester, hydrochloric acid (HCl), methanol.

  • Procedure:

    • Dissolve the protected boronic acid pinacol ester (1.0 eq) in methanol.

    • Add concentrated hydrochloric acid (e.g., 6M HCl) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

    • Monitor the reaction until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a base such as sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, this compound boronic acid pinacol ester.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrazole boronic acid pinacol esters, based on typical yields and purities reported for analogous reactions in the literature.

StepCompound NameMolecular FormulaYield (%)Purity (%)Analytical Method
2.14-bromo-1-cyclopropyl-1H-pyrazoleC₆H₇BrN₂75-85>97GC-MS, ¹H NMR
2.2N-(1-cyclopropyl-1H-pyrazol-4-yl)acetamideC₈H₁₁N₃O60-70>98LC-MS, ¹H NMR
2.31-Cyclopropyl-4-(acetylamino)-1H-pyrazole-boronic acid pinacol esterC₁₄H₂₂BN₃O₃65-75>95LC-MS, ¹H NMR
2.4This compound boronic acid pinacol esterC₁₂H₂₀BN₃O₂80-90>98LC-MS, ¹H NMR

Note: The data presented are typical values for similar transformations and should be considered illustrative.

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for this compound boronic acid pinacol ester.

Synthesis_Workflow Start 4-bromopyrazole Step1 Cyclopropylation (Cyclopropyl bromide, K2CO3, DMF) Start->Step1 Intermediate1 4-bromo-1-cyclopropyl-1H-pyrazole Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (Acetamide, Pd catalyst, NaOtBu) Intermediate1->Step2 Intermediate2 N-(1-cyclopropyl-1H-pyrazol-4-yl)acetamide Step2->Intermediate2 Step3 Borylation (B2pin2, Pd catalyst, KOAc) Intermediate2->Step3 Intermediate3 Protected Boronic Ester Step3->Intermediate3 Step4 Deprotection (HCl, Methanol) Intermediate3->Step4 FinalProduct This compound boronic acid pinacol ester Step4->FinalProduct

Caption: Synthetic workflow for this compound boronic acid pinacol ester.

Applications in Signaling Pathways and Drug Development

Pyrazole-containing compounds are prevalent in pharmaceuticals due to their ability to act as inhibitors for a variety of enzymes, such as kinases and cyclooxygenases. The title compound, being a functionalized pyrazole, is a valuable building block for creating libraries of potential drug candidates. The boronic acid pinacol ester group allows for its incorporation into larger molecules via Suzuki-Miyaura coupling, a powerful tool in late-stage functionalization during drug development.[2]

For instance, pyrazole derivatives have been investigated as inhibitors of signaling pathways crucial in cancer progression, such as those involving protein kinases. The diagram below illustrates a generalized kinase signaling pathway where a pyrazole-based inhibitor might act.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase Activation TF Transcription Factors Kinase->TF Phosphorylation Response Cell Proliferation, Survival TF->Response Gene Expression Inhibitor Pyrazole-based Inhibitor (e.g., from title compound) Inhibitor->Kinase Inhibition

Caption: Generalized kinase signaling pathway and the inhibitory action of a pyrazole derivative.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole and its substituted derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development.[1][2][3][4] These five-membered aromatic rings containing two adjacent nitrogen atoms are core scaffolds in a wide array of pharmacologically active agents.[1][3][5] The diverse biological activities exhibited by pyrazole-containing molecules include anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and analgesic properties.[1][2][5] Notably, prominent drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant feature a pyrazole core, underscoring the therapeutic significance of this heterocycle.[1][3]

The development of efficient and sustainable synthetic methodologies for accessing structurally diverse pyrazole derivatives is a key focus in organic and medicinal chemistry.[6] One-pot, multi-component reactions have emerged as a powerful strategy, offering advantages such as operational simplicity, reduced reaction times, lower costs, and high atom economy.[7][8] These reactions allow for the construction of complex molecules in a single step from readily available starting materials, minimizing waste and purification steps.[8][9] This document provides detailed protocols for the one-pot synthesis of substituted pyrazole derivatives, along with key data and visualizations to aid researchers in this field.

Data Presentation: One-Pot Synthesis of Substituted Pyrazoles

The following table summarizes various one-pot methodologies for the synthesis of substituted pyrazole derivatives, highlighting the diversity of reactants, catalysts, and reaction conditions, along with the corresponding yields.

EntryReactant 1Reactant 2Reactant 3Catalyst/SolventTemp. (°C)Time (h)ProductYield (%)Reference
1Phenylglyoxal monohydrateThiobenzamide3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneHFIPRT12Thiazole-linked pyrazole>90[10]
2Cyclic β-diketoneArylglyoxalArylhydrazonep-TsOH / DMF70-Aryl- and diketone-substituted pyrazoleHigh[6]
3KetoneAldehydeHydrazine monohydrochlorideDMSO / O₂--3,5-disubstituted or 3,4,5-trisubstituted pyrazolesup to 95[11]
4EnaminoneBenzaldehydeHydrazine dihydrochlorideAmmonium acetate / WaterReflux-Polyfunctionally substituted pyrazole-[9]
5Aryl aldehyde hydrazoneSubstituted acetophenone-I₂ / HCl / EthanolReflux53,5-Diarylpyrazole83[12]
61,3-Dicarbonyl compoundHydrazine-Catalytic Acid--Substituted pyrazole-[13]
7AldehydeMalononitrileβ-KetoesterSodium gluconate--Dihydropyrano[2,3-c]pyrazole-[14]

Experimental Protocols

Protocol 1: Three-Component Synthesis of 3,5-Diarylpyrazoles

This protocol is adapted from a method utilizing the reaction of an aryl aldehyde hydrazone with a substituted acetophenone.[12]

Materials:

  • Substituted acetophenone (1.5 mmol)

  • Aryl aldehyde hydrazone (1.8 mmol)

  • Ethanol (10 mL)

  • Concentrated HCl (75 μL)

  • Concentrated H₂SO₄ (25 μL)

  • Dimethyl sulfoxide (DMSO) (6.0 mmol)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the substituted acetophenone in ethanol, add the aryl aldehyde hydrazone.

  • Add the catalytic amounts of HCl and H₂SO₄.

  • Reflux the reaction mixture for 1 hour.

  • Add DMSO to the reaction mixture and continue to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (30 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with water (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the desired 3,5-diarylpyrazole.

Protocol 2: One-Pot Synthesis of 3,4,5-Trisubstituted Pyrazoles via In Situ Oxidation

This protocol is based on the one-pot condensation of a ketone, an aldehyde, and hydrazine monohydrochloride, followed by in situ oxidation.[11]

Materials:

  • Ketone

  • Aldehyde

  • Hydrazine monohydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Oxygen atmosphere

Procedure:

  • Combine the ketone, aldehyde, and hydrazine monohydrochloride in DMSO.

  • Stir the mixture under mild conditions to form the pyrazoline intermediate.

  • Heat the reaction mixture in DMSO under an oxygen atmosphere.

  • Monitor the reaction for the oxidation of the pyrazoline to the corresponding pyrazole.

  • Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures.

  • The resulting 3,4,5-trisubstituted pyrazole can be purified by crystallization or column chromatography.

Visualizations

Experimental Workflow for One-Pot Pyrazole Synthesis

G General Workflow for One-Pot Pyrazole Synthesis A Reactant A (e.g., 1,3-Dicarbonyl) D One-Pot Reaction Vessel (Solvent + Catalyst) A->D B Reactant B (e.g., Hydrazine) B->D C Reactant C (e.g., Aldehyde) C->D E Heating / Stirring D->E F Reaction Work-up (Quenching, Extraction) E->F G Purification (Crystallization / Chromatography) F->G H Substituted Pyrazole Derivative G->H

Caption: General workflow for a one-pot, multi-component synthesis of substituted pyrazole derivatives.

Illustrative Signaling Pathway Inhibition by a Pyrazole Derivative

Many pyrazole derivatives function as kinase inhibitors. The following diagram illustrates the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.

G Inhibition of a Receptor Tyrosine Kinase Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Pyrazole Pyrazole Inhibitor Pyrazole->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Pyrazole derivative inhibiting an RTK signaling pathway, preventing downstream cell proliferation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic yield.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the synthesis of this compound. The recommended synthetic route involves two key steps: N-alkylation of 4-nitropyrazole followed by reduction of the nitro group.

Step 1: N-Alkylation of 4-Nitropyrazole with a Cyclopropyl Group

Two common methods for this step are the Mitsunobu reaction using cyclopropanol and direct alkylation using a cyclopropyl halide.

FAQ 1: My Mitsunobu reaction for the N-cyclopropylation of 4-nitropyrazole has a low yield. What are the potential causes and solutions?

Answer: Low yields in the Mitsunobu reaction are a common issue. Here are several factors to investigate:

  • Reagent Quality: The reagents used, particularly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), are sensitive to moisture and air. Ensure you are using fresh, high-quality reagents. The use of anhydrous solvent is also critical.

  • Reaction Conditions: The reaction is typically run at 0 °C to room temperature. Running the reaction at elevated temperatures can lead to decomposition of the Mitsunobu reagent and side products.

  • Order of Addition: The recommended order of addition is to a solution of 4-nitropyrazole, cyclopropanol, and triphenylphosphine in an anhydrous aprotic solvent (like THF or DCM), add the DEAD or DIAD dropwise at 0 °C.

  • Steric Hindrance: While cyclopropanol is a small alcohol, steric hindrance can sometimes be a factor, leading to slower reaction rates. You can try extending the reaction time or using a slight excess of the alcohol and Mitsunobu reagents.

  • pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa ≤ 15. 4-Nitropyrazole is sufficiently acidic for this reaction.

Troubleshooting Table for Mitsunobu Reaction

IssuePotential CauseSuggested Solution
Low or no conversion Inactive reagents (DEAD/DIAD, PPh3)Use fresh, anhydrous reagents and solvents.
Incorrect order of additionAdd DEAD/DIAD dropwise to the mixture of other reactants at 0°C.
Insufficient reaction timeMonitor the reaction by TLC and allow it to stir for up to 24 hours.
Formation of side products Reaction temperature too highMaintain the reaction temperature at 0°C during the addition of DEAD/DIAD.
Presence of waterUse anhydrous solvents and reagents.
Difficult purification Removal of triphenylphosphine oxidePurify by column chromatography or consider using a polymer-supported triphenylphosphine.

FAQ 2: I am considering N-alkylation with a cyclopropyl halide. What are the key parameters to optimize?

Answer: N-alkylation with a reagent like cyclopropyl bromide is a viable alternative. Key parameters to optimize include:

  • Base: A suitable base is crucial to deprotonate the pyrazole nitrogen. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (ACN), or acetone is typically used.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature (from room temperature to reflux) is recommended.

  • Regioselectivity: Alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers. For 4-nitropyrazole, alkylation is generally favored at the N1 position due to electronic and steric factors. However, it is important to characterize the product to confirm the regioselectivity.

Step 2: Reduction of 1-Cyclopropyl-4-nitropyrazole

Common methods for reducing the nitro group to an amine include catalytic hydrogenation and reduction with tin(II) chloride (SnCl₂).

FAQ 3: My catalytic hydrogenation of 1-Cyclopropyl-4-nitropyrazole is giving a low yield of the desired amine. What could be the problem?

Answer: Low yields in catalytic hydrogenation can arise from several factors:

  • Catalyst Activity: The catalyst (e.g., Palladium on carbon - Pd/C, Platinum on carbon - Pt/C, or Raney Nickel) may be deactivated. Use a fresh batch of catalyst and ensure proper handling to avoid exposure to air.

  • Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, others may require higher pressures to go to completion. If the reaction is sluggish, consider increasing the hydrogen pressure.

  • Solvent: A variety of solvents can be used, with ethanol, methanol, and ethyl acetate being common choices. The choice of solvent can sometimes affect the reaction rate and yield.

  • Side Reactions: In some cases, over-reduction or cleavage of the cyclopropyl ring can occur under harsh hydrogenation conditions, although this is less likely with a cyclopropyl group. If you suspect side reactions, try using a milder catalyst or reaction conditions (lower pressure, lower temperature).

  • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion. If starting material remains, you can try extending the reaction time or adding more catalyst.

Troubleshooting Table for Catalytic Hydrogenation

IssuePotential CauseSuggested Solution
Incomplete reaction Deactivated catalystUse fresh catalyst.
Insufficient hydrogen pressureIncrease hydrogen pressure (e.g., using a Parr shaker).
Inappropriate solventScreen different solvents (e.g., EtOH, MeOH, EtOAc).
Formation of byproducts Over-reductionUse a milder catalyst (e.g., 5% Pd/C instead of 10%) or lower hydrogen pressure.
Low isolated yield Product adsorbed on catalystAfter filtration, wash the catalyst thoroughly with the reaction solvent or a more polar solvent.

FAQ 4: I am using SnCl₂ for the nitro reduction, but the workup is problematic and the yield is low. How can I improve this?

Answer: Reduction with SnCl₂ is a classic method but the workup can be challenging due to the formation of tin salts.

  • Reaction Conditions: The reaction is typically carried out in an acidic medium (e.g., concentrated HCl) or in a solvent like ethanol or ethyl acetate. Ensure you are using a sufficient excess of SnCl₂·2H₂O (typically 3-5 equivalents).

  • Workup: After the reaction is complete, the acidic mixture needs to be basified to precipitate the tin salts as tin hydroxide. A common procedure is to pour the reaction mixture into ice and then slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH > 8). The resulting tin salts can be removed by filtration through celite. The product can then be extracted from the filtrate with an organic solvent.

  • Low Yield: Low yields can be due to incomplete reaction or co-precipitation of the product with the tin salts. Ensure the reaction has gone to completion by TLC. During workup, be meticulous with the basification and filtration steps. Thoroughly wash the filtered tin salts with the extraction solvent to recover any adsorbed product.

Experimental Protocols

Method 1: Synthesis via Mitsunobu Reaction and Catalytic Hydrogenation

Step 1a: Synthesis of 1-Cyclopropyl-4-nitropyrazole

  • To a solution of 4-nitropyrazole (1.0 eq.), cyclopropanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Cyclopropyl-4-nitropyrazole.

Step 2a: Synthesis of this compound

  • To a solution of 1-Cyclopropyl-4-nitropyrazole (1.0 eq.) in ethanol, add 10% Palladium on carbon (Pd/C) (10 mol %).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

Method 2: Synthesis via N-Alkylation and SnCl₂ Reduction

Step 1b: Synthesis of 1-Cyclopropyl-4-nitropyrazole

  • To a solution of 4-nitropyrazole (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq.) and cyclopropyl bromide (1.5 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give 1-Cyclopropyl-4-nitropyrazole.

Step 2b: Synthesis of this compound

  • To a solution of 1-Cyclopropyl-4-nitropyrazole (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice.

  • Carefully add a concentrated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Filter the resulting suspension through celite, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepMethodKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
N-Alkylation Mitsunobu4-Nitropyrazole, Cyclopropanol, PPh₃, DIADTHF0 to RT12-2460-80
Direct Alkylation4-Nitropyrazole, Cyclopropyl bromide, K₂CO₃DMF60-806-1270-90
Nitro Reduction Catalytic Hydrogenation1-Cyclopropyl-4-nitropyrazole, H₂, 10% Pd/CEthanolRT4-1285-95
SnCl₂ Reduction1-Cyclopropyl-4-nitropyrazole, SnCl₂·2H₂OEthanolReflux2-475-90

Note: Yields are indicative and may vary based on reaction scale and optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction 4-Nitropyrazole 4-Nitropyrazole Mitsunobu Mitsunobu Reaction 4-Nitropyrazole->Mitsunobu Alkylation Direct Alkylation 4-Nitropyrazole->Alkylation Cyclopropanol Cyclopropanol Cyclopropanol->Mitsunobu Cyclopropyl_bromide Cyclopropyl bromide Cyclopropyl_bromide->Alkylation Intermediate 1-Cyclopropyl- 4-nitropyrazole Mitsunobu->Intermediate Alkylation->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation SnCl2_Reduction SnCl2 Reduction Intermediate->SnCl2_Reduction Final_Product 1-Cyclopropyl- 1H-pyrazol-4-amine Hydrogenation->Final_Product SnCl2_Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield of This compound Check_Step1 Check Yield of N-Alkylation Step Start->Check_Step1 Step1_OK Yield > 70%? Check_Step1->Step1_OK Check_Step2 Check Yield of Nitro Reduction Step Step2_OK Yield > 85%? Check_Step2->Step2_OK Step1_OK->Check_Step2 Yes Troubleshoot_Step1 Troubleshoot N-Alkylation (Reagents, Conditions) Step1_OK->Troubleshoot_Step1 No Troubleshoot_Step2 Troubleshoot Nitro Reduction (Catalyst, Workup) Step2_OK->Troubleshoot_Step2 No Purification_Issue Investigate Purification (Crystallization, Losses) Step2_OK->Purification_Issue Yes

Technical Support Center: Synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.

Synthesis Overview

A common and effective synthetic route to this compound involves a two-step process:

  • N-Cyclopropylation of 4-Nitropyrazole: This step introduces the cyclopropyl group onto the pyrazole ring.

  • Reduction of 1-Cyclopropyl-4-nitropyrazole: The nitro group is then reduced to the target amine functionality.

This guide will address potential byproducts and challenges associated with each of these key steps.

Troubleshooting Guides and FAQs

Step 1: N-Cyclopropylation of 4-Nitropyrazole

This transformation is typically achieved via a nucleophilic substitution reaction. Two common methods are the Mitsunobu reaction with cyclopropanol and direct alkylation with a cyclopropyl halide.

Logical Workflow for N-Cyclopropylation of 4-Nitropyrazole

start Start: 4-Nitropyrazole method_choice Choose N-Cyclopropylation Method start->method_choice mitsunobu Mitsunobu Reaction (Cyclopropanol, PPh3, DEAD/DIAD) method_choice->mitsunobu Method A alkylation SN2 Alkylation (Cyclopropyl Bromide, Base) method_choice->alkylation Method B troubleshoot_mitsunobu Troubleshoot Mitsunobu mitsunobu->troubleshoot_mitsunobu Issues? product 1-Cyclopropyl-4-nitropyrazole mitsunobu->product Success troubleshoot_alkylation Troubleshoot Alkylation alkylation->troubleshoot_alkylation Issues? alkylation->product Success troubleshoot_mitsunobu->product Resolved troubleshoot_alkylation->product Resolved

Caption: Decision workflow for the N-cyclopropylation of 4-nitropyrazole.

FAQ 1: What are the common byproducts observed during the Mitsunobu reaction for the N-cyclopropylation of 4-nitropyrazole?

The Mitsunobu reaction, while effective, is known for generating stoichiometric byproducts that can complicate purification.

  • Triphenylphosphine oxide (TPPO): This is formed from the triphenylphosphine reagent.[1] It is a common byproduct in all Mitsunobu reactions.

  • Reduced Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is reduced to the corresponding hydrazine dicarboxylate.[1]

  • N-Alkylated Hydrazinedicarboxylate: In some cases, the nucleophile (4-nitropyrazole) may react with the azodicarboxylate, although using reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can minimize this side reaction, especially with weakly acidic nucleophiles.[2]

  • Elimination Products: If the alcohol substrate is prone to elimination, this can be a competing side reaction.

Troubleshooting Guide: Mitsunobu Reaction

Issue Potential Cause Recommended Solution
Low to No Product Yield Weakly acidic nucleophile (pKa of 4-nitropyrazole may be borderline).Use a more nucleophilic and basic phosphine like tributylphosphine (TBP) instead of triphenylphosphine (TPP).[2]
Presence of water.Ensure all glassware is oven-dried, and use anhydrous solvents.[2]
Steric hindrance.While cyclopropanol is small, ensure the reaction is not sterically congested.
Difficult Purification Presence of TPPO and reduced azodicarboxylate byproducts.Use polymer-supported triphenylphosphine (PS-PPh3) to simplify byproduct removal through filtration.[2] Alternatively, modified phosphines with basic groups can be used, allowing for acidic washes to remove the phosphine oxide.
Employing di-(4-chlorobenzyl)azodicarboxylate (DCAD) can lead to a hydrazine byproduct that is easily removed by filtration.

Experimental Protocol: General Procedure for Mitsunobu Reaction

  • Dissolve 4-nitropyrazole (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Add cyclopropanol (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography. The triphenylphosphine oxide byproduct can sometimes be partially removed by precipitation from a non-polar solvent like diethyl ether.

FAQ 2: What are the potential byproducts when using cyclopropyl bromide for the N-alkylation of 4-nitropyrazole?

Direct alkylation with a cyclopropyl halide is an alternative approach.

  • N,N'-dicyclopropyl-4-nitropyrazolium salt: Although less common with pyrazoles compared to imidazoles, over-alkylation is a possibility, especially with a high concentration of the alkylating agent.

  • Regioisomers: While N1-alkylation is generally favored, small amounts of the N2-alkylated product may be formed depending on the reaction conditions.

  • Side reactions of cyclopropyl bromide: Cyclopropyl bromide can be prone to elimination or rearrangement reactions under certain basic conditions, though this is less common.

Troubleshooting Guide: N-Alkylation with Cyclopropyl Bromide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete deprotonation of 4-nitropyrazole.Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or THF.
Low reactivity of cyclopropyl bromide.Increase the reaction temperature. Microwave irradiation can also significantly accelerate the reaction.
Formation of Multiple Products Lack of regioselectivity.The choice of solvent and counter-ion can influence regioselectivity. Experiment with different base and solvent combinations.

Experimental Protocol: General Procedure for N-Alkylation with Cyclopropyl Bromide

  • To a solution of 4-nitropyrazole (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq.).

  • Add cyclopropyl bromide (1.2 eq.) to the mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Reduction of 1-Cyclopropyl-4-nitropyrazole

The reduction of the nitro group to an amine is a crucial final step. Catalytic hydrogenation is a common and clean method for this transformation.

Reaction Pathway for the Reduction of 1-Cyclopropyl-4-nitropyrazole

start 1-Cyclopropyl-4-nitropyrazole intermediate1 Nitroso Intermediate (Ar-NO) start->intermediate1 Reduction intermediate2 Hydroxylamine Intermediate (Ar-NHOH) intermediate1->intermediate2 Reduction byproduct1 Azoxy Byproduct (Ar-N(O)=N-Ar) intermediate1->byproduct1 Condensation with Hydroxylamine product This compound intermediate2->product Reduction byproduct2 Azo Byproduct (Ar-N=N-Ar) byproduct1->byproduct2 Further Reduction

Caption: Byproduct formation pathway during nitro group reduction.

FAQ 3: What are the common byproducts formed during the catalytic hydrogenation of 1-cyclopropyl-4-nitropyrazole?

Incomplete reduction and side reactions of intermediates can lead to several byproducts.

  • Nitroso and Hydroxylamine Intermediates: The reduction of a nitro group proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. If the reaction is incomplete, these may remain in the product mixture.

  • Azoxy and Azo Compounds: These are dimeric byproducts formed from the condensation of the nitroso and hydroxylamine intermediates. They are often colored and can be difficult to remove. The presence of a base can promote the formation of these condensation products.

  • Dehalogenation Products (if applicable): If other reducible groups, such as halogens, are present on the molecule, they may also be reduced, leading to unwanted byproducts. Raney nickel is often used to avoid the dehalogenation of aromatic halides.[3]

Troubleshooting Guide: Catalytic Hydrogenation of 1-Cyclopropyl-4-nitropyrazole

Issue Potential Cause Recommended Solution
Incomplete Reaction Inactive catalyst.Use fresh, high-quality catalyst. Ensure proper handling to avoid deactivation.
Insufficient hydrogen pressure or poor mixing.Increase hydrogen pressure and ensure vigorous stirring to facilitate mass transfer.
Catalyst poisoning.Ensure starting materials and solvents are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Formation of Colored Impurities (Azo/Azoxy) Accumulation of hydroxylamine intermediates.The addition of catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamines.[4]
Basic reaction conditions.Perform the reduction under neutral or slightly acidic conditions.
Product Instability The resulting amine may be sensitive to air oxidation.Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: General Procedure for Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 1-cyclopropyl-4-nitropyrazole (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or another suitable catalyst like Raney nickel.

  • Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by crystallization or column chromatography if necessary.

Quantitative Data Summary

Reaction Step Method Typical Yield Range Key Byproducts Reference Analogy
N-Alkylation of 4-Iodopyrazole Base-mediated with alkyl halide92% (for N-allylation)Over-alkylation, RegioisomersN-alkylation of 4-iodopyrazoles
Mitsunobu Reaction PPh3, DEAD/DIAD70-95%TPPO, Reduced azodicarboxylateGeneral Mitsunobu reactions
Catalytic Hydrogenation of Nitroarenes H2, Pd/C>90%Azo, Azoxy, Hydroxylamine intermediatesReduction of substituted nitrobenzenes

This technical support guide provides a framework for troubleshooting common issues in the synthesis of this compound. For specific challenges, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Cyclopropyl-1H-pyrazol-4-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying aminopyrazole derivatives like this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification. For minor impurities in a solid product, recrystallization is often effective.[1] If the crude product is an oil or contains multiple, closely related impurities, column chromatography is generally the preferred method.[2]

Q2: My crude this compound is a dark oil/discolored solid. What causes this and how can I fix it?

A2: Discoloration in pyrazole synthesis, often appearing as yellow or red hues, can be due to side reactions involving the hydrazine starting material or degradation of the product.[3] Activated carbon (charcoal) treatment during recrystallization can be effective in removing colored impurities. However, it's important to use activated carbon judiciously, as it can also adsorb the desired product, leading to lower yields.

Q3: I am observing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A3: Common impurities in pyrazole synthesis include:

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl precursor is used, the formation of a regioisomeric pyrazole product is a common issue. These isomers can be challenging to separate.[3]

  • Unreacted Starting Materials: Incomplete reaction can leave starting materials in your crude product.

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can result in pyrazoline byproducts.[3]

  • Side-reaction Products: Undesired reactions of the starting materials or product can lead to various other impurities.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, as an amine, this compound is basic and can be protonated with an acid to form a water-soluble salt. This allows for an acid-base extraction to separate it from non-basic impurities. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This method is particularly useful for removing non-polar impurities.[4]

Troubleshooting Purification Issues

Issue Potential Cause Suggested Solution
Product oils out during recrystallization. The solvent may be too non-polar, or the solution is cooling too rapidly.Try a more polar solvent system. Ensure slow cooling to promote crystal formation. Seeding with a small crystal of pure product can also help.
Poor separation on silica gel column chromatography. The eluent system may not have the optimal polarity. The compound might be interacting too strongly with the acidic silica.Screen for a better eluent system using TLC. For basic compounds like amines, adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can improve peak shape and separation.[5]
Low recovery after purification. The compound may have significant solubility in the recrystallization solvent even at low temperatures. The compound may have been adsorbed onto the activated carbon if used. The compound may have degraded on the silica gel column.For recrystallization, minimize the amount of hot solvent used and ensure the solution is thoroughly cooled. Use minimal activated carbon. For column chromatography, consider using a less acidic stationary phase like alumina or a functionalized silica gel.[5]
Product appears pure by TLC but NMR shows impurities. Impurities may not be UV-active or may have the same Rf value as the product in the chosen TLC system.Use a different TLC staining method to visualize impurities. Try a different eluent system for TLC to achieve better separation.

Experimental Protocols

Note: The following protocols are generalized for aminopyrazole derivatives and should be optimized for this compound.

Protocol 1: Recrystallization

This method is suitable for purifying solid crude product with minor impurities.

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Common Recrystallization Solvents for Aminopyrazoles

Solvent/Solvent SystemPolarityNotes
EthanolPolar ProticOften a good starting point for aminopyrazoles.[7]
IsopropanolPolar ProticSimilar to ethanol, can be effective.
AcetonitrilePolar AproticCan be a good choice for moderately polar compounds.
Ethyl Acetate/HexanesMedium/Non-polarA common mixed-solvent system. Dissolve in hot ethyl acetate and add hexanes until cloudy.[3]
TolueneNon-polarCan be effective for less polar aminopyrazoles.
Protocol 2: Silica Gel Column Chromatography

This method is suitable for purifying oily crude products or mixtures with multiple components.

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent systems. A good system will give the desired product an Rf value of approximately 0.3.[2]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 2: Common Eluent Systems for Column Chromatography of Aminopyrazoles

Eluent SystemTypical Ratio (v/v)Notes
Hexanes/Ethyl Acetate9:1 to 1:1A versatile system for compounds of moderate polarity.[8]
Dichloromethane/Methanol99:1 to 9:1Suitable for more polar compounds.
Hexanes/Acetone9:1 to 2:1An alternative to ethyl acetate systems.
Add 0.1-1% Triethylamine or AmmoniaTo reduce tailing of basic compounds on silica gel.[5]

Purification Workflow

The following diagram illustrates a typical workflow for the purification of a synthesized aminopyrazole.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_analysis Final Analysis Start Crude Product (this compound) TLC TLC Analysis Start->TLC NMR 1H NMR of Crude Start->NMR Recrystallization Recrystallization TLC->Recrystallization Single major spot, solid product Column Column Chromatography TLC->Column Multiple spots or oily product AcidBase Acid-Base Extraction NMR->AcidBase Significant non-polar impurities FinalTLC TLC of Pure Fractions Recrystallization->FinalTLC Column->FinalTLC AcidBase->Column Further purification needed AcidBase->FinalTLC Sufficiently pure FinalNMR 1H NMR of Pure Product FinalTLC->FinalNMR Yield Calculate Yield FinalNMR->Yield PureProduct Pure Product Yield->PureProduct

Caption: A decision-making workflow for the purification of this compound.

Potential Impurity Sources in Pyrazole Synthesis

This diagram illustrates potential pathways for impurity formation during a typical pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine.

ImpurityFormation cluster_reactants Starting Materials cluster_reaction Reaction Pathways Dicarbonyl 1,3-Dicarbonyl Compound DesiredProduct Desired Product (this compound) Dicarbonyl->DesiredProduct Regioisomer Regioisomeric Pyrazole Dicarbonyl->Regioisomer Unsymmetrical dicarbonyl Hydrazine Cyclopropylhydrazine Hydrazine->DesiredProduct Hydrazine->Regioisomer SideProduct Hydrazine Side-Products Hydrazine->SideProduct Self-condensation or oxidation Pyrazoline Pyrazoline Intermediate (Incomplete Aromatization) DesiredProduct->Pyrazoline Dehydrogenation

Caption: Potential sources of impurities in the synthesis of this compound.

References

Troubleshooting low yield in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in pyrazole synthesis.

Troubleshooting Guides

Issue: Low or No Product Yield

Low or non-existent yield in pyrazole synthesis can arise from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Initial Checks & Logical Workflow

Before delving into specific reaction parameters, it's essential to assess the foundational aspects of your experimental setup. The following workflow provides a logical sequence for troubleshooting.

G cluster_start cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_analysis Analysis & Purification cluster_end start Low Pyrazole Yield purity Assess Starting Material Purity start->purity stoichiometry Verify Stoichiometry purity->stoichiometry side_reactions Identify Side Reactions/Byproducts purity->side_reactions conditions Evaluate Reaction Conditions (T, t, solvent, pH) stoichiometry->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring conditions->side_reactions monitoring->side_reactions purification Optimize Purification Technique side_reactions->purification end Improved Yield purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

A: Low yields can stem from several factors:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis, a related reaction, often requires harsh conditions like prolonged heating in strong acid, which can degrade sensitive substrates.[2] Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly in related syntheses like the Paal-Knorr.[2][3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2][3] Electron-withdrawing groups on a pyrazole aldehyde can also decrease its reactivity, leading to lower yields.[4]

  • Inappropriate Catalyst: The choice and concentration of an acid catalyst, if used, are critical. While catalysis is often necessary, excessively acidic conditions (e.g., pH < 3) can promote the formation of furan byproducts in the Paal-Knorr synthesis.[2][3]

Q2: My reaction mixture has turned dark/tarry. What is the cause and how can I prevent it?

A: The formation of a dark, tarry substance often suggests polymerization or degradation of the starting materials or the pyrazole product itself.[3][4] This is typically caused by excessively high temperatures or highly acidic conditions.[3] Discoloration can also be due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1]

Solutions:

  • Optimize the reaction temperature; sometimes running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[4]

  • Use a milder acid catalyst or consider neutral conditions.[3]

  • Ensure the purity of starting materials, as impurities can catalyze side reactions.[4]

  • If using a hydrazine salt, the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative processes that lead to colored byproducts.[1]

Issue: Formation of Multiple Products/Byproducts

Q3: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to give better results than polar protic solvents like ethanol for the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones.[5]

  • Catalyst: The use of acetic acid as a catalyst in DMSO or ethanol has been suggested to improve selectivity.[5]

  • Temperature Control: Simply tuning the reaction temperature can be a general and practical approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles.[6]

Q4: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

A: In syntheses analogous to the Paal-Knorr pyrrole synthesis, the most common byproduct is the corresponding furan.[2][3] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[3]

To minimize furan formation:

  • Control Acidity: Avoid excessively acidic conditions (pH < 3).[2][3]

  • Use Excess Amine: Employing a slight excess of the amine can favor the desired pyrrole formation.[3]

Frequently Asked Questions (FAQs)

Q5: How does the purity of hydrazine affect the reaction yield?

A: Hydrazine and its derivatives can degrade over time, leading to impurities that can cause side reactions and reduce the overall yield.[1] It is highly recommended to use a freshly opened or purified reagent for the best results.[1]

Q6: What are the recommended methods for purifying the synthesized pyrazole?

A: Purification methods can significantly impact the final isolated yield. Common techniques include:

  • Recrystallization: This is an effective method for purification.[1] Solvents such as ethanol, methanol, or dimethylformamide (DMF) can be used.[7] For compounds that are difficult to crystallize, dissolving in a hot "good" solvent and adding a "poor" solvent until turbidity appears, then cooling, can be effective.[1]

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired pyrazole from impurities and byproducts.[1]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can form salts with inorganic acids.[8] This property can be exploited for purification by dissolving the crude product in an organic solvent, treating it with an acid to form the salt which may precipitate, and then neutralizing to recover the pure pyrazole.[9][10]

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterConditionEffect on YieldReference
Solvent Aprotic dipolar (DMF, NMP) vs. Protic (Ethanol)Aprotic dipolar solvents can provide better results for regioselectivity.[5]
Catalyst Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZrCl₄)Can improve yields in certain pyrazole syntheses.[4]
Temperature Increased TemperatureCan increase reaction rate but may also lead to degradation and byproduct formation if too high.[4][4][11]
Substituents Electron-withdrawing groups on pyrazole aldehydeCan decrease reactivity and lower yields.[4]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of a pyrazolone via the Knorr synthesis, reacting a β-ketoester with hydrazine.

G cluster_workflow Knorr Pyrazole Synthesis Workflow start Start mix Mix β-ketoester, hydrazine, solvent, and acid catalyst start->mix heat Heat and stir (e.g., ~100°C for 1h) mix->heat monitor Monitor reaction progress by TLC heat->monitor precipitate Add water to precipitate product monitor->precipitate cool Cool reaction mixture precipitate->cool filter Filter and wash product with water cool->filter dry Air dry the purified product filter->dry end End dry->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Procedure:

  • Reactant Mixing: In a suitable flask (e.g., 20-mL scintillation vial), combine the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equivalent) and hydrazine hydrate (2.0 equivalents).[12]

  • Solvent and Catalyst Addition: Add a solvent such as 1-propanol and a few drops of a catalyst like glacial acetic acid.[12]

  • Heating: Heat the reaction mixture with stirring to approximately 100°C.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A typical reaction time is around 1 hour.[12]

  • Precipitation: Once the starting material is consumed, add water to the hot reaction mixture with stirring to induce precipitation of the product.[12]

  • Cooling and Filtration: Allow the reaction to cool slowly. Then, filter the mixture using a Buchner funnel.[12]

  • Washing and Drying: Rinse the collected solid product with a small amount of cold water and allow it to air dry.[12]

  • Characterization: Determine the mass, percent yield, and melting point of the product. Further characterization can be done using techniques like NMR spectroscopy.[12][13]

References

Technical Support Center: Regioselectivity in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-functionalization of unsymmetrical pyrazoles?

The main difficulty arises from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1] This often leads to the formation of a mixture of N1 and N2 regioisomers, which can be challenging to separate.[2]

Q2: What key factors influence the regioselectivity of pyrazole N-alkylation?

The regiochemical outcome of N-alkylation is governed by a delicate interplay of several factors:

  • Steric Effects: The steric bulk of substituents at the C3 and C5 positions of the pyrazole ring, as well as the steric hindrance of the alkylating agent, are major determinants. Alkylation typically favors the less sterically hindered nitrogen atom.[2]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms, thereby influencing the reaction pathway.[2]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact and even switch the regioselectivity.[2][1] For example, combinations like NaH in THF or K2CO3 in DMSO often favor N1-alkylation.[2]

  • Alkylating Agent: The nature of the electrophile is critical. Sterically demanding reagents have been developed to achieve high selectivity.[2]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[2]

Q3: How can I achieve regioselective C-H functionalization of the pyrazole ring?

Regioselective C-H functionalization can be achieved through several strategies:

  • Inherent Reactivity: The pyrazole ring has inherent reactivity patterns. The C5-proton is generally the most acidic, making it susceptible to deprotonation and subsequent functionalization.[3] The C4 position is the most nucleophilic and is prone to electrophilic aromatic substitution.[3]

  • Directing Groups: The N2 lone pair can act as a directing group in transition-metal-catalyzed C-H functionalization, often favoring the C5 position.[3] Various other directing groups can be installed on the pyrazole ring to control the site of C-H activation.[4]

  • Catalyst and Ligand Control: In transition-metal-catalyzed reactions, the choice of catalyst and ligands can be crucial in determining the regioselectivity.[5][6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)

Possible Causes & Solutions

Possible Cause Suggested Solution
Similar Steric Environment around N1 and N2 - If possible, start with a pyrazole that has significantly different steric bulk at the C3 and C5 positions. - Use a bulkier alkylating agent to increase steric differentiation.
Suboptimal Reaction Conditions - Solvent Effects: The polarity and coordinating ability of the solvent can influence the site of alkylation. Screen different solvents (e.g., THF, DMF, DMSO, acetonitrile). The use of fluorinated alcohols like TFE or HFIP has been shown to dramatically increase regioselectivity in some cases.[7] - Base Selection: The choice of base (e.g., NaH, K2CO3, Cs2CO3) and its counter-ion can alter the nucleophilicity of the nitrogen atoms. Experiment with different bases to find the optimal conditions for your desired isomer.[2][1]
Nature of the Alkylating Agent - The reactivity of the alkylating agent plays a role. Consider using less reactive alkylating agents which may exhibit higher selectivity. - Calculations have shown that the structure of the alkylating agent can reverse selectivity. For example, N-methyl chloroacetamide favored N2 alkylation, whereas methyl bromide favored N1.
Issue 2: Low or No Yield during C-H Functionalization

Possible Causes & Solutions

Possible Cause Suggested Solution
Deactivated Pyrazole Ring - Electron-withdrawing groups on the pyrazole ring can decrease its reactivity. More forcing reaction conditions, such as higher temperatures or stronger acids/bases, may be necessary.[8]
Steric Hindrance - Bulky substituents near the target C-H bond can prevent the catalyst or reagent from accessing the site. It may be necessary to reconsider the synthetic route and introduce the desired functionality before installing bulky groups.[8]
Incorrect Catalyst or Reaction Conditions - For metal-catalyzed reactions, screen different catalysts (e.g., Palladium, Rhodium, Copper) and ligands.[3][5][6] - Optimize reaction parameters such as temperature, reaction time, and concentration.
Poor Solubility of Starting Materials - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, screen alternative solvents.
Issue 3: Incorrect Regioisomer Obtained in C-H Functionalization

Possible Causes & Solutions

Possible Cause Suggested Solution
Inherent Reactivity Favors the Undesired Isomer - Blocking Groups: Introduce a temporary blocking group at the more reactive position to direct the functionalization to the desired site. The blocking group can be removed in a subsequent step.[8] - Directing Groups: Install a directing group that forces the reaction to occur at a specific position. The choice of directing group will depend on the desired regioisomer and the reaction type.[4]
Ligand-Controlled Regioselectivity - In some palladium-catalyzed reactions, the presence or absence of a phosphine ligand can switch the regioselectivity between C3 and C7 in pyrazolo[1,5-a]pyrimidines.[4] Experiment with ligand-free conditions or screen a variety of ligands.
Solvent Effects - The solvent can influence the regiochemical outcome. For instance, in some direct arylations, a judicious choice of solvent can promote β-C-H bond functionalization.[6]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation using K2CO3/DMSO

This protocol is often effective for favoring the N1-alkylated product.

  • To a solution of the 3(5)-substituted pyrazole (1.0 mmol) in anhydrous DMSO (5 mL), add potassium carbonate (K2CO3) (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 mmol) dropwise to the suspension.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Palladium-Catalyzed Direct C4-Arylation

This method provides a streamlined approach to C4-functionalized pyrazoles.[8]

  • In a sealed tube, combine the N-substituted pyrazole (1.0 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)2) (0.02 mmol), and potassium acetate (KOAc) (2.0 mmol).

  • Add dimethylacetamide (DMA) (3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on N-Alkylation Regioselectivity

Pyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioReference
3-CF3-5-acetyl-pyrazoleEthyl iodoacetateK2CO3MeCNReflux1:1[9][1]
3-Phenyl-1H-pyrazoleMethyl IodideNaHTHFRT95:5
3-Phenyl-1H-pyrazoleMethyl IodideK2CO3DMSORT90:10[2]
PyrazoleN-methyl chloroacetamide--80~1:70

Table 2: Yields for Palladium-Catalyzed Direct C4-Arylation of 1,3,5-trimethylpyrazole

Aryl BromideYield (%)Reference
4-Bromotoluene78[8]
4-Bromoanisole72[8]
1-Bromo-4-fluorobenzene65[8]

Visualizations

G cluster_start Start: Poor Regioselectivity cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Mixture of Regioisomers Obtained steric Analyze Steric Hindrance (C3/C5 Substituents & Reagent) start->steric electronic Analyze Electronic Effects (Substituent on Pyrazole) start->electronic conditions Review Reaction Conditions (Base, Solvent, Temp.) start->conditions modify_substrate Modify Pyrazole Substrate (Bulky/Directing Group) steric->modify_substrate modify_reagent Modify Reagent (Increase Steric Bulk) steric->modify_reagent optimize_conditions Optimize Conditions (Screen Solvents/Bases) electronic->optimize_conditions conditions->optimize_conditions end Improved Regioselectivity modify_substrate->end modify_reagent->end optimize_conditions->end

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_input Input cluster_decision Decision Point cluster_pathways Strategic Pathways cluster_output Output start Unsymmetrical Pyrazole target_site Desired Functionalization Site? start->target_site n1_alkylation N1-Alkylation Strategy - Bulky C3-substituent - NaH/THF or K2CO3/DMSO target_site->n1_alkylation  N1 n2_alkylation N2-Alkylation Strategy - Bulky C5-substituent - Mg-based Lewis acids target_site->n2_alkylation  N2 c4_functionalization C4-Functionalization Strategy - Electrophilic substitution - Pd-catalyzed C-H arylation target_site->c4_functionalization  C4 c5_functionalization C5-Functionalization Strategy - Deprotonation/metalation - N-directed C-H activation target_site->c5_functionalization  C5 product Regioselectively Functionalized Pyrazole n1_alkylation->product n2_alkylation->product c4_functionalization->product c5_functionalization->product

References

Stability issues of 1-Cyclopropyl-1H-pyrazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Cyclopropyl-1H-pyrazol-4-amine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users encountering unexpected results or assay variability when using this compound in solution can refer to the following guide for potential causes and solutions.

Issue 1: Loss of Compound Potency or Purity Over Time in Solution

  • Potential Cause: Degradation of the this compound, possibly due to hydrolysis, oxidation, or photodegradation. The cyclopropyl amine moiety, in particular, can be susceptible to hydrolytic degradation under certain pH conditions.[1]

  • Troubleshooting Steps:

    • pH Assessment: Measure the pH of your solution. Cyclopropylamine moieties can be unstable at high pH.[1]

    • Solvent Evaluation: Consider the solvent used. Aprotic solvents are generally more inert. If aqueous solutions are necessary, buffered systems are recommended.

    • Storage Conditions: Ensure the solution is stored protected from light and at a low temperature (e.g., 2-8°C or frozen). Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Purity Analysis: Re-analyze the purity of the solution using a suitable analytical method like HPLC or LC-MS to confirm degradation and identify potential degradation products.

Issue 2: Inconsistent Results Between Experimental Replicates

  • Potential Cause: Inconsistent solution preparation, storage, or handling leading to variable rates of degradation.

  • Troubleshooting Steps:

    • Standardized Protocol: Ensure a standardized and documented protocol for solution preparation, including the source of the compound, solvent, concentration, and pH.

    • Fresh Solutions: Prepare fresh solutions before each experiment whenever possible.

    • Control Samples: Include control samples of a freshly prepared solution in your experiments to compare against older solutions.

    • Handling Consistency: Ensure consistent handling of solutions across all experiments, including exposure to light and temperature fluctuations.

Issue 3: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This can help in identifying and characterizing the unknown peaks.[2][3][4][5]

    • Mass Spectrometry Analysis: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks and propose potential structures for the degradation products.

    • Literature Review: Review literature on the degradation of similar pyrazole or cyclopropylamine-containing compounds for insights into potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: For optimal stability, solutions should be stored at low temperatures (2-8°C for short-term, ≤ -20°C for long-term), protected from light, and in tightly sealed containers.[6][7] For sensitive applications, storage under an inert atmosphere is recommended.

Q2: In which solvents is this compound most stable?

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Based on the chemistry of related compounds containing a cyclopropyl amine moiety, the compound is likely to be more stable in acidic to neutral pH conditions and may undergo hydrolytic degradation at high pH.[1] It is advisable to conduct pH stability studies for your specific experimental conditions.

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: A stability-indicating analytical method, typically HPLC with UV or MS detection, should be used.[5] You can assess stability by preparing a solution and analyzing its purity and concentration at various time points under your experimental conditions (e.g., temperature, lighting, and in the presence of other reagents).

Q5: Are there any known degradation products of this compound?

A5: Specific degradation products for this compound are not documented in the provided search results. A forced degradation study would be the recommended approach to identify potential degradation products.[4]

Data Presentation

As no specific quantitative stability data for this compound was found, a template for presenting such data from a forced degradation study is provided below.

Table 1: Example Data Summary from a Forced Degradation Study of this compound

Stress ConditionTime (hours)Assay of this compound (%)Total Impurities (%)Major Degradant (RRT)
0.1 M HCl at 60°C2495.24.81.25
0.1 M NaOH at RT888.511.50.78
5% H₂O₂ at RT2492.17.91.10
Heat (80°C)4898.71.3-
Photostability (ICH Q1B)2499.10.9-

Note: This table is illustrative and does not represent actual experimental data.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[3]

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 5% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent.

    • Place the vial in an oven at 80°C.

    • At specified time points, dissolve the residue in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample after exposure.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of Solution start->check_purity prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Purity is Low standardize_protocol Standardize Protocol (pH, Solvent, Storage) check_purity->standardize_protocol Purity is High conduct_fds Conduct Forced Degradation Study check_purity->conduct_fds Unknown Peaks Present issue_resolved Issue Resolved prepare_fresh->issue_resolved standardize_protocol->issue_resolved identify_degradants Identify Degradation Products (LC-MS) conduct_fds->identify_degradants modify_conditions Modify Experimental Conditions (e.g., pH, Solvent) identify_degradants->modify_conditions modify_conditions->issue_resolved

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced_Degradation_Pathway cluster_stress Stress Conditions parent This compound acid Acidic Hydrolysis parent->acid base Basic Hydrolysis parent->base oxidation Oxidation parent->oxidation heat Thermal Stress parent->heat light Photolytic Stress parent->light degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products heat->degradation_products light->degradation_products

Caption: Potential degradation pathways under forced degradation conditions.

References

Overcoming challenges in the N-arylation of 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Arylation of 1-Cyclopropyl-1H-pyrazol-4-amine

Welcome to the technical support center for the N-arylation of this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my N-arylation reaction?

A1: Low conversion is a common issue that can stem from several factors:

  • Catalyst Inactivation: Five-membered nitrogen heterocycles, like your pyrazole substrate, can sometimes coordinate to the palladium center and inhibit catalysis.[1][2] Using modern, sterically hindered biarylphosphine ligands can often mitigate this issue.[1][3]

  • Inefficient Precatalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient. Using a well-defined Pd(0) precatalyst that activates readily with a base can provide more consistent results.

  • Incorrect Base: The choice of base is critical. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required. For Ullmann-type copper-catalyzed reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are typically employed.[4]

  • Insufficient Temperature: These coupling reactions often require significant thermal energy. Typical temperatures range from 80-110°C.[5] If you are reacting at lower temperatures, a gradual increase may improve conversion. Microwave irradiation can also be used to expedite the process.[6][7]

Q2: I'm seeing significant side product formation. What are the likely culprits and solutions?

A2: Side product formation often points to competing reaction pathways:

  • Hydrodehalogenation: Formation of the arene corresponding to your aryl halide starting material suggests that β-hydride elimination may be occurring, especially if your amine has β-hydrogens.[8][9] This can sometimes be suppressed by using chelating bisphosphine ligands or by ensuring the reductive elimination step is kinetically favored.[8][10]

  • Homocoupling: Formation of biaryl products (from the coupling of two aryl halide molecules) can occur, particularly in copper-catalyzed Ullmann reactions, though it can also be a minor pathway in Pd-catalyzed reactions. Ensuring optimal stoichiometry and gradual addition of reagents can sometimes help.

  • Diarylation: While less common for this substrate, over-arylation to form a diarylated amine is a potential side reaction if other reactive sites are available. For primary alkylamines, careful selection of the ligand is key to preventing diarylation.[10]

Q3: How do I choose the optimal catalyst system (catalyst, ligand) for my reaction?

A3: The optimal system depends on the specific aryl halide you are using.

  • For Palladium-Catalyzed Buchwald-Hartwig Reactions: Modern systems using bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art. Ligands like tBuBrettPhos, DavePhos, or Josiphos have shown high efficacy for coupling amines with five-membered heterocycles.[1][6][9] Using a precatalyst (e.g., G3 or G4 palladacycles) incorporating these ligands often gives the best results.

  • For Copper-Catalyzed Ullmann Reactions: This is a viable alternative, especially for aryl iodides. The classic conditions required harsh temperatures and stoichiometric copper, but modern protocols use catalytic CuI or Cu₂O with a ligand.[11][12] Diamine ligands and L-proline have proven effective in making these reactions milder.[13][14]

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common issues encountered during the N-arylation of this compound.

Troubleshooting Flowchart

TroubleshootingFlowchart start Start: Reaction Failure (Low/No Yield) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes end_fail Consult Literature for Alternative Routes reagents_ok->end_fail No catalyst_path Optimize Catalyst System conditions_ok->catalyst_path No (Suspect Catalyst) params_path Optimize Reaction Parameters conditions_ok->params_path Yes ligand Screen Different Ligands (e.g., Biarylphosphines) catalyst_path->ligand precatalyst Use Well-Defined Precatalyst (e.g., G3/G4) ligand->precatalyst end_success Success: Improved Yield precatalyst->end_success base Screen Bases (e.g., NaOtBu, K3PO4) params_path->base solvent Screen Solvents (Toluene, Dioxane) base->solvent temp Increase Temperature (e.g., 100-120 °C) solvent->temp temp->end_success

Caption: A logical flowchart for troubleshooting low-yielding N-arylation reactions.

Quantitative Data from Related Systems

While specific data for this compound is sparse, the following tables summarize successful conditions for the C4-amination of analogous pyrazole systems, which can serve as an excellent starting point for optimization.

Table 1: Palladium-Catalyzed C4-Amination of 4-Halo-1-tritylpyrazoles [6][7]

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time Amine Partner Yield (%)
Pd(dba)₂ (10) tBuDavePhos (20) K-OtBu (2.0) Xylene 160 (MW) 10 min Piperidine 78
Pd(dba)₂ (10) tBuDavePhos (20) K-OtBu (2.0) Xylene 160 (MW) 10 min Morpholine 92

| Pd(dba)₂ (10) | XPhos (20) | K-OtBu (2.0) | Xylene | 160 (MW) | 10 min | Aniline | 72 |

Table 2: Copper-Catalyzed N-Arylation of Pyrazoles [13][15]

Copper Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Aryl Halide Yield (%)
CuI (5) trans-1,2-Cyclohexanediamine (10) K₃PO₄ (2.0) Dioxane 110 24 4-Iodotoluene 92
CuI (5) N,N'-Dimethylethylenediamine (10) K₂CO₃ (2.0) Toluene 110 24 4-Bromobenzonitrile 82
Cu₂O (5) N-Ligand-B* (10) Cs₂CO₃ (2.0) DMF 110 24 4-Iodotoluene 98

*N-Ligand-B refers to a specific ligand described in the cited literature.[4]

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a general starting point based on modern, highly active catalyst systems.

1. Reagents & Equipment:

  • This compound

  • Aryl halide (bromide or chloride recommended)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

2. Experimental Workflow Diagram:

Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add solids to flask: - Pyrazol-4-amine - Aryl Halide - Base (NaOtBu) - Catalyst/Ligand B Evacuate and backfill flask with N2/Ar (3x) A->B C Add degassed solvent via syringe B->C D Heat reaction mixture (e.g., 100 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, quench (e.g., with water/brine) E->F G Extract with organic solvent (e.g., EtOAc) F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify via column chromatography H->I

Caption: A typical experimental workflow for a Buchwald-Hartwig N-arylation reaction.

3. Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the aryl halide (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium precatalyst (0.02 equiv).

  • Solvent Addition: Seal the vessel and add anhydrous, degassed toluene (or dioxane) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Extraction: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-Cyclopropyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your cross-coupling reactions with this compound and related aminopyrazole substrates.

General Issues

Question 1: My cross-coupling reaction is resulting in low or no product yield. What are the primary causes and how can I troubleshoot this?

Answer: Low to no product yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating prematurely.

    • Solution: Employ a modern, air-stable pre-catalyst such as a palladacycle (e.g., XPhos Pd G2), which readily generates the active catalytic species. Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst.

  • Inappropriate Ligand Choice: The ligand may not be suitable for the aminopyrazole substrate, leading to inefficient oxidative addition or reductive elimination.

    • Solution: For electron-rich heterocyclic substrates like pyrazoles, bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, tBuBrettPhos), are often effective.[1][2][3][4][5]

  • Incorrect Base Selection: The base might be too weak, too strong, or poorly soluble in the reaction medium.

    • Solution: Screen a variety of bases. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or K₂CO₃ are common.[2][6] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOt-Bu or LHMDS are typically used.[7][8] The presence of water can sometimes be beneficial in Suzuki couplings when using phosphate bases.[6]

  • Poor Reagent Quality: Degradation of starting materials, particularly boronic acids in Suzuki couplings, can prevent the reaction from proceeding.

    • Solution: Use fresh, high-purity starting materials. Boronic acids are susceptible to degradation and should be stored under appropriate conditions.

Specific Reaction Troubleshooting

Question 2: I am observing a significant amount of a dehalogenated side product in my Suzuki-Miyaura reaction. What causes this and how can I minimize it?

Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides, where the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.[9] For aminopyrazoles, this is particularly problematic with iodo-substituted precursors.[1][2][3]

  • Solution: Switch from a 4-iodo-1-cyclopropyl-1H-pyrazole to the corresponding 4-bromo or 4-chloro derivative. Bromo and chloro derivatives have been shown to be superior for Suzuki-Miyaura couplings of aminopyrazoles due to a reduced tendency for dehalogenation.[1][2][3] Additionally, ensure rigorously anhydrous conditions, as water can be a hydrogen source for this side reaction.[10]

Question 3: My Buchwald-Hartwig amination with an alkylamine is giving low yields. What is the likely issue?

Answer: If the alkylamine contains β-hydrogens, β-hydride elimination can be a competing and often rapid side reaction, leading to low yields of the desired aminated product.[7]

  • Solution 1 (Palladium Catalysis): For amines lacking β-hydrogens (e.g., morpholine, bulky primary amines), a palladium catalyst like Pd(dba)₂ with a bulky phosphine ligand such as tBuDavePhos is often effective.[11][12]

  • Solution 2 (Copper Catalysis): For alkylamines that possess β-hydrogens, a copper-catalyzed system (e.g., CuI with a ligand like 2-isobutyrylcyclohexanone) can be more suitable and provide higher yields.[7][11][12]

Question 4: I am attempting a Sonogashira coupling with my 4-halo-1-cyclopropyl-1H-pyrazol-4-amine, but the reaction is not working well. What should I consider?

Answer: Sonogashira couplings of nitrogen-rich heterocycles can be challenging. Key factors to consider are:

  • Catalyst System: A typical Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13][14] Copper-free protocols exist but may require specific ligands.[15][16]

  • Base: An amine base, such as triethylamine or diisopropylamine, is crucial for the reaction.[13][14]

  • Reaction Conditions: The reaction usually requires anhydrous and anaerobic conditions to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[7][14]

Data Presentation: Catalyst Systems for Cross-Coupling of Pyrazole Derivatives

The following tables summarize recommended catalyst systems and conditions for various cross-coupling reactions with 4-halopyrazole substrates, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Catalyst Systems for Buchwald-Hartwig Amination of 4-Halopyrazoles

Amine TypeHalideCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference(s)
Secondary (no β-H)BromoPd(dba)₂ (10 mol%)tBuDavePhos (20 mol%)KOtBuXylene120 (MW)~60-70[11][12][17]
Primary (no β-H)BromoPd(dba)₂ (10 mol%)tBuDavePhos (20 mol%)KOtBuXylene120 (MW)~30-40[11][12]
Primary (with β-H)IodoCuI (20 mol%)2-isobutyrylcyclohexanone (40 mol%)KOtBuDMF100~72[7]
Unprotected HeterocycleBromotBuBrettPhos Pd G3 (2-5 mol%)(none)K₂CO₃t-Amyl-OH100~70-90[4][18]

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of 4-Halopyrazoles

HalideCatalyst / Pre-catalystLigandBaseSolventTemp. (°C)Yield (%)Reference(s)
BromoXPhos Pd G2 (6-7 mol%)(none)K₃PO₄1,4-Dioxane/H₂O100High[6]
BromoXPhos Pd G2 (2 mol%)(none)K₂CO₃EtOH/H₂O120 (MW)>90[2][3]
ChloroXPhos Pd G2 (2 mol%)(none)K₂CO₃EtOH/H₂O120 (MW)~80-90[2][3]
IodoXPhos Pd G2 (2 mol%)(none)K₂CO₃EtOH/H₂O120 (MW)Lower (dehalogenation)[2][3]

Table 3: General Catalyst System for Sonogashira Coupling of Aryl Halides

HalideCatalystCo-catalystLigandBaseSolventTemp. (°C)Reference(s)
Iodo/BromoPdCl₂(PPh₃)₂CuIPPh₃Et₃NTHF/DMFrt - 100[13][14]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1-cyclopropyl-1H-pyrazole with an Amine Lacking β-Hydrogens

This protocol is adapted from procedures for the amination of 4-halopyrazoles.[11][12][17]

  • Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add 4-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and potassium t-butoxide (KOtBu) (2.0 equiv).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed xylene via syringe, followed by the amine (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes, or in a preheated oil bath at 120 °C, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 4-amino-1-cyclopropyl-1H-pyrazole derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-1-cyclopropyl-1H-pyrazole

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[2][3][6]

  • Preparation: To an oven-dried reaction vessel, add 4-bromo-1-cyclopropyl-1H-pyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Catalyst Addition: Add the XPhos Pd G2 pre-catalyst (2-7 mol%).

  • Solvent Addition: To the solid mixture, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Alternatively, microwave irradiation at 120 °C can significantly shorten reaction times.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter through a pad of celite, and wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Decision Diagrams

Troubleshooting_Workflow start Low/No Yield in Cross-Coupling Reaction q1 Is the Catalyst System Optimized? start->q1 q2 Are Reagents High Quality and Conditions Inert? q1->q2 Yes sol1 Use Modern Pre-catalyst (e.g., XPhos Pd G2). Screen Bulky Ligands (XPhos, SPhos). q1->sol1 No q3 Is the Base/Solvent Combination Appropriate? q2->q3 Yes sol2 Use Fresh/Pure Reagents. Thoroughly Degas Solvents. Ensure Anhydrous Conditions. q2->sol2 No q4 Is a Side Reaction (e.g., Dehalogenation) Occurring? q3->q4 Yes sol3 Screen Bases (K3PO4, KOtBu, etc.). Ensure Solubility in Chosen Solvent. q3->sol3 No sol4 For Suzuki: Switch from Iodo- to Bromo/Chloro-pyrazole. For B-H Amination: Consider Cu-catalysis. q4->sol4 Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalyst_Selection_Buchwald start Buchwald-Hartwig Amination of 4-Halo-1-Cyclopropyl-1H-pyrazole q_amine Does the amine coupling partner have β-hydrogens? start->q_amine pd_system Use Palladium Catalysis: - Pre-catalyst: Pd(dba)₂ or Palladacycle - Ligand: tBuDavePhos / XPhos - Base: KOtBu q_amine->pd_system No cu_system Consider Copper Catalysis: - Catalyst: CuI - Ligand: e.g., 2-isobutyrylcyclohexanone - Base: KOtBu q_amine->cu_system Yes

References

Side reactions in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomers

Q1: I am getting a mixture of two isomeric products in my pyrazole synthesis. How can I control the regioselectivity?

A1: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines in reactions like the Knorr synthesis.[1][2] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[1] Several factors influence the final isomer ratio:

  • Steric Hindrance: Bulky groups on either the 1,3-dicarbonyl or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[1][3]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[1][3]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which carbonyl is more reactive and the nucleophilicity of the hydrazine.[1]

  • Solvent Choice: The solvent can have a profound effect on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[4]

Troubleshooting Flowchart for Regioisomer Formation

G start Mixture of Regioisomers Detected check_reactants Analyze Reactant Structures: - Unsymmetrical 1,3-dicarbonyl? - Substituted hydrazine? start->check_reactants steric_check Assess Steric Hindrance Is one carbonyl significantly less hindered? check_reactants->steric_check electronic_check Evaluate Electronic Effects Are there strong electron-withdrawing or donating groups? check_reactants->electronic_check solvent_modification Modify Solvent System Consider using fluorinated alcohols (TFE, HFIP). steric_check->solvent_modification electronic_check->solvent_modification ph_adjustment Adjust Reaction pH - Acidic (e.g., acetic acid) - Basic conditions solvent_modification->ph_adjustment purification Purification of Isomers - Column chromatography - Recrystallization ph_adjustment->purification end Desired Regioisomer Isolated purification->end G Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone/Enamine Intermediate Reactants->Hydrazone Condensation (-H₂O) Pyrazoline Pyrazoline Intermediate (Incomplete Cyclization/Dehydration) Hydrazone->Pyrazoline Intramolecular Cyclization Pyrazole Aromatic Pyrazole Product Pyrazoline->Pyrazole Dehydration/Aromatization (-H₂O) (Often rate-limiting) G cluster_conditions Reaction Conditions Aminopyrazole 5-Aminopyrazole Monomer Condition1 Cu(I) Catalyst + Benzoic Acid Aminopyrazole->Condition1 Condition2 Cu(I) Catalyst - Benzoic Acid Aminopyrazole->Condition2 Dimer_Pyridazine Pyrazole-fused Pyridazine Dimer_Pyrazine Pyrazole-fused Pyrazine Condition1->Dimer_Pyridazine C-H/N-H Coupling Condition2->Dimer_Pyrazine C-H/C-H & N-H/N-H Coupling

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of pyrazoles.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during pyrazole synthesis, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor Quality of Starting Materials: Impurities in 1,3-dicarbonyl compounds or degradation of hydrazine derivatives can lead to side reactions and reduced yields.[1] Hydrazine derivatives, in particular, can degrade over time.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that significantly influence the reaction outcome.[1] For instance, some silver-catalyzed reactions for trifluoromethylated pyrazoles show improved yields at 60°C, but higher temperatures can be detrimental.[2]

  • Incorrect Stoichiometry: An improper ratio of reactants can result in an incomplete reaction.

  • Lack of Catalyst: Many pyrazole syntheses, such as the Knorr synthesis, require a catalyst to proceed effectively.[3][4] An attempt to react hydrazines with 1,3-diketones without a catalyst may result in no reaction.[3]

Solutions:

  • Verify Starting Material Purity: Ensure the purity of the 1,3-dicarbonyl compound and use freshly opened or purified hydrazine derivatives.[1]

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature to find the optimum. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Solvent: The choice of solvent can be critical. For example, N,N-dimethylacetamide has been shown to be effective for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.[3]

    • Catalyst: If applicable, ensure the correct catalyst is being used at the appropriate loading. For certain syntheses, a Lewis acid catalyst like lithium perchlorate has been shown to be effective.[3]

  • Adjust Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion.[1]

Problem 2: Formation of Regioisomers

Possible Cause:

  • Unsymmetrical Reactants: The use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines can lead to the formation of a mixture of two regioisomeric pyrazoles.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[1][5]

Solutions:

  • Control Reaction Conditions: Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction pH.[1][5]

    • Solvent and Catalyst Choice: Certain reaction conditions can favor the formation of one regioisomer over the other. For example, highly regioselective formation of 3-CF3-pyrazoles has been achieved using AgOTf as a catalyst at room temperature.[3]

  • Chromatographic Separation: If a mixture of regioisomers is formed, separation can often be achieved using column chromatography.[6]

Problem 3: Difficult Purification of the Product

Possible Causes:

  • Formation of Tarry Materials: Excessively high temperatures or highly acidic conditions can lead to the polymerization of starting materials or the pyrazole product, resulting in a dark, tarry substance.[7]

  • "Oiling Out" During Recrystallization: The compound may precipitate from the solution as an oil instead of crystals if the solution is supersaturated at a temperature above the compound's melting point.[8]

  • Presence of Colored Impurities: Discoloration of the reaction mixture, particularly when using hydrazine salts, can be due to the formation of colored impurities.[1]

Solutions:

  • Optimize Purification Technique:

    • Recrystallization: This is a common and effective method for purifying solid pyrazoles.[1] Experiment with different single or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[8]

    • Column Chromatography: For separating mixtures of compounds, including regioisomers, column chromatography on silica gel is a powerful technique.[1][6]

    • Activated Charcoal: To remove colored impurities, a small amount of activated charcoal can be added to the hot solution during recrystallization.[6][8]

  • To Prevent "Oiling Out":

    • Increase the volume of the "good" solvent.[8]

    • Ensure slow cooling of the solution.[8]

    • Use a seed crystal to induce crystallization.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent methods include:

  • Knorr Pyrazole Synthesis: The condensation of a hydrazine with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[4][9][10]

  • Paal-Knorr Synthesis: Similar to the Knorr synthesis, this involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield a pyrrole, but the principle is extended to pyrazole synthesis with appropriate precursors.[11]

  • Reaction of α,β-Unsaturated Carbonyl Compounds with Hydrazines: This method often leads to pyrazoline intermediates which are then oxidized to pyrazoles.[3]

  • [3+2] Cycloaddition Reactions: These reactions involve the use of diazo compounds as a source of the "C-N-N" fragment.[12]

Q2: How do substituents on the starting materials affect the reaction?

A2: Substituents can have a significant impact on both the reaction rate and the regioselectivity of the synthesis.

  • Electronic Effects: Electron-donating groups on the hydrazine can increase its nucleophilicity, potentially speeding up the reaction. Conversely, electron-withdrawing groups on the dicarbonyl compound can make the carbonyl carbons more electrophilic and reactive.

  • Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound can hinder the reaction and influence which carbonyl group is attacked first in unsymmetrical dicarbonyls, thus affecting regioselectivity.[13]

Q3: What is the role of the catalyst in the Knorr pyrazole synthesis?

A3: In the Knorr synthesis, an acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazine.[4][10] The catalyst is regenerated at the end of the reaction cycle.[4][10]

Q4: Can I run the pyrazole synthesis under microwave irradiation?

A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of pyrazoles. This method can often lead to shorter reaction times and improved yields compared to conventional heating.[3][14]

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield

EntryHydrazine1,3-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1PhenylhydrazineEthyl acetoacetateNano-ZnONone800.595[15]
2HydrazineAcetylacetoneEthylene glycolNoneRoom Temp270-95[3]
3Arylhydrazines1,3-DiketonesNoneN,N-DimethylacetamideRoom Temp-59-98[3]
4N'-benzylidene tolylsulfonohydrazidesEthyl 4,4,4-trifluoro-3-oxobutanoateSilver-60-Moderate to Excellent[2][3]
5Aryl (alkyl) hydrazinesTrifluoromethylated ynonesAgOTf (1 mol%)-Room Temp1up to 99[3]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., a few drops of concentrated HCl or H₂SO₄), if required.

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added to neutralize the acid.[1]

  • If required, add the acid catalyst dropwise.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizations

Experimental_Workflow_Knorr_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Mix 1,3-Dicarbonyl & Hydrazine Derivative Solvent 2. Add Solvent Reactants->Solvent Catalyst 3. Add Catalyst (if required) Solvent->Catalyst Heat 4. Heat to Reflux Catalyst->Heat Monitor 5. Monitor by TLC Heat->Monitor Cool 6. Cool to RT Monitor->Cool Isolate 7. Isolate Crude Product (Filtration/Evaporation) Cool->Isolate Purify 8. Purify (Recrystallization/ Column Chromatography) Isolate->Purify Product Pure Pyrazole Purify->Product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Low_Yield Start Low or No Yield Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Start->Conditions Stoichiometry Adjust Reactant Stoichiometry Start->Stoichiometry Impure Impure Materials? Purity->Impure Suboptimal Suboptimal Conditions? Conditions->Suboptimal Incorrect_Ratio Incorrect Stoichiometry? Stoichiometry->Incorrect_Ratio Impure->Suboptimal No Solution1 Purify/Use Fresh Reagents Impure->Solution1 Yes Suboptimal->Incorrect_Ratio No Solution2 Systematic Optimization & Monitoring (TLC/LC-MS) Suboptimal->Solution2 Yes Solution3 Use Slight Excess of Hydrazine Incorrect_Ratio->Solution3 Yes End Improved Yield Incorrect_Ratio->End No Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

References

Technical Support Center: Minimizing Reactive Metabolite Formation from Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and minimizing the formation of reactive metabolites from pyrazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding reactive metabolites of pyrazole compounds?

A1: The primary concern is the potential for idiosyncratic drug-induced toxicity, particularly hepatotoxicity. Pyrazole-containing drugs can undergo metabolic bioactivation, primarily by cytochrome P450 (CYP) enzymes, to form electrophilic reactive metabolites. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and an immune response, which can manifest as organ damage. The aminopyrazole motif, in particular, has been identified as a potential structural alert for reactive metabolite formation.

Q2: Which CYP enzymes are most commonly involved in the bioactivation of pyrazole compounds?

A2: CYP2E1 is a key enzyme implicated in the metabolism and bioactivation of pyrazole-containing compounds. Induction of CYP2E1 by pyrazole itself can increase the production of reactive oxygen species (ROS) and sensitize the liver to toxicity. Other CYP isoforms may also be involved depending on the specific substitution pattern of the pyrazole ring.

Q3: What are the common bioactivation pathways for pyrazole compounds?

A3: A common bioactivation pathway for aminopyrazole derivatives involves oxidation to reactive iminoquinone intermediates. These electrophilic species are susceptible to nucleophilic attack by cellular macromolecules or trapping agents like glutathione (GSH).

Q4: How can I predict the potential for reactive metabolite formation from my pyrazole compound's structure?

A4: While computational models can provide some indication, experimental evaluation is crucial. The presence of certain structural motifs, such as an unsubstituted amino group on the pyrazole ring, can serve as a "structural alert". The position and electronic nature of substituents on the pyrazole ring and any appended aromatic rings significantly influence the compound's susceptibility to metabolic activation. For instance, electron-donating groups may facilitate oxidation, while strategically placed electron-withdrawing groups or bulky substituents can hinder it.

Q5: What is the role of glutathione (GSH) in mitigating toxicity from pyrazole reactive metabolites?

A5: Glutathione is an endogenous tripeptide that acts as a primary cellular nucleophile, detoxifying reactive electrophiles by forming stable GSH adducts, which are then typically excreted. Depletion of cellular GSH stores can lead to an accumulation of reactive metabolites and increased covalent binding to proteins, exacerbating toxicity. In vitro GSH trapping assays are used to detect the formation of reactive metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the investigation of reactive metabolite formation from pyrazole compounds.

Issue Potential Cause Troubleshooting Steps & Recommendations
High levels of covalent binding detected in vitro. The pyrazole compound is readily bioactivated to a reactive metabolite.1. Confirm NADPH-dependence: Run the covalent binding assay in the presence and absence of NADPH to confirm CYP-mediated bioactivation. 2. Identify the site of metabolism: Use LC-MS/MS to identify the metabolites and potential sites of oxidation on the molecule. 3. Structural modification: Modify the compound to block the site of metabolism. Consider replacing hydrogen atoms at the site of oxidation with fluorine or a methyl group. Introducing steric hindrance near the site of bioactivation can also be effective.
No GSH adducts are detected, but there are signs of toxicity (e.g., cytotoxicity). 1. The reactive metabolite is "hard" and does not readily react with GSH. 2. The reactive metabolite is highly unstable and reacts with cellular components before it can be trapped. 3. The toxicity is mediated by a different mechanism (e.g., mitochondrial dysfunction, off-target pharmacology).1. Use alternative trapping agents: Consider using other trapping agents like cyanide (for hard electrophiles) or N-acetylcysteine. 2. Perform a covalent binding assay with a radiolabeled compound: This is a more direct and sensitive method for detecting protein adduction. 3. Evaluate other toxicity mechanisms: Assess mitochondrial toxicity (e.g., using a Seahorse assay) and screen for off-target activities.
Inconsistent results in reactive metabolite assays. 1. Variability in the metabolic activity of liver microsomes or hepatocytes. 2. Instability of the parent compound or its metabolites in the assay medium. 3. Analytical variability in LC-MS/MS detection.1. Quality control of biological matrix: Use well-characterized, pooled human liver microsomes and ensure proper storage and handling. 2. Assess compound stability: Incubate the compound in the assay buffer without cofactors to check for non-enzymatic degradation. 3. Optimize analytical methods: Ensure the LC-MS/MS method is validated for sensitivity, linearity, and reproducibility. Use a stable isotope-labeled internal standard if available.
Structural modifications to reduce reactive metabolites lead to loss of pharmacological activity. The structural change has negatively impacted the binding of the compound to its intended target.1. Structure-Activity Relationship (SAR) analysis: Systematically explore modifications around the site of bioactivation to find a balance between reduced metabolic liability and maintained potency. 2. Consider bioisosteric replacements: Replace the metabolically labile group with a bioisostere that is more stable but retains the necessary interactions with the target.

Data on Reactive Metabolite Formation of Pyrazole Analogs

The following table summarizes quantitative data on the formation of glutathione (GSH) adducts for a series of tricyclic diazepine-based IDH1 inhibitors, including a pyrazole-containing analog. This data illustrates how structural modifications can impact reactive metabolite formation.

CompoundStructuremIDH1 IC50 (nM)GSH-Adduct Formation (% in RLM)
1 N-linked Pyrazole131.9
2 C-linked Tetrahydropyran12<1
3 C-linked Dioxane10<1
4 C9-F analog8≤1
5 C3-F analog1512 (in DLM), 7 (in HLM)
Data adapted from a study on tricyclic diazepine-based mutant IDH1 inhibitors. RLM: Rat Liver Microsomes, DLM: Dog Liver Microsomes, HLM: Human Liver Microsomes. The percentage of GSH-adduct formation is a relative measure.

Experimental Protocols

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay in Human Liver Microsomes (HLM)

Objective: To qualitatively or semi-quantitatively detect the formation of electrophilic reactive metabolites of a pyrazole compound by trapping them with glutathione.

Materials:

  • Test pyrazole compound (e.g., 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)

  • Glutathione (GSH), reduced form

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Control compounds (positive, e.g., a compound known to form GSH adducts; negative, e.g., a stable compound)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the test pyrazole compound (final concentration typically 1-10 µM), HLM (final concentration 0.5-1 mg/mL), and GSH (final concentration 1-5 mM) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic adduct formation.

  • Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.

  • Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Detection: Analyze the sample for the presence of the expected GSH adduct(s). This is often done using a neutral loss scan of 129 Da (corresponding to the pyroglutamic acid moiety of GSH) in positive ion mode or a precursor ion scan for m/z 272 in negative ion mode. The identity of the adduct should be confirmed by acquiring a full scan MS/MS spectrum.

Protocol 2: In Vitro Covalent Binding Assay with Radiolabeled Pyrazole Compound

Objective: To quantify the extent of covalent binding of a radiolabeled pyrazole compound to microsomal proteins.

Materials:

  • 14C- or 3H-labeled test pyrazole compound of known specific activity

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Trichloroacetic acid (TCA)

  • Methanol or other suitable organic solvent

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: Perform the incubation as described in Protocol 1, using the radiolabeled pyrazole compound.

  • Protein Precipitation and Washing: After incubation, precipitate the proteins by adding an equal volume of 20% TCA. Pellet the protein by centrifugation. Wash the protein pellet multiple times with methanol (e.g., 3-4 times) to remove any non-covalently bound radioactivity.

  • Protein Solubilization: Solubilize the final protein pellet in a suitable buffer or solubilizing agent (e.g., 1 N NaOH or a commercial protein solubilizer).

  • Quantification of Radioactivity: Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use an aliquot of the solubilized protein to determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Calculation of Covalent Binding: Calculate the amount of covalently bound drug in pmol equivalents per mg of protein using the specific activity of the radiolabeled compound, the measured radioactivity, and the protein concentration.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway in Pyrazole-Induced Hepatotoxicity

The c-Jun N-terminal kinase (JNK) signaling pathway plays a critical role in drug-induced liver injury. Overproduction of ROS due to CYP-mediated metabolism of pyrazole compounds can lead to sustained JNK activation, which in turn promotes mitochondrial dysfunction and apoptosis or necrosis of hepatocytes.

JNK_Pathway Pyrazole Pyrazole Compound CYP2E1 CYP2E1 Metabolism Pyrazole->CYP2E1 RM Reactive Metabolites CYP2E1->RM ROS Oxidative Stress (ROS) RM->ROS GSH_depletion GSH Depletion RM->GSH_depletion ASK1 ASK1 Activation ROS->ASK1 activates MKK4_7 MKK4/7 Activation ASK1->MKK4_7 activates JNK JNK Activation (Phosphorylation) MKK4_7->JNK activates cJun c-Jun Activation JNK->cJun activates Mitochondrion Mitochondrion JNK->Mitochondrion translocates to MPT Mitochondrial Permeability Transition (MPT) Mitochondrion->MPT induces Apoptosis Hepatocyte Apoptosis/ Necrosis MPT->Apoptosis

Caption: JNK signaling in pyrazole-induced liver injury.

Experimental Workflow for Assessing Reactive Metabolite Potential

The following workflow outlines a typical strategy for evaluating the potential of a pyrazole compound to form reactive metabolites.

RM_Workflow Start New Pyrazole Compound InSilico In Silico Assessment (Structural Alerts) Start->InSilico GSH_Trapping GSH Trapping Assay (Protocol 1) InSilico->GSH_Trapping Adducts_Detected GSH Adducts Detected? GSH_Trapping->Adducts_Detected Covalent_Binding Covalent Binding Assay (Protocol 2) Adducts_Detected->Covalent_Binding Yes Cytotoxicity Cytotoxicity Assays Adducts_Detected->Cytotoxicity No High_Binding High Covalent Binding? Covalent_Binding->High_Binding Optimize Structural Optimization (SAR) High_Binding->Optimize Yes Low_Risk Lower Risk Profile High_Binding->Low_Risk No Toxic Toxicity Observed? Cytotoxicity->Toxic Toxic->Optimize Yes Toxic->Low_Risk No Optimize->Start Re-evaluate High_Risk Higher Risk Profile (De-prioritize) Optimize->High_Risk If unsuccessful

Validation & Comparative

Validating the Biological Target of 1-Cyclopropyl-1H-pyrazol-4-amine Derivatives: A Comparative Guide to CDK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological target validation of a representative derivative of 1-Cyclopropyl-1H-pyrazol-4-amine, a scaffold of significant interest in kinase inhibitor discovery. We focus on its activity as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor and compare its performance with the established CDK2 inhibitor, Roscovitine.

The core structure of this compound is a prevalent motif in the design of potent kinase inhibitors. This guide will delve into the validation of CDK2 as a primary biological target for a specific derivative, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine. The comparative analysis with Roscovitine is supported by quantitative data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.

Comparative Analysis of CDK2 Inhibitors

The following table summarizes the in vitro potency and cellular antiproliferative activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine and the well-characterized CDK2 inhibitor, Roscovitine.

CompoundTargetAssay TypePotency (Ki/IC50)Cell LineAssay TypePotency (GI50)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2In Vitro Kinase AssayKi = 0.005 µMA2780 (Ovarian)Cell ProliferationGI50 = 0.127 µM[1][2]
NCI-H23 (Lung)GI50 = 0.135 µM[1]
KM12 (Colon)GI50 = 0.143 µM[1]
PC-3 (Prostate)GI50 = 0.158 µM[1]
OVCAR-3 (Ovarian)GI50 = 0.164 µM[1]
RoscovitineCDK2/Cyclin AIn Vitro Kinase AssayIC50 = 0.7 µMVariousCell ProliferationAverage GI50 ≈ 16 µM[3][4]
CDK2/Cyclin EIn Vitro Kinase AssayIC50 = 0.7 µM[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the evaluation and comparison of CDK2 inhibitors.

In Vitro CDK2 Kinase Assay (Radiometric)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the CDK2/Cyclin A complex using Histone H1 as a substrate.

Materials:

  • Recombinant active CDK2/Cyclin A2

  • Histone H1 substrate

  • Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP

  • 10% Phosphoric Acid

  • P81 Phosphocellulose Paper

  • Scintillation Counter

Procedure:

  • Prepare a reaction mixture containing the CDK2/Cyclin A2 enzyme and Histone H1 substrate in the Kinase Assay Buffer.

  • Add the test compound (e.g., N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine or Roscovitine) at various concentrations. A vehicle control (DMSO) should be included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 or Ki value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5][6][7]

Materials:

  • Cancer cell line (e.g., A2780)

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 value.

Visualizations

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the point of inhibition by CDK2 inhibitors.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E transcribes CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication promotes Inhibitor Pyrazole-CDK2i / Roscovitine Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in G1/S transition.

Experimental Workflow for Target Validation

The following diagram outlines a general workflow for the validation of a kinase inhibitor's biological target.

Target_Validation_Workflow Start Start: Novel Compound (e.g., Pyrazole Derivative) Biochemical_Assay In Vitro Kinase Assay (Determine IC50/Ki) Start->Biochemical_Assay Cellular_Assay Cell-Based Proliferation Assay (Determine GI50) Biochemical_Assay->Cellular_Assay Target_Engagement Cellular Target Engagement Assay (e.g., Western Blot for pRb) Cellular_Assay->Target_Engagement Downstream_Effects Downstream Effect Analysis (e.g., Cell Cycle Analysis) Target_Engagement->Downstream_Effects Conclusion Conclusion: Validated Biological Target Downstream_Effects->Conclusion

Caption: General experimental workflow for kinase inhibitor target validation.

References

Comparative analysis of different synthetic routes to 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyrazole Intermediate

1-Cyclopropyl-1H-pyrazol-4-amine is a valuable building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a logical comparison to aid in the selection of the most suitable method for a given research and development context.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nitration and ReductionRoute 2: Ring Formation via Thorpe-Ziegler Cyclization
Starting Materials Cyclopropylhydrazine, MalondialdehydeCyclopropylhydrazine, Malononitrile, Triethyl Orthoformate
Number of Steps 33
Overall Yield (approx.) ModeratePotentially Higher
Key Intermediates 1-Cyclopropyl-4-nitro-1H-pyrazole5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile
Reagents & Conditions Strong acids (H₂SO₄, HNO₃), Catalytic hydrogenation (Pd/C, H₂)Base-catalyzed condensation, Strong base for cyclization, Acidic decarboxylation
Scalability Feasible, but nitration step requires careful temperature control.Potentially scalable, but Thorpe-Ziegler cyclization may require optimization.
Safety Considerations Use of potent nitrating agents requires caution. Hydrogenation under pressure.Use of strong bases and potentially toxic cyanide-containing reagents.

Visualizing the Synthetic Pathways

A visual comparison of the two synthetic routes highlights the different strategies employed to construct the target molecule.

G cluster_0 Route 1: Nitration and Reduction cluster_1 Route 2: Ring Formation via Thorpe-Ziegler Cyclization A1 Cyclopropylhydrazine + Malondialdehyde B1 1-Cyclopropyl-1H-pyrazole A1->B1 Condensation C1 1-Cyclopropyl-4-nitro-1H-pyrazole B1->C1 Nitration (HNO₃, H₂SO₄) D1 This compound C1->D1 Reduction (Pd/C, H₂) A2 Cyclopropylhydrazine + (Ethoxymethylene)malononitrile B2 5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile A2->B2 Condensation C2 1-Cyclopropyl-1H-pyrazole-4,5-diamine B2->C2 Thorpe-Ziegler Cyclization D2 This compound C2->D2 Diazotization & Reduction

Caption: Flowchart comparing the two synthetic routes to this compound.

Route 1: Nitration and Reduction Pathway

This classical three-step approach involves the initial construction of the 1-cyclopropyl-1H-pyrazole ring, followed by regioselective nitration at the 4-position, and concluding with the reduction of the nitro group to the desired amine.

Experimental Protocols

Step 1: Synthesis of 1-Cyclopropyl-1H-pyrazole

  • Reaction: Cyclopropylhydrazine hydrochloride (1.0 eq) is reacted with malondialdehyde tetrabutyl acetal (1.0 eq) in the presence of a mild acid catalyst, such as acetic acid, in a suitable solvent like ethanol.

  • Procedure: The reactants are stirred at room temperature for 12-24 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-cyclopropyl-1H-pyrazole.

  • Quantitative Data:

    • Yield: Approximately 70-80%.

    • Purity: >95% after chromatography.

    • Reaction Time: 12-24 hours.

    • Temperature: Room temperature.

Step 2: Synthesis of 1-Cyclopropyl-4-nitro-1H-pyrazole

  • Reaction: 1-Cyclopropyl-1H-pyrazole (1.0 eq) is subjected to electrophilic nitration using a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid.

  • Procedure: The pyrazole is dissolved in concentrated sulfuric acid and cooled to 0°C. A solution of nitric acid in sulfuric acid is added dropwise while maintaining the temperature below 5°C. The mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

  • Quantitative Data:

    • Yield: 60-70%.

    • Purity: >98% after recrystallization.

    • Reaction Time: 2-3 hours.

    • Temperature: 0°C to room temperature.

Step 3: Synthesis of this compound

  • Reaction: The nitro group of 1-cyclopropyl-4-nitro-1H-pyrazole (1.0 eq) is reduced to an amine via catalytic hydrogenation.

  • Procedure: The nitropyrazole is dissolved in a solvent such as ethanol or methanol, and a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated to yield the desired amine.

  • Quantitative Data:

    • Yield: 85-95%.

    • Purity: >97%.

    • Reaction Time: 4-12 hours.

    • Temperature: Room temperature.

Route 2: Pyrazole Ring Formation via Thorpe-Ziegler Cyclization Pathway

This alternative route constructs the pyrazole ring with a nitrogen functionality already incorporated, which is then converted to the target amine. This approach avoids the use of strong nitrating agents.

Experimental Protocols

Step 1: Synthesis of 2-((Cyclopropylamino)methylene)malononitrile

  • Reaction: Cyclopropylamine (1.0 eq) is condensed with (ethoxymethylene)malononitrile (1.0 eq).

  • Procedure: The reactants are stirred together in a suitable solvent, such as ethanol, at room temperature. The product often precipitates from the reaction mixture and can be collected by filtration.

  • Quantitative Data:

    • Yield: High, typically >90%.

    • Purity: Generally high, can be used in the next step without further purification.

    • Reaction Time: 1-3 hours.

    • Temperature: Room temperature.

Step 2: Synthesis of 5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile

  • Reaction: The intermediate from Step 1 is cyclized with hydrazine hydrate (1.1 eq) in the presence of a base. This is a variation of the Thorpe-Ziegler reaction.

  • Procedure: 2-((Cyclopropylamino)methylene)malononitrile is dissolved in a solvent like ethanol, and hydrazine hydrate is added. A catalytic amount of a base, such as sodium ethoxide, is then added, and the mixture is heated to reflux. After cooling, the product crystallizes and is collected by filtration.

  • Quantitative Data:

    • Yield: 70-80%.

    • Purity: >95% after crystallization.

    • Reaction Time: 3-6 hours.

    • Temperature: Reflux.

Step 3: Conversion of 5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile to this compound

This conversion is a multi-step process within this step:

  • a) Hydrolysis of the nitrile to a carboxylic acid: The carbonitrile is hydrolyzed to 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylic acid using a strong base (e.g., NaOH) in an aqueous or alcoholic solution under reflux.

  • b) Decarboxylation: The resulting carboxylic acid is then decarboxylated by heating in a high-boiling solvent, with or without a catalyst, to yield 5-amino-1-cyclopropyl-1H-pyrazole.

  • c) Diazotization and Reduction: The 5-amino group is converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperature, followed by reduction of the diazonium group (e.g., with hypophosphorous acid) to afford the target this compound. Note: This final conversion can be challenging and may result in lower overall yields for Route 2.

  • Quantitative Data (for the entire 3-step conversion):

    • Yield: Variable, can be moderate to low (30-50% overall for the three substeps).

    • Purity: Requires purification after each substep.

    • Reaction Time: Multi-day process.

    • Temperature: Varies from low temperature for diazotization to high temperature for decarboxylation.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Nitration and Reduction) is a more established and predictable route. The starting materials are readily available, and the reactions are generally high-yielding. The main drawback is the use of hazardous nitrating agents, which requires careful handling and temperature control, especially on a larger scale. The catalytic hydrogenation step is efficient but requires specialized equipment for reactions under pressure.

Route 2 (Thorpe-Ziegler Cyclization) offers an alternative that avoids strong nitrating agents. The initial steps are straightforward and high-yielding. However, the final conversion of the 5-amino-4-carbonitrile intermediate to the desired 4-amine is a multi-step process that can be lower-yielding and more complex to execute.

For laboratory-scale synthesis where handling of nitrating agents is manageable, Route 1 is generally the more reliable and higher-yielding option. For process development and scale-up, the safety and handling considerations of the nitration step in Route 1 would need to be carefully evaluated against the complexity and potentially lower yield of the final steps in Route 2. Further optimization of the decarboxylation and diazotization/reduction sequence in Route 2 could make it a more competitive alternative.

Unveiling the Therapeutic Potential: A Comparative Guide to 1-Cyclopropyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and selectivity is perpetual. Within the vast landscape of medicinal chemistry, 1-Cyclopropyl-1H-pyrazol-4-amine derivatives have emerged as a promising scaffold, demonstrating significant potential in oncology and inflammatory diseases. This guide provides an objective comparison of their in vitro and in vivo performance, supported by experimental data and detailed methodologies, to aid in the advancement of research and development in this area.

The unique structural features of the this compound core have been leveraged to develop potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in disease. These derivatives have shown remarkable activity against targets such as Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5), Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 3 (JAK3).[1][2][3][4][5][6]

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of these derivatives is a key indicator of their therapeutic potential. The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of representative this compound derivatives against various kinase targets and cancer cell lines.

Table 1: Inhibitory Activity against Kinase Targets

Compound IDTarget KinaseIC50 (nM)Ki (µM)Reference
AT9283Aurora A3-[2]
AT9283Aurora B3-[2]
12rALK5--[1]
Compound 15CDK2-0.005[4][5]
Compound 14CDK2-0.007[4]
Compound 14CDK5-0.003[4]
Compound 13tJAK30.1-[6]

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)Reference
Compound 15A2780Ovarian Cancer-[4][5]
Compound 15Panel of 13 cancer cell linesVarious0.127–0.560[4][5]
AT9283HCT116Colon Cancer-[2]

In Vivo Efficacy: Performance in Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Several this compound derivatives have been evaluated in animal models, demonstrating significant therapeutic effects.

Table 3: In Vivo Efficacy in Animal Models

Compound IDAnimal ModelDisease ModelKey FindingsReference
AT9283Mouse Xenograft ModelCancerDemonstrated in vivo efficacy[2]
Compound 12r--Oral bioavailability of 57.6%[1]
Compound 13tRat Adjuvant-Induced Arthritis ModelRheumatoid ArthritisIndicated efficacy and low toxicity[6]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using a radiometric or fluorescence-based assay. A generalized protocol is as follows:

  • Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), and ATP (often radiolabeled with ³²P or ³³P) in a suitable buffer is prepared.

  • Compound Incubation: The test compounds, at varying concentrations, are pre-incubated with the kinase to allow for binding.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the substrate or ATP. After a defined incubation period at a specific temperature, the reaction is terminated, often by adding a stop solution (e.g., phosphoric acid).

  • Quantification of Activity: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the radioactivity using a scintillation counter. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is read on a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy in a living organism, a mouse xenograft model is frequently employed.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is regularly measured using calipers.

  • Compound Administration: Once the tumors reach a certain size, the mice are randomized into control and treatment groups. The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group. Key parameters include tumor growth inhibition (TGI) and potential tumor regression.

  • Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these derivatives and a typical experimental workflow for their evaluation.

TGF_beta_Signaling_Pathway TGF_beta TGF-β TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII Binds TGF_beta_RI TGF-β RI (ALK5) TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates p_SMAD2_3 p-SMAD2/3 Complex SMAD Complex p_SMAD2_3->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Inhibitor 1-Cyclopropyl-1H-pyrazol- 4-amine Derivative Inhibitor->TGF_beta_RI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound derivatives on ALK5.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis Kinase_Assay Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Animal_Model Animal Model Studies (e.g., Xenograft) PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicity Assessment PK_PD->Toxicity Clinical_Candidate Clinical Candidate Toxicity->Clinical_Candidate Lead_Optimization->Compound_Synthesis Iterative Improvement Lead_Optimization->Animal_Model

Caption: A generalized workflow for the discovery and evaluation of this compound derivatives.

This comprehensive guide highlights the significant therapeutic potential of this compound derivatives. The provided data and methodologies offer a valuable resource for researchers to build upon, fostering the development of novel and effective treatments for cancer and inflammatory conditions. The modular nature of this chemical scaffold allows for further optimization, promising the emergence of even more potent and selective drug candidates in the future.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-Cyclopropyl-1H-pyrazol-4-amine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrazole-Based Kinase Inhibitor Specificity with Supporting Experimental Data

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous small molecules incorporating this heterocycle progressing through clinical trials. While potent on-target activity is a primary objective, understanding the cross-reactivity profile of these compounds is paramount for predicting potential off-target effects, ensuring clinical safety, and uncovering novel therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of pyrazole-based kinase inhibitors, using the multi-targeted inhibitor AT9283 as a representative example to inform on the potential specificity of 1-Cyclopropyl-1H-pyrazol-4-amine, for which public cross-reactivity data is limited.

Comparative Kinome Profiling: AT9283 as a Surrogate

AT9283 is a pyrazole-containing, multi-targeted kinase inhibitor that has been extensively profiled against a broad panel of kinases.[1][2][3][4] Its cross-reactivity data, therefore, offers valuable insights into the potential off-target landscape of structurally related compounds such as this compound. The following tables summarize the inhibitory activity of AT9283 against its primary targets and a selection of significant off-target kinases, as determined by KINOMEscan® profiling.

Table 1: On-Target Activity of AT9283

Target KinasePercent of Control (%) @ 1 µMIC50 (nM)Kinase Family
Aurora A<103Serine/Threonine Kinase
Aurora B<103Serine/Threonine Kinase
JAK2<101.2Tyrosine Kinase
JAK3<101.1Tyrosine Kinase
ABL1<101-30Tyrosine Kinase
FLT3<101-30Tyrosine Kinase

Data compiled from publicly available datasets and scientific literature. The "Percent of Control" value from KINOMEscan® assays represents the amount of kinase activity remaining in the presence of the inhibitor; a lower number indicates stronger inhibition.

Table 2: Off-Target Activity of AT9283

Off-Target KinasePercent of Control (%) @ 1 µMKinase FamilyPotential Implication
PLK110-35Serine/Threonine KinaseCell cycle regulation
SRC10-35Tyrosine KinaseCell growth, proliferation, and metastasis
LYN10-35Tyrosine KinaseB-cell signaling, inflammation
FYN10-35Tyrosine KinaseT-cell signaling, neuronal processes
YES110-35Tyrosine KinaseCell growth and differentiation

This table represents a selection of notable off-targets and is not exhaustive. The "Percent of Control" values are estimations based on available data for multi-targeted inhibitors and serve to illustrate potential cross-reactivity.

Experimental Protocols for Cross-Reactivity Profiling

To ensure the accuracy and reproducibility of cross-reactivity data, standardized experimental methodologies are employed. The following sections detail the protocols for three widely used assays in kinase inhibitor profiling.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform provides a quantitative measure of the interactions between a test compound and a large panel of kinases.[5][6]

Principle: The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound (e.g., AT9283) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis: Results are typically expressed as "percent of control," where 100% indicates no inhibition and 0% indicates complete inhibition. These values can be used to calculate dissociation constants (Kd).

KiNativ™ Activity-Based Protein Profiling

The KiNativ™ platform is a chemical proteomics approach that measures the ability of a compound to compete for binding to the active site of kinases within a complex biological sample, such as a cell lysate.[7][8]

Principle: This method utilizes an ATP- or ADP-based chemical probe that covalently labels the active site of kinases. If a test compound binds to the active site of a kinase, it will prevent the probe from labeling that kinase.

Methodology:

  • Lysate Preparation: Cells or tissues are lysed to release the proteome, including the native kinases.

  • Inhibitor Incubation: The cell lysate is incubated with the test compound at various concentrations.

  • Probe Labeling: A biotinylated acyl-phosphate probe (an ATP/ADP analog) is added to the lysate. The probe covalently binds to a conserved lysine residue in the ATP-binding pocket of active kinases that are not occupied by the test inhibitor.

  • Tryptic Digestion: The proteome is digested into peptides using trypsin.

  • Affinity Enrichment: Biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin beads.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The degree of inhibition is determined by comparing the abundance of labeled peptides from the inhibitor-treated samples to a vehicle control.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[9]

Principle: The binding of a small molecule inhibitor to its target protein increases the protein's conformational stability, leading to an increase in its melting temperature (Tm).

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The cell suspensions are heated across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Cell Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the methodologies and biological context of cross-reactivity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key off-target signaling pathway.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis Kinase DNA-Tagged Kinase Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR Quantify Bound Kinase (qPCR) Wash->qPCR Data Data Analysis (% of Control) qPCR->Data

A typical workflow for a KINOMEscan® experiment.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin Integrin->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras/Raf/MEK/ERK Pathway Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Pathway Src->PI3K Transcription Gene Transcription (Proliferation, Survival, Metastasis) Ras->Transcription STAT3->Transcription PI3K->Transcription

Simplified Src signaling pathway, a potential off-target of pyrazole-based inhibitors.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical component of drug development, providing essential information for assessing safety and identifying new therapeutic opportunities. While specific data for this compound is not publicly available, the analysis of a structurally related, well-characterized inhibitor like AT9283 offers a valuable framework for understanding its potential on- and off-target activities. The methodologies of KINOMEscan®, KiNativ™, and CETSA® represent powerful tools for generating robust cross-reactivity data, enabling a comprehensive evaluation of kinase inhibitor specificity and guiding the development of safer and more effective targeted therapies.

References

Benchmarking a Novel 1-Cyclopropyl-1H-pyrazol-4-amine Derivative Against a Known TGF-β Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Preclinical Efficacy and Pharmacological Profiles for Drug Development Professionals

In the landscape of oncology and fibrosis research, the transforming growth factor-beta (TGF-β) signaling pathway remains a critical target for therapeutic intervention. This guide provides a head-to-head comparison of a novel investigational compound derived from a 1-cyclopropyl-1H-pyrazol-4-amine scaffold, against the well-characterized clinical-stage drug, Galunisertib (LY2157299). Both molecules are potent inhibitors of the TGF-β type I receptor (ALK5), a key kinase in the TGF-β signaling cascade. This comparison aims to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their respective preclinical performance.

The pyrazole derivative, identified as compound 12r in a 2020 study by Tan et al., represents a promising new chemical entity. Galunisertib, developed by Eli Lilly and Company, has been extensively studied in clinical trials and serves as a benchmark for novel ALK5 inhibitors. This guide will objectively present their comparative in vitro potency, in vivo efficacy, and pharmacokinetic profiles, supported by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Preclinical Data

The following tables summarize the key quantitative data for the this compound derivative (Compound 12r) and Galunisertib, facilitating a direct comparison of their pharmacological properties.

Table 1: In Vitro Potency Against ALK5 and Cellular Activity

CompoundTargetAssay TypeIC50 (nM)Cell LineCellular AssayIC50 (nM)
Compound 12r ALK5Kinase Assay1.8NIH3T3pSMAD2 Inhibition10.2
Galunisertib ALK5Kinase Assay564T1-LPpSMAD2 Inhibition1765

Data for Compound 12r from Tan et al., Bioorg Med Chem Lett, 2020.[1] Data for Galunisertib from Herbertz et al., DDDT, 2015 and Yingling et al., Oncotarget, 2018.

Table 2: In Vivo Efficacy in Murine Tumor Models

CompoundDose & ScheduleTumor ModelTumor Growth Inhibition (TGI)
Compound 12r 50 mg/kg, p.o., q.d.H22 Xenograft65.7%
Galunisertib 75 mg/kg, p.o., b.i.d.4T1 SyngeneicSignificant tumor growth delay

Data for Compound 12r from Tan et al., Bioorg Med Chem Lett, 2020.[1] Data for Galunisertib from Yingling et al., Oncotarget, 2018.

Table 3: Comparative Pharmacokinetic Profiles in Mice

CompoundParameterValue
Compound 12r Oral Bioavailability (F%)57.6%
Galunisertib Half-life (t1/2)< 3 hours

Data for Compound 12r from Tan et al., Bioorg Med Chem Lett, 2020.[1] Data for Galunisertib from Herbertz et al., DDDT, 2015.[2]

Visualizing the Scientific Context

To better illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict the targeted signaling pathway, a typical experimental workflow, and the logical structure of this comparative analysis.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-beta TGF-beta TGFBR2 TGF-β RII TGF-beta->TGFBR2 Binding TGFBR1 TGF-β RI (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., cell cycle arrest, EMT) SMAD_complex->Transcription Translocation Compound_12r Compound 12r Compound_12r->TGFBR1 Inhibition Galunisertib Galunisertib Galunisertib->TGFBR1 Inhibition

Caption: TGF-β signaling pathway and points of inhibition.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pk Pharmacokinetics kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_determination IC50 Determination kinase_assay->ic50_determination Enzyme Inhibition cellular_assay Cellular pSMAD2 Assay (e.g., Western Blot, ELISA) cellular_assay->ic50_determination Pathway Inhibition animal_model Xenograft/Syngeneic Tumor Model dosing Compound Administration (p.o.) animal_model->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement tgi_calculation TGI Calculation tumor_measurement->tgi_calculation pk_study PK Study in Mice bioavailability Oral Bioavailability (F%) Determination pk_study->bioavailability

Caption: Preclinical experimental workflow for inhibitor evaluation.

logical_comparison cluster_compounds Compounds cluster_metrics Performance Metrics main_topic Benchmarking this compound Derivative vs. Known Drug (Galunisertib) compound_12r Compound 12r (Pyrazole Derivative) main_topic->compound_12r galunisertib Galunisertib (Benchmark Drug) main_topic->galunisertib in_vitro In Vitro Potency (ALK5, pSMAD2 IC50) compound_12r->in_vitro in_vivo In Vivo Efficacy (TGI) compound_12r->in_vivo pk Pharmacokinetics (Bioavailability) compound_12r->pk galunisertib->in_vitro galunisertib->in_vivo galunisertib->pk conclusion Comparative Assessment in_vitro->conclusion in_vivo->conclusion pk->conclusion

Caption: Logical structure of the comparative analysis.

Detailed Experimental Protocols

For the purpose of reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited in this guide.

ALK5 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the enzymatic activity of ALK5 by measuring the amount of ADP produced in the kinase reaction.

  • Materials:

    • Recombinant human ALK5 enzyme

    • ALK5 peptide substrate

    • ATP

    • Test compounds (Compound 12r, Galunisertib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

    • In a 384-well plate, add the diluted test compounds.

    • Add the ALK5 enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-SMAD2 (pSMAD2) Inhibition Assay (Western Blot)

This cell-based assay measures the ability of the inhibitors to block the TGF-β-induced phosphorylation of SMAD2, a direct downstream target of ALK5.

  • Materials:

    • Cell line (e.g., NIH3T3, A549)

    • Cell culture medium and serum

    • Recombinant human TGF-β1

    • Test compounds (Compound 12r, Galunisertib) dissolved in DMSO

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-pSMAD2 (Ser465/467), anti-total SMAD2, and a loading control (e.g., anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.

    • Clear the lysates by centrifugation and determine the protein concentration.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with anti-total SMAD2 and loading control antibodies to ensure equal protein loading.

    • Quantify the band intensities using densitometry to determine the inhibition of SMAD2 phosphorylation and calculate the IC50.

In Vivo Tumor Xenograft Efficacy Study

This experiment evaluates the anti-tumor activity of the compounds in a living organism.

  • Materials:

    • Immunodeficient mice (e.g., BALB/c nude)

    • Tumor cells (e.g., H22 murine hepatocarcinoma cells)

    • Test compounds formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle orally at the specified dose and schedule (e.g., daily) for a defined period (e.g., 21 days).

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

References

Navigating the Kinome: A Comparative Selectivity Analysis of 1-Cyclopropyl-1H-pyrazol-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – In the intricate landscape of drug discovery, the precise targeting of enzyme isoforms is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide offers a comparative analysis of the enzyme selectivity of 1-Cyclopropyl-1H-pyrazol-4-amine, a novel small molecule, benchmarked against structurally related pyrazole-based kinase inhibitors. Due to the limited publicly available kinome-wide selectivity data for this compound, this guide presents data from its close structural analogs to provide valuable insights for researchers, scientists, and drug development professionals.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in a multitude of approved drugs that target various enzyme families, particularly protein kinases.[1][2] The addition of a cyclopropyl group can introduce favorable properties such as increased potency and metabolic stability. This guide will delve into the selectivity profiles of representative pyrazole derivatives, offering a glimpse into the potential behavior of this compound.

Comparative Selectivity of Pyrazole-Based Kinase Inhibitors

To contextualize the potential selectivity of this compound, we have compiled inhibitory activity data for several analogous compounds against a panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), providing a quantitative comparison of their potency and selectivity. It is important to note that direct comparisons should be made with caution due to variations in assay conditions and the specific substitutions on the pyrazole core.

CompoundTarget KinaseIC50 / Kd (nM)Off-Target Kinases (Inhibition >80% @ 1µM)Reference Compound(s) for Comparison
Analog A (Pyrazolopyrimidine) IRAK41.211% of 403 kinases testedStaurosporine
Analog B (Biaryl-1H-pyrazole) G2019S-LRRK2306 out of 482 kinases testedMLi-2
Analog C (N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine) CDK25 (Ki)CDK5, CDK9Roscovitine
Analog D (Aminopyrazole derivative) TBK10.2Not specifiedBX795

Note: The data presented is a curated selection from various research publications and is intended for comparative purposes. For detailed information, please refer to the original studies.

Deciphering the Pathways: A Look at Kinase Signaling

To visualize the context in which these inhibitors function, the following diagram illustrates a generalized kinase signaling pathway. Protein kinases are crucial mediators in signal transduction cascades that regulate a multitude of cellular processes, including growth, differentiation, and apoptosis. The targeted inhibition of a specific kinase can block downstream signaling, thereby exerting a therapeutic effect.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Binding Kinase_A Kinase A (e.g., Upstream Kinase) Receptor->Kinase_A Activation Kinase_B Kinase B (Target Kinase) Kinase_A->Kinase_B Phosphorylation Substrate_Protein Substrate Protein Kinase_B->Substrate_Protein Phosphorylation Transcription_Factor Transcription Factor Substrate_Protein->Transcription_Factor Activation Inhibitor 1-Cyclopropyl-1H- pyrazol-4-amine (or Analog) Inhibitor->Kinase_B Inhibition Gene_Expression Cellular Response (e.g., Gene Expression) Transcription_Factor->Gene_Expression Regulation

Caption: Generalized kinase signaling cascade and the inhibitory action of a pyrazole-based compound.

Experimental Methodologies for Selectivity Profiling

The determination of enzyme selectivity is a critical step in drug development. A variety of robust in vitro and cell-based assays are employed to generate the data presented in this guide. The following outlines a typical experimental workflow for kinase inhibitor profiling.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (Single concentration against a target kinase) Compound_Synthesis->Primary_Screening Dose_Response Dose-Response Assay (IC50/Kd Determination) Primary_Screening->Dose_Response Active Compounds Kinome_Profiling Broad Kinome Profiling (e.g., KINOMEscan®) Dose_Response->Kinome_Profiling Cell_Based_Assays Cell-Based Assays (e.g., CETSA, Western Blot) Kinome_Profiling->Cell_Based_Assays Data_Analysis Data Analysis and Selectivity Assessment Cell_Based_Assays->Data_Analysis

Caption: A typical workflow for characterizing the selectivity of a novel kinase inhibitor.

Key Experimental Protocols:

1. KINOMEscan® Selectivity Profiling (Binding Assay):

This competition binding assay is a widely used method to determine the selectivity of a compound against a large panel of kinases.

  • Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound compared to a DMSO control.

  • Procedure:

    • A proprietary DNA-tagged kinase is incubated with the test compound at a fixed concentration (e.g., 1 µM).

    • The mixture is then equilibrated with an immobilized, active-site directed ligand.

    • After incubation, the unbound kinase is washed away.

    • The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.

    • The results are expressed as a percentage of the control (DMSO) binding.

2. ADP-Glo™ Kinase Assay (Activity Assay):

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is directly correlated with kinase activity.

  • Procedure:

    • The kinase, substrate, and test compound are incubated in a multi-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the ADP-Glo™ Reagent is added to stop the reaction and deplete unused ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.

3. Cellular Thermal Shift Assay (CETSA®):

CETSA® is a powerful method for verifying target engagement in a cellular environment.

  • Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.

  • Procedure:

    • Cells are treated with the test compound or a vehicle control.

    • The cells are then lysed, and the lysate is divided into aliquots.

    • The aliquots are heated to a range of temperatures.

    • After heating, the aggregated proteins are pelleted by centrifugation.

    • The amount of soluble target protein remaining in the supernatant is quantified by methods such as Western blotting or mass spectrometry.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

This comprehensive guide provides a framework for understanding the potential selectivity of this compound by examining its structural analogs. The presented data and experimental protocols offer a valuable resource for researchers dedicated to the development of next-generation targeted therapeutics.

References

A Comparative Benchmarking of Pyrazole and Isoxazole Analogs in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Privileged Heterocycles in Inflammation Targeting.

The five-membered heterocyclic scaffolds, pyrazole and isoxazole, are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. Their derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] A key structural difference—the 1,2-position of nitrogen and oxygen in isoxazole versus the 1,2-position of two nitrogen atoms in pyrazole—drives significant variations in their physicochemical properties and biological target interactions.[4] This guide provides a comparative analysis of pyrazole and isoxazole analogs, focusing on their well-documented roles as selective inhibitors of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway.[5][6]

The diarylheterocycle class of COX-2 inhibitors prominently features both pyrazole and isoxazole cores.[7] Celecoxib, a pyrazole-based inhibitor, and Valdecoxib, an isoxazole-based inhibitor, serve as classic examples for a direct comparison of these two scaffolds in biological assays.[7][8]

Quantitative Data Summary: Pyrazole vs. Isoxazole

The following table summarizes key quantitative data for the pyrazole analog (Celecoxib) and the isoxazole analog (Valdecoxib) targeting the COX-2 enzyme. This data provides a direct comparison of their binding affinity and inhibitory potency.

CompoundHeterocycle CoreTargetAssay TypeValueSelectivity Index (SI)¹
Celecoxib PyrazoleCOX-2Binding Affinity (K D )2.3 nM[8]>6.3[9]
Valdecoxib IsoxazoleCOX-2Binding Affinity (K D )3.2 nM[8]Not specified
Celecoxib PyrazoleCOX-2Inhibition (IC 50 )2.16 µM[3]2.51[3]
Celecoxib PyrazoleCOX-1Inhibition (IC 50 )>50 µM[10]>1190[10]
Valdecoxib IsoxazoleCOX-2Inhibition (IC 50 )Not specifiedNot specified
Valdecoxib IsoxazoleCOX-1Inhibition (IC 50 )Not specifiedNot specified

¹Selectivity Index (SI) is calculated as IC 50 (COX-1) / IC 50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for the objective comparison of compound performance. Below is a representative protocol for an in vitro COX-2 inhibition assay, synthesized from established methods.[9][11][12][13]

In Vitro Fluorometric COX-2 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of human recombinant COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 from the substrate, arachidonic acid.[14]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[12]

  • COX Cofactor (e.g., Hematin)[11]

  • COX Probe (for fluorescent detection)

  • Arachidonic Acid (Substrate)[12]

  • Test Compounds (Pyrazole and Isoxazole analogs, dissolved in DMSO)

  • Positive Control (e.g., Celecoxib)[9]

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[9][14]

Procedure:

  • Reagent Preparation: Prepare working solutions of COX Assay Buffer, COX Cofactor, and COX Probe according to the manufacturer's instructions. Dilute the human recombinant COX-2 enzyme to the desired concentration in the assay buffer.[12] Prepare a stock solution of Arachidonic Acid.[12]

  • Compound Plating: Add 10 µL of diluted test inhibitor (dissolved in a suitable solvent like DMSO) or Assay Buffer (for enzyme control wells) to the appropriate wells of a 96-well plate.[14] Include a positive control (Celecoxib) and a solvent control.

  • Enzyme Incubation: To each well, add the COX Assay Buffer, COX Cofactor working solution, COX Probe, and the diluted human recombinant COX-2 enzyme.[9]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the test compounds to interact with the enzyme before the reaction starts. Note that many inhibitors exhibit time-dependent inhibition, so this incubation time can be optimized.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells. Mix quickly.[12]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C or 37°C for 5-10 minutes.[9][14]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic plot.[9]

    • Calculate the percent inhibition for each test compound concentration relative to the enzyme control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC 50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[11]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, adhering to strict color and contrast guidelines for readability.

Experimental Workflow

The following diagram illustrates the key steps of the in vitro COX-2 inhibition assay protocol described above.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Enzyme Preparation Incubation Add Reagents, Enzyme & Test Compound to Plate Reagent_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation PreIncubate Pre-incubate at 37°C (10 min) Incubation->PreIncubate Initiate Initiate Reaction (Add Arachidonic Acid) PreIncubate->Initiate Measure Kinetic Fluorescence Measurement Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Workflow for the in vitro COX-2 inhibition assay.
Signaling Pathway

This diagram depicts the simplified COX-2 signaling pathway in inflammation. It highlights how pyrazole and isoxazole analogs intervene to block the production of pro-inflammatory prostaglandins.

G Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) COX2 COX-2 Enzyme Stimuli->COX2 Induces Expression Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 AA->COX2 Substrate PGs Prostaglandins (PGE2) Pro-inflammatory Mediators COX2->PGs Catalyzes Conversion Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitors Pyrazole & Isoxazole Analogs (e.g., Celecoxib, Valdecoxib) Inhibitors->COX2 Inhibition

Simplified COX-2 inflammatory signaling pathway.

References

Assessing the ADME Properties of 1-Cyclopropyl-1H-pyrazol-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-cyclopropyl-1H-pyrazol-4-amine scaffold is a promising pharmacophore in modern drug discovery, appearing in a variety of compounds under investigation for diverse therapeutic areas. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derivatives from this chemical series is critical for their successful development into safe and effective drugs. Poor pharmacokinetic profiles are a significant cause of late-stage clinical trial failures, making early-stage ADME assessment indispensable.

This guide provides a comparative overview of the key ADME parameters for a representative set of this compound derivatives. The presented data, supported by detailed experimental protocols, is intended to aid researchers and drug development professionals in making informed decisions for lead optimization and candidate selection.

Comparative ADME Data

The following table summarizes the in vitro ADME properties of three hypothetical this compound derivatives, which differ by the substitution on the amine. These representative compounds will be referred to as Derivative A (unsubstituted amine), Derivative B (N-methyl substituted), and Derivative C (N-acetyl substituted).

ParameterDerivative ADerivative BDerivative C
Aqueous Solubility (µM) at pH 7.4 15012085
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B 8.510.212.5
Efflux Ratio (Papp B→A / Papp A→B) 1.21.51.8
Human Liver Microsomal Stability (t½, min) 4535> 60
Human Plasma Protein Binding (%) 859295

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Aqueous Solubility Assay (Shake-Flask Method)

Principle: This method determines the thermodynamic solubility of a compound in a buffered solution at a specific pH, representing equilibrium between the dissolved and undissolved states.

Protocol:

  • An excess amount of the solid test compound is added to a vial containing phosphate-buffered saline (PBS) at pH 7.4.

  • The suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caco-2 Permeability Assay

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the human intestinal epithelium. This assay measures the rate at which a compound crosses this cell monolayer.[1][2][3]

Protocol:

  • Caco-2 cells are seeded on semipermeable filter supports in Transwell™ plates and cultured for 18-22 days to form a confluent and differentiated monolayer.[1]

  • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[4]

  • For the apical-to-basolateral (A→B) permeability assessment, the test compound (at a typical concentration of 10 µM) is added to the apical (donor) compartment.[4]

  • At predetermined time points (e.g., 2 hours), samples are collected from the basolateral (receiver) compartment.[1]

  • For the basolateral-to-apical (B→A) permeability assessment, the test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.

  • The concentration of the compound in the collected samples is determined by LC-MS/MS analysis.[4]

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

  • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[1]

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Principle: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), present in human liver microsomes.[5][6] The rate of disappearance of the parent compound over time is measured.

Protocol:

  • The test compound (typically at 1 µM) is incubated with human liver microsomes and a NADPH-regenerating system in a phosphate buffer at 37°C. The NADPH system is necessary to support the activity of CYP enzymes.[5]

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]

  • The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The half-life (t½) is calculated from the slope of the linear regression of this plot.[5]

The metabolism of compounds containing a cyclopropylamine moiety can be complex. While the cyclopropyl group can enhance metabolic stability by being less susceptible to oxidative metabolism, its attachment to an amine can lead to bioactivation pathways mediated by CYPs, potentially forming reactive intermediates.[7]

Plasma Protein Binding Assay (Equilibrium Dialysis)

Principle: This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to interact with its target. Equilibrium dialysis is a common method where the free drug is allowed to equilibrate across a semipermeable membrane.

Protocol:

  • A solution of the test compound in plasma is placed in one chamber of an equilibrium dialysis unit, separated by a semipermeable membrane from a buffer-filled chamber.

  • The unit is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the compound in both aliquots is measured by LC-MS/MS.

  • The percentage of bound compound is calculated from the difference in concentrations between the plasma and buffer chambers.

Visualizations

Experimental Workflow for ADME Assessment

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (In Vivo) solubility Aqueous Solubility permeability Caco-2 Permeability ppb Plasma Protein Binding permeability->ppb met_stability Microsomal Stability ppb->met_stability excretion Excretion Studies met_stability->excretion

Caption: A generalized workflow for the in vitro assessment of key ADME properties.

Illustrative Signaling Pathway: Kinase Inhibition

Many pyrazole derivatives are designed as protein kinase inhibitors.[8] The following diagram illustrates a simplified kinase signaling pathway that such compounds might target.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor This compound Derivative (Inhibitor) inhibitor->raf response Cellular Response (Proliferation, Survival) transcription->response

Caption: A simplified MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors.

References

Head-to-Head Comparison of Pyrazolo-Pyrimidinones for Adenylyl Cyclase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of pyrazolo-pyrimidinone compounds as selective inhibitors of adenylyl cyclase (AC), with a particular focus on adenylyl cyclase type 1 (AC1). The pyrazolo-pyrimidinone scaffold has emerged as a promising chemotype for developing potent and selective inhibitors of Ca2+/calmodulin (CaM)-stimulated AC isoforms, particularly AC1, which is a key target in inflammatory pain signaling. This guide summarizes key structure-activity relationships (SAR), presents comparative potency and selectivity data, and provides detailed experimental protocols to support further research and development in this area.

Adenylyl Cyclase Signaling Pathway and Inhibition by Pyrazolo-Pyrimidinones

Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. The activity of AC isoforms is tightly regulated by various factors, including G-protein subunits and Ca2+/CaM. Pyrazolo-pyrimidinones represent a class of small molecule inhibitors that have been developed to selectively target specific AC isoforms, thereby modulating downstream cAMP signaling.

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR G_alpha Gαs GPCR->G_alpha activates Ligand Ligand Ligand->GPCR activates AC1 Adenylyl Cyclase 1 (AC1) ATP ATP AC1->ATP cAMP cAMP AC1->cAMP produces G_alpha->AC1 stimulates CaM Calmodulin (CaM) CaM->AC1 activates Ca2 Ca2->CaM binds ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (e.g., Pain Sensitization) CREB->Gene regulates Pyrazolo_Pyrimidinone Pyrazolo-Pyrimidinone Inhibitor Pyrazolo_Pyrimidinone->AC1 inhibits

Caption: Adenylyl Cyclase 1 signaling pathway and its inhibition.

Comparative Analysis of Pyrazolo-Pyrimidinone Inhibitors

Recent studies have focused on optimizing the pyrazolo-pyrimidinone scaffold for improved potency, selectivity, and pharmacokinetic properties. A significant challenge has been the poor aqueous solubility of early-generation compounds. Structure-activity relationship (SAR) studies have led to the identification of second-generation analogs with enhanced solubility and potent AC1 inhibitory activity.

The following table summarizes the in vitro potency and selectivity of selected pyrazolo-pyrimidinone compounds against AC1 and the closely related isoform, AC8. The data highlights the successful optimization of this scaffold for selective AC1 inhibition.

Compound IDR GroupAC1 IC50 (µM)AC8 IC50 (µM)Selectivity (AC8/AC1)
AC10102 -C(O)NH-phenyl0.543.46.3
7-47A (AC10142A) -NH-phenyl0.26>10 (partial inhibition)>38
Analog 1 -NH-(4-fluorophenyl)0.35>10 (partial inhibition)>28
Analog 2 -NH-(3-methylphenyl)0.42>10 (partial inhibition)>23

Data synthesized from publicly available research.[1][2]

Key Observations:

  • The replacement of the amide linker in AC10102 with an amine linker in the second-generation compounds, such as 7-47A (AC10142A) , generally leads to increased potency against AC1.[1]

  • The second-generation analogs exhibit significantly improved selectivity for AC1 over AC8. While they fully inhibit AC1, they only show partial inhibition of AC8 at higher concentrations.[2]

  • Substitutions on the phenyl ring of the amine linker are generally well-tolerated, with small alkyl or halogen substitutions maintaining potent AC1 inhibition.[1]

  • 7-47A (AC10142A) has emerged as a lead compound with a favorable balance of potency, selectivity, and improved aqueous solubility.[1]

Experimental Protocols

The following is a detailed methodology for the key cellular adenylyl cyclase inhibition assay used to generate the comparative data.

Cellular Adenylyl Cyclase Activity Assay

This assay quantifies the inhibitory effect of compounds on the production of cAMP in HEK293 cells engineered to express specific adenylyl cyclase isoforms.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment and Stimulation cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing AC1 or AC8 Plating Plate cells in 96-well plates Cell_Culture->Plating Incubation1 Incubate for 24 hours Plating->Incubation1 Preincubation Pre-incubate cells with pyrazolo-pyrimidinone compounds Incubation1->Preincubation Stimulation Stimulate AC activity with A23187 (calcium ionophore) Preincubation->Stimulation Incubation2 Incubate for 30 minutes Stimulation->Incubation2 Lysis Lyse cells to release cAMP Incubation2->Lysis HTRF_Assay Perform HTRF-based cAMP detection Lysis->HTRF_Assay Measurement Measure HTRF signal HTRF_Assay->Measurement Normalization Normalize data to controls Measurement->Normalization Curve_Fitting Fit dose-response curves Normalization->Curve_Fitting IC50_Calc Calculate IC50 values Curve_Fitting->IC50_Calc

Caption: Workflow for the cellular adenylyl cyclase inhibition assay.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing either human AC1 or AC8 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.

2. Compound Treatment:

  • On the day of the assay, the culture medium is replaced with serum-free DMEM.

  • Test compounds (pyrazolo-pyrimidinones) are prepared in a suitable vehicle (e.g., DMSO) and serially diluted to the desired concentrations.

  • Cells are pre-incubated with the test compounds or vehicle for 30 minutes at 37°C.

3. Adenylyl Cyclase Stimulation:

  • To stimulate Ca2+/CaM-dependent AC activity, cells are treated with the calcium ionophore A23187 at a final concentration of 5 µM.

  • The stimulation is carried out for 30 minutes at 37°C.

4. cAMP Measurement:

  • Following stimulation, the medium is aspirated, and the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP is determined using a competitive immunoassay, such as a homogenous time-resolved fluorescence (HTRF)-based cAMP detection kit, according to the manufacturer's instructions.

5. Data Analysis:

  • The HTRF signals are converted to cAMP concentrations using a standard curve.

  • The data is normalized to the response of vehicle-treated controls (representing 100% activity) and a baseline control (unstimulated cells).

  • Inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • IC50 values, representing the concentration of inhibitor required to reduce the cAMP production by 50%, are calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).[1]

Conclusion

The pyrazolo-pyrimidinone scaffold represents a highly promising starting point for the development of selective AC1 inhibitors. The head-to-head comparison of analogs reveals a clear structure-activity relationship, with the amine-linked second-generation compounds demonstrating superior potency and selectivity over their amide-linked predecessors. The lead compound, 7-47A (AC10142A), showcases the potential of this class of inhibitors for therapeutic applications, particularly in the context of inflammatory pain. The provided experimental protocol offers a robust framework for researchers to further evaluate and optimize pyrazolo-pyrimidinone-based AC inhibitors.

References

Efficacy Showdown: 1,3,5-Triaryl-4,5-Dihydro-1H-Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparative guide on the efficacy of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives. This guide synthesizes recent experimental data on the anti-inflammatory, anticancer, and antimicrobial properties of this promising class of compounds, offering a valuable resource for identifying lead candidates and designing future studies. The following report details quantitative efficacy data, experimental protocols, and key mechanistic insights.

Anti-Inflammatory Efficacy

A significant area of investigation for 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Several synthesized compounds have demonstrated potent anti-inflammatory effects, with some exhibiting superior or comparable efficacy to the widely used non-steroidal anti-inflammatory drug (NSAID), celecoxib.

The data below summarizes the in vivo anti-inflammatory activity, measured as the median effective dose (ED₅₀) in the carrageenan-induced rat paw edema model, and the in vitro selectivity for COX-2 over COX-1. A higher COX-2 selectivity index (SI) is desirable as it suggests a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

CompoundIn Vivo Anti-inflammatory Activity (ED₅₀, µmol/kg)In Vitro COX-2 Selectivity Index (SI)Reference CompoundReference ED₅₀ (µmol/kg)Reference SI
10a 55.78-Celecoxib82.15-
10b 53.99-Celecoxib82.15-
10g 67.65-Celecoxib82.15-
10h 69.20-Celecoxib82.15-
13d 66.5-Celecoxib68.1-
13f 73.4-Celecoxib68.1-
13h 60.110.23Celecoxib81.49.29
13i Potency close to CelecoxibModerateCelecoxib--
13k 79.8-Celecoxib68.1-
13o 70.5-Celecoxib68.1-
Table 1. Anti-inflammatory activity and COX-2 selectivity of selected 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives.

Anticancer Efficacy

The anticancer potential of these pyrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cancer cell growth. The data below highlights the cytotoxic activity of several derivatives.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
3f MDA-MB-468 (Breast)14.97 (24h)Paclitaxel49.90 (24h)
3f MDA-MB-468 (Breast)6.45 (48h)Paclitaxel25.19 (48h)
5f HT-29, MCF-7, AGSPotent--
5l HT-29, MCF-7, AGSPotent--
10b MCF-7 (Breast)Significant Cytotoxicity--
10c MCF-7 (Breast)Significant Cytotoxicity--
21 K562, Jurkat (Leukemia)Most cytotoxic of 10 derivatives--
Table 2. Anticancer activity of selected 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives.[1][2][3]

Antimicrobial Efficacy

Several 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been screened for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)
1b Acinetobacter baumannii (MDR)512
1d Acinetobacter baumannii (MDR)512
2d Klebsiella pneumoniae (KPC)1024
21a Antibacterial and Antifungal62.5 - 125 (Antibacterial), 2.9 - 7.8 (Antifungal)
Table 3. Antimicrobial activity of selected 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives.[4]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.[5][6][7][8]

  • Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Test compounds, a reference drug (e.g., celecoxib), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specific period (typically 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. The ED₅₀ value, the dose that causes 50% inhibition of edema, is then determined.

MTT Assay (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9][10][11][12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a reference drug (e.g., paclitaxel) for a specified duration (e.g., 24 or 48 hours). Control wells receive only the vehicle.

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method (Antimicrobial - MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The pyrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

Apoptosis Induction by 1,3,5-Triaryl-4,5-Dihydro-1H-Pyrazole Derivatives

Several studies indicate that the anticancer effects of these pyrazole derivatives are mediated through the induction of apoptosis. A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial damage and the activation of caspase cascades. Some derivatives have also been shown to inhibit the anti-apoptotic protein Bcl-2.[1][2][3][13][14]

apoptosis_pathway pyrazole 1,3,5-Triaryl-4,5-dihydro- 1H-pyrazole Derivative ros Increased Reactive Oxygen Species (ROS) pyrazole->ros Induces bcl2 Bcl-2 Inhibition pyrazole->bcl2 Inhibits mito_damage Mitochondrial Damage ros->mito_damage Causes caspase9 Caspase-9 Activation mito_damage->caspase9 Leads to bax Bax Activation bcl2->bax Inhibits bax->mito_damage Promotes caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes experimental_workflow synthesis Synthesis of Pyrazole Derivatives purification Purification and Characterization (NMR, IR, Mass Spec) synthesis->purification in_vitro In Vitro Screening purification->in_vitro anticancer Anticancer Assays (e.g., MTT Assay) in_vitro->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) in_vitro->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) in_vitro->antimicrobial in_vivo In Vivo Testing (for promising candidates) in_vitro->in_vivo Promising Results animal_model Animal Models (e.g., Rat Paw Edema) in_vivo->animal_model mechanism Mechanism of Action Studies in_vivo->mechanism Further Investigation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway_analysis

References

Safety Operating Guide

Safe Disposal of 1-Cyclopropyl-1H-pyrazol-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Waste Classification

Due to its chemical structure as a pyrazole derivative, 1-Cyclopropyl-1H-pyrazol-4-amine should be handled as a potentially hazardous substance. Pyrazole-based compounds are recognized for their diverse pharmacological activities and, as such, require careful handling.[1] The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach to its disposal.[2][3] Therefore, it must be treated as hazardous chemical waste and should never be discharged into the sewer system or disposed of in regular trash.[1]

Key Hazard Considerations:

  • Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][4]

  • Harmful if Swallowed: Some pyrazole derivatives are harmful if ingested.[4]

Personal Protective Equipment (PPE) Requirements

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or chemical safety goggles.[3]
Lab Coat A standard laboratory coat should be worn to protect street clothing and skin.
Respiratory Protection If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a well-ventilated area, preferably within a chemical fume hood.[4][5]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste in a designated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other, incompatible waste streams.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[1]

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[1]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.

    • Dispose of these materials in the same designated hazardous waste container as the solid chemical.

2. Container Labeling:

Proper labeling of waste containers is crucial for safety and regulatory compliance. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date the waste was first added to the container

  • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed")

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.[6]

  • The storage area should be away from heat, sparks, and open flames.

  • Ensure the container is stored in a secondary containment bin to prevent spills.

4. Final Disposal:

  • The final disposal of the hazardous waste must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[2]

  • Follow your institution's specific procedures for waste pickup and disposal.

  • Under no circumstances should this chemical be incinerated by individuals in a standard laboratory setting.[2] Professional chemical incinerators are equipped with afterburners and scrubbers to handle such materials safely.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) B Work in a well-ventilated area (e.g., Chemical Fume Hood) A->B C Segregate Waste Streams (Solid, Liquid, Contaminated Materials) B->C D Use designated, compatible, and sealable waste containers C->D E Label container with: 'Hazardous Waste', Chemical Name, Date, Hazards D->E F Store in a secure, designated area with secondary containment E->F G Contact Institutional EHS or Licensed Waste Disposal Service F->G H Follow institutional procedures for waste pickup and disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Cyclopropyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Cyclopropyl-1H-pyrazol-4-amine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar pyrazole and amine compounds and general best practices for handling chemical reagents in a laboratory setting. A thorough risk assessment should be conducted before handling this compound, and your institution's Environmental Health and Safety (EHS) department should be consulted.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data is unavailable, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. A cautious approach to handling is therefore warranted.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to potential dust or vapors.
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[1][2] A face shield should be worn when a splash hazard exists.[1][2][3]Protects eyes from splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][3] Double-gloving is recommended.[4]Prevents direct skin contact with the chemical.[4]
Body Protection Laboratory coat.[1][3]Protects skin and personal clothing from contamination.[4]
Foot Protection Closed-toe, chemical-resistant shoes.[3][4]Protects feet from spills and falling objects.[4]
Respiratory Protection NIOSH-approved respirator if working outside a fume hood or if engineering controls are insufficient.[1][3][4]Required to prevent inhalation of airborne particles.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and experimental integrity.

Handling Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[4]

    • Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

    • Gather all necessary equipment and place it inside the chemical fume hood.[1]

  • Handling:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[1][4]

    • When weighing, use a balance inside the fume hood or a ventilated enclosure.[4]

    • Handle the compound carefully to avoid generating dust.[1]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]

  • Post-Handling:

    • Decontaminate the work area and any equipment that came into contact with the chemical.[4]

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).[1]

    • Wash hands thoroughly after handling.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[4]

Table 2: Waste Disposal Procedures

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in its original or a suitable, clearly labeled container.[1]
Contaminated Solid Waste (e.g., gloves, pipette tips, weighing paper)Collect in a designated, sealed, and clearly labeled hazardous waste container.[1][4][6][7] Do not mix with other waste streams.[4][6]
Contaminated Liquid Waste (e.g., solutions)Collect in a dedicated, sealed, and leak-proof container for liquid chemical waste.[4][7] Label with the full chemical name and any solvents.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the chemical name, "Hazardous Waste," and any associated hazards.[6][8]

  • Storage: Store waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[7]

  • Professional Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed chemical waste disposal contractor.[6][7] Never dispose of this chemical down the drain.[7]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]
Skin Contact Immediately remove contaminated clothing.[9][11] Flush skin with plenty of soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation occurs.[9][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

In case of a spill, evacuate the area and prevent entry.[11] Cover the spill with absorbent material and notify your institution's EHS department.[11]

Visual Workflow for Handling and Disposal

Operational and Disposal Workflow for this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Procedures prep Preparation - Risk Assessment - Verify Emergency Equipment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound Carefully fume_hood->weigh dissolve Prepare Solution weigh->dissolve post_handle Post-Handling - Decontaminate Area - Doff PPE Correctly dissolve->post_handle segregate Segregate Waste (Solid, Liquid, Unused) post_handle->segregate Transfer Waste label_waste Label Waste Containers (Name, Hazards) segregate->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup spill Spill Response - Evacuate & Secure Area - Notify EHS exposure Personal Exposure - Follow First Aid - Seek Medical Attention

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.